Oroxin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLVXFWJCKKDW-IJTBWITGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312120 | |
| Record name | Baicalein 7-O-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114482-86-9 | |
| Record name | Baicalein 7-O-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114482-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baicalein 7-O-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Oroxin B: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxin B, a flavonoid glycoside isolated from the traditional medicinal plant Oroxylum indicum, has emerged as a promising natural compound with significant anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates current research findings on its role in inducing apoptosis, modulating critical signaling pathways, and its potential to influence cell cycle progression and metastasis. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways to support further research and drug development efforts.
Introduction
Flavonoids are a class of plant secondary metabolites widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound (Baicalein-7-O-β-gentiobioside) is a principal bioactive constituent of Oroxylum indicum, a plant with a long history of use in traditional medicine.[1] Recent in vitro and in vivo studies have highlighted the potent antitumor activity of this compound, particularly in liver cancer and malignant lymphoma.[2][3] This guide synthesizes the current understanding of its mechanism of action, focusing on the molecular pathways it targets to inhibit cancer cell proliferation and survival.
Core Anticancer Mechanisms
This compound's anticancer activity is multifactorial, primarily driven by the induction of programmed cell death (apoptosis) and the modulation of key signaling cascades that govern cell growth, proliferation, and survival.
Induction of Apoptosis
A hallmark of this compound's anticancer effect is its ability to induce apoptosis in cancer cells. Studies have shown that this compound treatment leads to a significant increase in the apoptotic cell population in a dose-dependent manner.
-
Quantitative Analysis of Apoptosis: In human hepatoma SMMC-7721 cells, treatment with 1.68 µM this compound for 48 hours resulted in a notable increase in apoptosis.[4] It has been observed that this compound tends to induce early-stage apoptosis.[2]
Modulation of the PTEN/PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. This compound has been shown to be a potent modulator of this pathway.[1][5]
The mechanism involves the upregulation of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein that negatively regulates the PI3K/AKT pathway.[1][5] By increasing PTEN expression, this compound inhibits the phosphorylation and activation of AKT (p-AKT), a key downstream effector of PI3K.[1][2] This inactivation of the PI3K/AKT pathway is a central component of this compound's pro-apoptotic and anti-proliferative effects.[5][6] In SMMC-7721 liver cancer cells, this compound treatment leads to decreased levels of PI3K and p-AKT.[1][5]
Induction of Endoplasmic Reticulum (ER) Stress
This compound has been found to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in malignant B-lymphoma cells, such as the Raji cell line.[2][3] This is a significant finding, as cancer cells often have a high demand for protein folding and are thus more vulnerable to ER stress-induced apoptosis. This compound treatment has been shown to inhibit the growth of human lymphoma cell xenografts in mice by inducing ER stress.[2]
Quantitative Data on Anticancer Activity
The following table summarizes the observed inhibitory effects of this compound on various cancer cell lines at specified concentrations. While comprehensive IC50 data across a wide range of cell lines is not yet available in the literature, the following provides key data points from existing studies.
| Cell Line | Cancer Type | Concentration | Effect | Reference(s) |
| SMMC-7721 | Human Hepatoma | 0.34 - 1.68 µM | Dose-dependent inhibition of proliferation | [7] |
| SMMC-7721 | Human Hepatoma | 1.63 µM | Induces apoptosis; decreases COX-2, VEGF, PI3K, p-AKT; increases PTEN | [1] |
| Raji | Human B-lymphoma | 20 µM | Inhibition of proliferation | [1] |
| Raji | Human B-lymphoma | 0 - 30 µM | Selective induction of ER stress | [2] |
Putative and Hypothesized Mechanisms of Action
While direct evidence for this compound's involvement in the following pathways is still emerging, studies on structurally related flavonoids and initial findings suggest these as promising areas for future investigation.
Regulation of the STAT3 Signaling Pathway (Hypothesized)
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. The compound Eriocalyxin B, which shares some structural similarities with flavonoids, has been shown to directly inhibit STAT3 phosphorylation. This suggests that this compound may also exert its anticancer effects by targeting the STAT3 pathway, although this requires direct experimental validation.
Inhibition of Cell Migration and Metastasis (Hypothesized)
The epithelial-mesenchymal transition (EMT) is a key process by which cancer cells gain migratory and invasive properties, leading to metastasis. This process is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. While direct studies on this compound's effect on EMT are limited, research on the related compound Oroxylin A has shown that it can suppress EMT in breast cancer cells. It is plausible that this compound may share this anti-metastatic mechanism.
Induction of G2/M Cell Cycle Arrest (Hypothesized)
The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Several flavonoid compounds are known to induce cell cycle arrest, preventing cancer cells from dividing. Studies on the related flavonoid Oroxylin A have demonstrated its ability to cause G2/M phase arrest in gastric and hepatocellular carcinoma cells. This suggests that this compound may also inhibit cancer cell proliferation by arresting the cell cycle at the G2/M checkpoint, a hypothesis that warrants further investigation.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., SMMC-7721, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.25, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of this compound concentration.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways affected by this compound.
-
Sample Preparation: Culture cells in 6-well plates and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, p-AKT, AKT, β-actin) overnight at 4°C with gentle agitation. The antibody dilution should be as per the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound demonstrates significant anticancer potential, primarily through the induction of apoptosis via modulation of the PTEN/PI3K/AKT pathway and the induction of ER stress. The available quantitative data, though limited, consistently supports its inhibitory effect on the proliferation of liver and lymphoma cancer cells.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines is essential to identify the cancer types most sensitive to its action.
-
Elucidation of Hypothesized Mechanisms: Direct experimental validation is required to confirm the role of this compound in regulating the STAT3 pathway, inhibiting epithelial-mesenchymal transition, and inducing G2/M cell cycle arrest.
-
In Vivo Efficacy and Pharmacokinetics: Further preclinical studies in various animal models are necessary to evaluate the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
Oroxin B: A Flavonoid with Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Oroxin B, a flavonoid glycoside primarily isolated from the traditional Chinese medicinal herb Oroxylum indicum, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its anti-cancer, anti-inflammatory, and anti-osteoporotic properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple critical cellular signaling pathways. Its primary activities include the induction of apoptosis in cancer cells, suppression of inflammatory responses, and inhibition of bone resorption.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including liver cancer (SMMC-7721 and HepG2) and malignant lymphoma (Raji). The primary mechanisms underlying its anti-cancer activity involve:
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound selectively induces tumor-suppressive ER stress while inhibiting tumor-adaptive ER stress in B-lymphoma cells.[1] This is achieved by downregulating the expression of the key adaptive gene GRP78 via the ATF6 signaling protein and activating the tumor-suppressive gene DDIT3 through the MKK3-p38 signaling pathway.[1]
-
Modulation of the PI3K/Akt/mTOR Pathway: In liver cancer cells, this compound upregulates the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt signaling pathway.[2][3] This leads to the downregulation of downstream effectors like p-Akt, subsequently inhibiting cell proliferation and inducing apoptosis.
-
Inhibition of COX-2 and VEGF: this compound has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), key mediators of inflammation and angiogenesis in tumors.[2][4]
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as osteoarthritis. Its anti-inflammatory effects are mediated by:
-
Inhibition of Pro-inflammatory Cytokines and Mediators: this compound significantly reduces the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6 in IL-1β-stimulated chondrocytes.[5][6]
-
Suppression of the MAPK and NF-κB Signaling Pathways: this compound inhibits the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK, JNK, and p38) and suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5][7] These pathways are central to the inflammatory response.
Anti-Osteoporotic Activity
This compound has been shown to attenuate bone loss in ovariectomy-induced osteoporosis models.[7] This effect is attributed to its ability to:
-
Inhibit Osteoclast Formation and Function: this compound suppresses the differentiation and bone-resorbing activity of osteoclasts.
-
Modulation of RANKL-Mediated Signaling: It abrogates the RANKL-induced activation of the MAPK and NF-κB signaling pathways, which are crucial for osteoclastogenesis.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Biological Effect | Concentration/Dose | Incubation Time | Outcome | Reference |
| SMMC-7721 (Liver Cancer) | Inhibition of Proliferation | 1.68 µM | 48 h | Significant inhibition of cell proliferation | [8] |
| SMMC-7721 (Liver Cancer) | Induction of Apoptosis | 1.68 µM | 12 h / 48 h | Increased apoptosis rate (21.55% at 12h, 43.03% at 48h) | [8] |
| Raji (Lymphoma) | Induction of ER Stress | 0-30 µM | 48 h | Selective induction of ER stress | [2] |
| Mouse Chondrocytes | Anti-inflammatory | 160 µM | 24 h | Downregulation of iNOS, COX-2, TNF-α, IL-6 | [5][6] |
| Bone Marrow Macrophages | Inhibition of Osteoclastogenesis | 50 µM | - | Attenuated RANKL-induced osteoclast formation | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Treatment Dose and Route | Duration | Key Findings | Reference |
| Mice | Lymphoma Xenograft (Raji cells) | 30 mg/kg, i.p. | 28 days | Inhibition of tumor growth and prolonged survival | [2] |
| Mice | Osteoarthritis (DMM model) | 160 µM (10 µL), intra-articular injection | 8 weeks | Attenuated cartilage degradation | [5][6] |
| Mice | Ovariectomy-induced Osteoporosis | - | - | Attenuated bone loss | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound on cancer cells.
-
Cell Seeding: Seed cells (e.g., SMMC-7721) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-2 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Western Blot Analysis
This protocol is used to detect the expression levels of proteins in key signaling pathways.
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and separate 30-50 µg of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PTEN, anti-COX-2, anti-VEGF, anti-p-p38, anti-p38, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells (e.g., SMMC-7721) with this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Lymphoma Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ Raji cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume every 2-3 days.
-
Treatment: Once the tumors reach a certain volume (e.g., 100 mm³), randomly assign the mice to treatment groups (vehicle control and this compound at 30 mg/kg, i.p.).
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 28 days) and monitor tumor volume and body weight.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Oroxin B Signaling Pathway Modulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin B, a flavonoid isolated from the traditional Chinese medicinal plant Oroxylum indicum, has garnered significant attention in biomedical research for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts. This compound exerts its biological effects primarily through the modulation of the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades, leading to the induction of apoptosis and the suppression of inflammatory responses.
Core Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to interact with and modulate multiple critical intracellular signaling pathways.
The PI3K/Akt/mTOR Signaling Pathway
A central mechanism of this compound's action is its inhibitory effect on the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer. This compound upregulates the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway.[1][2][3] By increasing PTEN activity, this compound leads to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of PI3K and its downstream effector, Akt.[4][5] This inhibition of Akt phosphorylation (p-Akt) subsequently suppresses the mTOR signaling pathway, contributing to the anti-proliferative and pro-apoptotic effects of this compound.[3][4] Furthermore, this compound has been shown to down-regulate the expression of downstream targets of the PI3K/Akt pathway, including Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF).[1][5]
dot
Caption: this compound modulation of the PI3K/Akt/mTOR pathway.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its aberrant activation is implicated in various inflammatory diseases and cancers. This compound has been demonstrated to inhibit the activation of the NF-κB pathway.[3] It exerts this effect by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This stabilization of IκBα sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.[3]
dot
Caption: this compound inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have indicated that this compound can also modulate the MAPK pathway, although the precise mechanisms are still under investigation. It has been suggested that this compound's anti-inflammatory and anti-cancer effects may be partly mediated through the regulation of MAPK signaling.[3]
Quantitative Data on this compound Activity
While specific IC50 and EC50 values for the direct inhibition of signaling pathway components by this compound are not extensively reported in the literature, several studies provide valuable quantitative data on its biological effects at various concentrations.
| Assay | Cell Line | Concentration | Effect | Reference |
| Cell Proliferation | SMMC-7721 (Hepatoma) | 0.34, 1.01, 1.68 µM | Dose-dependent inhibition of proliferation. | [1] |
| Cell Proliferation | SMMC-7721 (Hepatoma) | 0-2 µM | Inhibition of proliferation over 48 hours. | [2] |
| Apoptosis Induction | SMMC-7721 (Hepatoma) | 1.68 µM | 21.55% ± 2.58% apoptosis (TUNEL assay). | [1] |
| Apoptosis Induction | SMMC-7721 (Hepatoma) | 1.68 µM | 43.03% ± 3.07% apoptosis (Flow cytometry). | [6] |
| ER Stress Induction | Raji (Lymphoma) | 0-30 µM | Selective induction of ER stress over 48 hours. | [2] |
| Anti-inflammatory | Primary Chondrocytes | 160 µM | Inhibition of IL-1β induced inflammatory markers (iNOS, COX-2, TNF-α, IL-6). | [2] |
| Binding Affinity (LDHA) | In silico | - | -9.3 kcal/mol | Not in search results |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on signaling pathways. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.
a. Cell Lysis and Protein Extraction
-
Culture cells to 80-90% confluency and treat with this compound at desired concentrations for the specified duration.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA (Bicinchoninic acid) protein assay kit.
b. SDS-PAGE and Protein Transfer
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, PTEN, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
dot
Caption: A streamlined workflow for Western Blot analysis.
Cell Viability Assay (CCK-8)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Conclusion
This compound is a promising natural compound with significant potential for the development of novel therapeutics for cancer and inflammatory diseases. Its mechanism of action involves the intricate modulation of key signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. This technical guide provides a foundational understanding of this compound's molecular targets and biological effects, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish more precise quantitative measures of its activity, such as IC50 and EC50 values, which will be critical for its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Oroxin B and its Effects on Apoptosis: A Technical Guide for Researchers
Abstract: Oroxin B, a flavonoid glycoside extracted from the traditional medicinal plant Oroxylum indicum, has garnered significant attention for its potent anti-tumor properties. A primary mechanism underlying its efficacy is the induction of apoptosis in cancer cells. This technical document provides an in-depth overview of the molecular pathways this compound modulates to trigger programmed cell death. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product-based therapeutics.
Core Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis through multiple signaling pathways, primarily by targeting key regulatory nodes that control cell survival and death. Its action involves the modulation of the intrinsic mitochondrial pathway and the endoplasmic reticulum (ER) stress response.
Regulation of the PTEN/PI3K/AKT Signaling Pathway
The PTEN/PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound exerts its pro-apoptotic effects by activating the tumor suppressor PTEN.
-
PTEN Upregulation: this compound treatment leads to an increased expression of Phosphatase and Tensin Homolog (PTEN)[1][2].
-
PI3K/AKT Inhibition: Activated PTEN dephosphorylates and thereby inhibits the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade. This results in the downregulation of phosphorylated AKT (p-AKT)[2][3][4].
-
Modulation of Bcl-2 Family Proteins: The inhibition of AKT signaling influences the expression of the Bcl-2 family of proteins. This compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[1]. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent caspase activation.
-
Inhibition of Downstream Effectors: The PI3K/AKT pathway also regulates other factors involved in cell survival and angiogenesis. This compound has been found to decrease the expression of Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF), further contributing to its anti-tumor effects[2][4].
Induction of Endoplasmic Reticulum (ER) Stress
In malignant B-lymphoma cells, this compound uniquely modulates the ER stress response to favor apoptosis. It selectively induces tumor-suppressive ER stress while concurrently inhibiting the tumor-adaptive ER stress machinery that cancer cells use for survival[5].
-
Inhibition of Tumor-Adaptive Response: this compound suppresses the expression of the key adaptive ER stress gene GRP78 (also known as HSPA5) by down-regulating its upstream activator, ATF6[5].
-
Activation of Tumor-Suppressive Response: Simultaneously, it activates the master tumor-suppressive ER stress gene DDIT3 (also known as CHOP or GADD153)[5]. This activation is mediated through the MKK3-p38 signaling pathway[5]. The upregulation of DDIT3 is a potent trigger for apoptosis under conditions of prolonged ER stress.
Regulation of MAPK and NF-κB Signaling
This compound also demonstrates anti-inflammatory and anti-tumor properties by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[3]. These pathways are intrinsically linked to inflammation and cell survival, and their inhibition by this compound can sensitize cells to apoptosis. In osteoclasts, this compound was shown to abrogate the RANKL-mediated activation of the MAPK pathway[6].
Quantitative Analysis of Pro-Apoptotic Effects
The efficacy of this compound in inducing apoptosis has been quantified across various cancer cell lines. The data below summarizes its cytotoxic effects and impact on apoptotic markers.
Table 1: Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Citation |
|---|---|---|---|---|
| SMMC-7721 | Human Hepatoma | Not explicitly stated, but dose-dependent inhibition observed | N/A | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent inhibition observed | N/A |[1] |
Note: While specific IC₅₀ values for this compound were not found in the provided search results, multiple sources confirm a dose-dependent inhibition of proliferation in liver cancer cells like SMMC-7721 and HepG2[1]. Further literature review is recommended for precise IC₅₀ values.
Table 2: Effect of this compound on Apoptosis Rates in SMMC-7721 Cells
| Assay | Treatment | Apoptosis Rate (%) | Treatment Duration | Citation |
|---|---|---|---|---|
| TUNEL Assay | This compound (1.68 µM) | Significantly increased vs. control (P < 0.01) | 12 h | [1] |
| Annexin V-FITC/PI Flow Cytometry | This compound (1.68 µM) | 43.03 ± 3.07 | 48 h | [1] |
| Annexin V-FITC/PI Flow Cytometry | Cisplatin (Positive Control) | 58.87 ± 4.86 | 48 h |[1] |
Observations indicate that this compound is a potent inducer of apoptosis, particularly promoting the early stages of apoptosis in SMMC-7721 liver cancer cells[1].
Table 3: Modulation of Key Apoptotic and Signaling Proteins by this compound
| Protein | Function/Pathway | Effect of this compound | Cell Line/Model | Citation |
|---|---|---|---|---|
| PTEN | Tumor Suppressor (PI3K/AKT Pathway) | Upregulation | SMMC-7721, HepG2 | [1][2] |
| p-AKT | Cell Survival (PI3K/AKT Pathway) | Downregulation | SMMC-7721, Chondrocytes | [2][3] |
| PI3K | Cell Survival (PI3K/AKT Pathway) | Downregulation | SMMC-7721 | [2] |
| Bax | Pro-apoptotic (Bcl-2 Family) | Upregulation | HepG2 | [1] |
| Bcl-2 | Anti-apoptotic (Bcl-2 Family) | Downregulation | HepG2 | [1] |
| Caspase-3 | Executioner Caspase | Upregulation | HepG2 | [1] |
| P53 | Tumor Suppressor | Upregulation | HepG2 | [1] |
| MDM2 | p53 Inhibitor | Downregulation | HepG2 | [1] |
| COX-2 | Inflammation / Proliferation | Downregulation | SMMC-7721, Chondrocytes | [2][3] |
| VEGF | Angiogenesis | Downregulation | SMMC-7721 | [2] |
| GRP78 | Adaptive ER Stress | Downregulation | B-lymphoma cells | [5] |
| DDIT3 | Suppressive ER Stress | Upregulation | B-lymphoma cells |[5] |
Experimental Methodologies
Standardized protocols are crucial for the reliable assessment of this compound's effects on apoptosis. The following sections detail common methodologies.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals[7].
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane integrity[8][9].
Protocol:
-
Cell Culture & Treatment: Seed cells (e.g., 1 x 10⁶ cells) and treat with this compound for the specified time[9].
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~700 x g for 5 minutes[9].
-
Washing: Wash the cell pellet twice with cold PBS buffer[9].
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[10].
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI)[10].
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark[10].
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer[10].
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[11].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay[11].
-
SDS-PAGE: Denature equal amounts of protein (e.g., 10-15 µg) by boiling in SDS sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis[6][11].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[3][6].
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding[3].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-AKT, total AKT, β-actin) overnight at 4°C[3][6].
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[6][11].
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system[11].
Caspase Activity Assay
These assays measure the activity of key executioner caspases, like caspase-3 and -7, which are hallmarks of apoptosis.
Protocol (Fluorometric):
-
Cell Lysis: Prepare cell lysates from treated and control cells as described for Western Blotting.
-
Assay Setup: In a 96-well plate, add cell lysate to wells containing assay buffer[12].
-
Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC[13].
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[12][14].
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of 420-460 nm[13][14]. The fluorescence intensity is proportional to the caspase-3 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. origene.com [origene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Oroxin B: A Deep Dive into its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin B, a flavonoid glycoside primarily isolated from the traditional Chinese medicinal herb Oroxylum indicum, has garnered significant scientific interest for its potent anti-inflammatory activities.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory properties of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets implicated in the inflammatory cascade. The primary mechanisms of action include the inhibition of pro-inflammatory cytokines and mediators, suppression of critical inflammatory signaling pathways, and modulation of the NLRP3 inflammasome.
Inhibition of Pro-Inflammatory Mediators
This compound has been demonstrated to significantly reduce the expression and production of a wide array of pro-inflammatory molecules. In various cellular and animal models, this compound treatment leads to a dose-dependent decrease in the levels of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][4] Furthermore, it effectively suppresses the production of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the synthesis of inflammatory mediators.[1][5]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with major intracellular signaling cascades that orchestrate the inflammatory response.
-
NF-κB Signaling Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a prime target of this compound. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby preventing the transcription of numerous pro-inflammatory genes.[1][2] This inhibition is achieved by suppressing the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to inflammatory stimuli, is also modulated by this compound. Studies have indicated that this compound can abrogate the phosphorylation of key MAPK proteins, contributing to its anti-inflammatory and chondroprotective effects.[1][6]
-
PI3K/AKT/mTOR Signaling Pathway: this compound has been found to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][7] The activation of this pathway is closely linked to inflammatory signaling and its inhibition by this compound contributes to the suppression of inflammatory responses.[1]
-
TLR4 Signaling: In the context of metabolic and sepsis-induced inflammation, this compound has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[3][4] By downregulating the TLR4/NF-κB axis, this compound can mitigate inflammatory responses triggered by endotoxins like lipopolysaccharide (LPS).[3][4]
NLRP3 Inflammasome Inhibition
Recent evidence suggests that this compound's anti-inflammatory repertoire may also involve the inhibition of the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and secretion of IL-1β and IL-18. While direct inhibition by this compound is still under investigation, its precursor, Oroxylin A, has been shown to inhibit NLRP3 inflammasome activation.[8][9] Given the structural similarities, this presents a plausible and exciting avenue for this compound's mechanism of action.
Quantitative Data on Anti-Inflammatory Efficacy
The following tables summarize the quantitative data from various studies, highlighting the dose-dependent anti-inflammatory effects of this compound in different experimental models.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line/Primary Cells | Inflammatory Stimulus | This compound Concentration | Measured Parameters | Results | Reference |
| Primary mouse chondrocytes | IL-1β (5 ng/mL) | 160 μM | iNOS, COX-2, TNF-α, IL-6, IL-1β protein levels | Significant downregulation | [1][5] |
| RAW264.7 macrophages | LPS (10 μg/mL) | Not specified | IL-1β, IL-6, TNF-α, CD86, iNOS levels | Significant decrease | [4] |
| Human hepatoma cell line (SMMC 7721) | - | 0-2 μM | COX-2, VEGF, p-AKT, PI3K protein levels | Significant inhibition | [5] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease Model | This compound Dosage and Administration | Duration of Treatment | Measured Parameters | Results | Reference |
| Mice | Destabilized Medial Meniscus (DMM)-induced Osteoarthritis | 160 μM (intra-articular injection) | 8 weeks | Cartilage degradation, Aggrecan, Collagen II, MMP13 expression | Attenuated cartilage degradation, reversed protein expression changes | [1] |
| Rats | High-Fat Diet (HFD)-induced Metabolic-Associated Fatty Liver Disease (MAFLD) | 200 mg/kg/day (oral gavage) | Not specified | Plasma LPS, IL-6, TNF-α levels; hepatic inflammation and fibrosis | Reduced plasma lipids, LPS, and pro-inflammatory cytokines; alleviated hepatic inflammation | [3][5] |
| Mice | Cecal Ligation and Puncture (CLP)-induced Sepsis and Acute Lung Injury (ALI) | Not specified | Not specified | MPO concentration, protein content in BALF, macrophage and neutrophil numbers in BALF, IL-1β, IL-6, TNF-α levels | Improved pathological damage, reduced inflammatory cell infiltration and cytokine levels | [4] |
| Mice | Ovariectomy (OVX)-induced bone loss | Not specified | Not specified | Serum CTX-I and RANKL levels | Decreased CTX-I and RANKL levels | [2] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.
In Vitro Studies
-
Cell Culture and Treatment:
-
Primary Chondrocytes: Isolated from the articular cartilage of mice and cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics. Chondrocytes are typically stimulated with IL-1β to induce an inflammatory response, followed by treatment with varying concentrations of this compound.[1]
-
RAW264.7 Macrophages: Cultured in DMEM supplemented with fetal bovine serum. Inflammation is induced by treatment with lipopolysaccharide (LPS), and the effects of this compound are assessed by co-treatment.[4]
-
-
Western Blot Analysis:
-
Total protein is extracted from treated and untreated cells, separated by SDS-PAGE, and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-AKT, etc.).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.[1]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for target genes (e.g., IL-1β, IL-6, TNF-α, iNOS, COX-2) to quantify their mRNA expression levels.[1]
-
-
Immunofluorescence Staining:
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against a protein of interest (e.g., p65) is followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI, and images are captured using a fluorescence microscope to visualize protein localization.[1]
-
In Vivo Studies
-
Animal Models:
-
DMM-induced Osteoarthritis: The destabilized medial meniscus (DMM) model is surgically induced in mice to mimic osteoarthritis. This compound is administered locally via intra-articular injection.[1]
-
High-Fat Diet-induced MAFLD: Rats are fed a high-fat diet to induce metabolic-associated fatty liver disease. This compound is administered orally.[3]
-
CLP-induced Sepsis: Sepsis and associated acute lung injury are induced in mice through cecal ligation and puncture (CLP). The therapeutic effects of this compound are then evaluated.[4]
-
-
Histological Analysis:
-
Tissue samples (e.g., knee joints, liver, lungs) are collected, fixed, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains like Safranin O-Fast Green for cartilage assessment.[1]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent and multi-faceted anti-inflammatory properties. Its ability to target key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/AKT, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data presented in this guide provides a solid foundation for its efficacy in both in vitro and in vivo models.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets, further exploring its effects on the NLRP3 inflammasome, and conducting comprehensive preclinical studies to evaluate its safety, pharmacokinetics, and efficacy in more complex disease models. The detailed experimental protocols and visualized pathways provided here aim to facilitate and inspire further investigation into this compelling anti-inflammatory agent, ultimately paving the way for its potential clinical translation.
References
- 1. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevented sepsis-evoked acute lung injury by promoting M2 macrophage polarization through the TLR4/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Oroxin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxin B, a flavonoid glycoside primarily isolated from the traditional medicinal plant Oroxylum indicum, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties. Emerging evidence, though still in its nascent stages, suggests a promising role for this compound as a neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its molecular mechanisms of action. We delve into its influence on key signaling pathways, its role in mitigating oxidative stress and apoptosis, and its potential therapeutic applications in neurodegenerative diseases. This document aims to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, summarizing the existing data, highlighting areas for future investigation, and providing detailed experimental methodologies to facilitate further research into this promising natural compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include neuronal loss, oxidative stress, neuroinflammation, and protein misfolding. Current therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. Consequently, there is a pressing need for the discovery and development of novel neuroprotective agents that can target the underlying mechanisms of neuronal damage.
This compound, chemically known as baicalein-7-O-β-D-glucuronide, is a flavonoid that has been traditionally used in various systems of medicine for its therapeutic properties. While extensive research has focused on its anti-cancer and anti-inflammatory effects, its potential in the realm of neuroprotection is a more recent area of exploration. This guide synthesizes the available scientific literature to provide an in-depth analysis of the neuroprotective effects of this compound.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound appear to be multi-faceted, involving the modulation of several key cellular processes. The primary mechanisms identified to date include the regulation of cell survival signaling pathways, attenuation of oxidative stress, and inhibition of apoptosis.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathogenesis of numerous neurodegenerative disorders. Studies have shown that this compound can modulate the PI3K/Akt pathway, although much of the direct evidence comes from non-neuronal cell types. In various cancer cell lines, this compound has been observed to inhibit the PI3K/Akt pathway, leading to apoptosis. However, in the context of neuroprotection, activation of this pathway is generally considered beneficial. It is plausible that this compound's effect on the PI3K/Akt pathway is cell-context dependent. In neurons, stressors like oxidative damage or excitotoxicity can lead to the downregulation of PI3K/Akt signaling. This compound may exert its neuroprotective effects by restoring the activity of this pro-survival pathway. Further research using neuronal cell models is imperative to elucidate the precise role of this compound in modulating neuronal PI3K/Akt signaling.
Figure 1: Proposed modulation of the PI3K/Akt pathway by this compound.
Attenuation of Oxidative Stress via the Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
While direct evidence for this compound's effect on the Nrf2 pathway in neurons is still emerging, a study on the structurally similar flavonoid, Oroxin A, has demonstrated potent neuroprotective effects in a model of subarachnoid hemorrhage by activating the Nrf2/HO-1 pathway[1]. It is highly probable that this compound shares this mechanism of action. By activating the Nrf2 pathway, this compound can enhance the endogenous antioxidant capacity of neurons, thereby protecting them from oxidative damage.
Figure 2: Activation of the Nrf2 antioxidant pathway by this compound.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that plays a crucial role in the removal of damaged or unwanted cells. In neurodegenerative diseases, aberrant activation of apoptotic pathways contributes to neuronal loss. This compound has been shown to induce apoptosis in cancer cells, often through the modulation of the Bcl-2 family of proteins and activation of caspases[2]. In the context of neuroprotection, however, the goal is to inhibit apoptosis. The pro-survival signaling pathways activated by this compound, such as the potential restoration of PI3K/Akt activity, would lead to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic proteins, ultimately preventing neuronal cell death.
Quantitative Data on the Effects of this compound
The available quantitative data on the direct neuroprotective effects of this compound is currently limited. The following table summarizes the key quantitative findings from studies on this compound and the related compound Oroxin A, which provide insights into their potential neuroprotective efficacy.
| Compound | Experimental Model | Parameter Measured | Concentration/Dose | Observed Effect | Reference |
| This compound | Human liver cancer SMMC-7721 cells | Apoptosis Rate | 1.68 µM | 43.03% ± 3.07% increase in apoptosis | [2] |
| Oroxin A | Hemin-induced HT22 neuronal cells (in vitro model of subarachnoid hemorrhage) | Cell Viability | 10, 20, 40 µM | Dose-dependent increase in cell viability | [3] |
| Oroxin A | Mouse model of subarachnoid hemorrhage | Neurological Score | 10, 20 mg/kg | Significant improvement in neurological function | [3] |
| Oroxin A | Mouse model of subarachnoid hemorrhage | Brain Water Content | 20 mg/kg | Significant reduction in brain edema | [3] |
| Oroxin A | Hemin-induced HT22 neuronal cells | Malondialdehyde (MDA) levels | 20 µM | Significant decrease in MDA (marker of lipid peroxidation) | [3] |
| Oroxin A | Hemin-induced HT22 neuronal cells | Glutathione (GSH) levels | 20 µM | Significant increase in GSH (endogenous antioxidant) | [3] |
Note: The data for Oroxin A is included to highlight the potential neuroprotective activities that this compound may also possess, given their structural similarities. Further studies are required to generate specific quantitative data for this compound in neuronal models.
Detailed Experimental Protocols
To facilitate further research into the neuroprotective effects of this compound, this section provides detailed methodologies for key experiments.
Cell Culture and Induction of Neuronal Damage
-
Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used neuronal cell models.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Oxidative Stress: To model oxidative stress-induced neuronal damage, cells can be exposed to agents such as hydrogen peroxide (H₂O₂; e.g., 100-500 µM for 24 hours) or glutamate (e.g., 5 mM for 12-24 hours).
-
Induction of Excitotoxicity: For excitotoxicity studies, cells are treated with high concentrations of glutamate (e.g., 5-10 mM) or N-methyl-D-aspartate (NMDA; e.g., 100-300 µM) for a specified duration.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are pre-treated with various concentrations of this compound (e.g., 1-50 µM) for a specific time (e.g., 1-2 hours) before the addition of the damaging agent. A vehicle control (DMSO) should always be included.
Assessment of Cell Viability
-
MTT Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat with this compound followed by the neurotoxic agent.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
DCFH-DA Assay:
-
Culture cells in a 96-well black plate.
-
After treatment with this compound and the pro-oxidant agent, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Western Blot Analysis for Signaling Proteins
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Figure 3: General experimental workflow for in vitro neuroprotection assays.
Conclusion and Future Directions
The available evidence, although preliminary, strongly suggests that this compound possesses significant neuroprotective potential. Its ability to modulate key signaling pathways involved in cell survival and antioxidant defense, such as the PI3K/Akt and Nrf2 pathways, makes it a promising candidate for the development of novel therapies for neurodegenerative diseases.
However, to fully realize the therapeutic potential of this compound, several key areas require further investigation:
-
Direct evidence in neuronal models: The majority of mechanistic studies on this compound have been conducted in non-neuronal cells. It is crucial to validate these findings in relevant neuronal cell lines and primary neuron cultures.
-
In vivo efficacy: Preclinical studies using animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, stroke) are essential to evaluate the in vivo efficacy, optimal dosage, and pharmacokinetic profile of this compound.
-
Blood-brain barrier permeability: A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier. Studies are needed to determine the BBB permeability of this compound and to explore potential strategies to enhance its delivery to the brain.
-
Structure-activity relationship studies: Investigating the structure-activity relationship of this compound and related flavonoids could lead to the design and synthesis of more potent and specific neuroprotective compounds.
References
Oroxin B: A Technical Guide for Researchers
Oroxin B is a flavonoid glycoside naturally occurring in the traditional Chinese medicinal herb Oroxylum indicum (L.) Vent and also found in the roots of Scutellaria baicalensis.[1][2][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols for research and development professionals.
Chemical Structure and Properties
This compound, also known as Baicalein 7-gentiobioside, is a flavonoid compound.[4] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 5,6-dihydroxy-2-phenyl-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one[4] |
| Molecular Formula | C27H30O15[1][2][5] |
| Molecular Weight | 594.52 g/mol [1][2][5] |
| CAS Number | 114482-86-9[1][2][5] |
| Appearance | Yellowish powder[4] or light yellow to yellow solid[1] |
| Purity | ≥98%[2] |
| Solubility | Soluble in DMSO (≥59.5 mg/mL), Pyridine, Methanol, and water.[2][4][5] Insoluble in Ethanol.[5] |
| Storage | Desiccate at -20°C.[4] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[1] |
| SMILES String | C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O[4] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and protective effects on bone health.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects in various cancer cell lines. It can inhibit the proliferation of liver cancer cells (SMMC-7721) and induce early apoptosis.[1][6] This is achieved by upregulating the tumor suppressor PTEN and downregulating COX-2, VEGF, PI3K, and p-AKT.[1][6][7]
In B-lymphoma cells, this compound uniquely and selectively induces tumor-suppressive endoplasmic reticulum (ER) stress while concurrently inhibiting tumor-adaptive ER stress.[2][4][8] This dual action disrupts the balance that cancer cells maintain for survival, leading to apoptosis.[8] It has been shown to suppress the tumor-adaptive gene GRP78 via downregulation of ATF6, and activate the tumor-suppressive gene DDIT3 through the MKK3-p38 signaling pathway.[8]
Anti-Inflammatory and Chondroprotective Effects
This compound possesses anti-inflammatory properties. It has been shown to inhibit inflammation-related markers such as iNOS, COX-2, TNF-α, IL-6, and IL-1β in chondrocytes.[1] This anti-inflammatory action, coupled with the inhibition of the PI3K/AKT/mTOR signaling pathway and enhancement of autophagy, suggests that this compound could be a promising agent for alleviating osteoarthritis.[9]
Bone Health
This compound has been found to attenuate ovariectomy-induced bone loss by suppressing the formation and activity of osteoclasts.[10] It achieves this by inhibiting the RANKL-mediated activation of NF-κB and MAPK signaling pathways, which are crucial for osteoclast differentiation.[10][11] Specifically, it has been observed to inhibit the phosphorylation of ERK, JNK, p38, IκB, and p65.[10]
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
PI3K/Akt/mTOR and PTEN/PI3K/Akt Pathways
This compound inhibits the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer and inflammatory conditions.[7][9] By downregulating PI3K and phosphorylated Akt (p-AKT), it can suppress cell proliferation and induce apoptosis.[1][6] The upregulation of PTEN, a negative regulator of the PI3K/Akt pathway, is a key mechanism of this compound's anti-tumor activity.[6]
MAPK and NF-κB Signaling Pathways
In the context of bone metabolism, this compound inhibits the RANKL-induced activation of both the MAPK (ERK, JNK, p38) and NF-κB (p65, IκB) pathways.[10] This inhibition prevents the differentiation of osteoclasts, thus protecting against bone loss.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:114482-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. CAS 114482-86-9 | this compound [phytopurify.com]
- 4. This compound | CAS:114482-86-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of this compound Treated Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Oroxin B in DMSO: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Oroxin B in Dimethyl Sulfoxide (DMSO), a critical aspect for researchers, scientists, and professionals in drug development. The following information, compiled from publicly available data, is intended to support the effective design and execution of pre-clinical research.
This compound: A Profile
This compound is a flavonoid glycoside isolated from the traditional medicinal plant Oroxylum indicum. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate characterization of its solubility and stability in common laboratory solvents is paramount for reliable and reproducible experimental outcomes.
Solubility of this compound in DMSO
DMSO is a widely used solvent for this compound in non-clinical studies due to its high solubilizing capacity for a broad range of compounds. The solubility of this compound in DMSO has been reported by multiple suppliers, with consistent values indicating high solubility.
Table 1: Quantitative Solubility Data for this compound in DMSO
| Parameter | Value | Source |
| Solubility | ≥59.5 mg/mL | APExBIO[1] |
| Solubility | 100 mg/mL (168.2 mM) | Selleck Chemicals[2] |
It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture absorption by DMSO can reduce the solubility of the compound[2].
Stability of this compound in DMSO Solution
Understanding the stability of this compound in DMSO is crucial for designing experiments and for the accurate interpretation of results. Stock solutions of this compound in DMSO are generally stable for extended periods when stored under appropriate conditions.
Table 2: Stability of this compound in DMSO Stock Solutions
| Storage Temperature | Storage Duration | Source |
| -20°C | 1 month | MedChemExpress, Selleck Chemicals[2][3] |
| -80°C | 6 months - 1 year | MedChemExpress, Selleck Chemicals[2][3] |
To ensure the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles[2]. For in vivo experiments, freshly prepared solutions are recommended[3].
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility and stability of this compound are not extensively published, the following are representative methodologies adapted from general protocols for flavonoids. These should be considered as a starting point for laboratory-specific validation.
Protocol for Solubility Determination (Adapted from general methods)
This protocol outlines a method for determining the equilibrium solubility of this compound in DMSO.
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of supersaturated solutions of this compound in anhydrous DMSO in sealed vials.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with a suitable mobile phase for HPLC analysis.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
Calculate the original concentration in the DMSO supernatant to determine the solubility.
Protocol for Stability Assessment (Adapted from general methods)
This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time under different storage conditions.
Objective: To determine the degradation rate of this compound in DMSO under specified storage conditions.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
Amber glass vials
-
HPLC system with a UV detector
-
Storage chambers at controlled temperatures (e.g., -80°C, -20°C, 4°C, and room temperature)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and seal tightly.
-
Analyze an aliquot of the freshly prepared stock solution (Time 0) using a validated stability-indicating HPLC method.
-
Store the remaining vials at the different temperature conditions, protected from light.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature and analyze the sample by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area at Time 0 to calculate the percentage of this compound remaining.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
Note on Degradation Products: As of the date of this publication, there is no publicly available information specifically identifying the degradation products of this compound in DMSO. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light) would be necessary to identify and characterize potential degradants.
This compound and Cellular Signaling Pathways
This compound has been reported to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these interactions is crucial for elucidating its mechanism of action.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to downregulate components of this pathway.
Downregulation of the COX-2/VEGF Pathway
The COX-2/VEGF pathway plays a significant role in inflammation and angiogenesis (the formation of new blood vessels), which is essential for tumor growth. This compound has been found to inhibit this pathway.
Conclusion
This compound exhibits high solubility in DMSO, making it a suitable solvent for in vitro and preclinical research. Stock solutions of this compound in DMSO are stable for practical durations when stored at or below -20°C. Researchers should adhere to best practices for solution preparation and storage to ensure the integrity of their experimental results. The provided representative protocols and signaling pathway diagrams serve as a valuable resource for the scientific community engaged in the study of this promising natural compound. Further research is warranted to fully characterize the degradation profile of this compound in DMSO.
References
review of Oroxin B therapeutic potential
An In-depth Technical Guide to the Therapeutic Potential of Oroxin B
Introduction
This compound is a flavonoid glycoside isolated from the traditional Chinese medicinal herb Oroxylum indicum (L.) Vent.[1][2] As a major bioactive constituent, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities.[2] Preclinical evidence strongly suggests its potential as a therapeutic agent across multiple domains, including oncology, inflammatory diseases, and metabolic disorders. This document provides a comprehensive technical review of the existing research on this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways it modulates.
Therapeutic Applications and Mechanisms of Action
This compound exhibits a multi-targeted pharmacological profile, primarily exerting anti-cancer, anti-inflammatory, and anti-osteoporotic effects. Its therapeutic efficacy is rooted in its ability to modulate critical cellular signaling pathways.
Anti-Cancer Activity
This compound has demonstrated significant anti-tumor effects in both in vitro and in vivo models of liver cancer and malignant lymphoma.[1][3][4]
1.1.1 Hepatocellular Carcinoma (HCC)
In liver cancer, this compound induces apoptosis and inhibits cell proliferation by targeting the PI3K/Akt signaling pathway, a critical cascade for cell survival and growth.[5][6][7] The mechanism involves:
-
Upregulation of PTEN: this compound increases the expression of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog).[1][3][6][7] PTEN acts as a negative regulator of the PI3K/Akt pathway.[7]
-
Downregulation of PI3K/Akt: By enhancing PTEN, this compound leads to the decreased expression and phosphorylation of PI3K and its downstream effector, Akt (p-Akt), thereby inactivating the pathway.[1][3][8]
-
Modulation of microRNA-221: Studies have shown that this compound down-regulates the expression of microRNA-221 (miR-221).[3][9] Since miR-221 negatively regulates PTEN, its suppression by this compound leads to the overexpression of PTEN and subsequent inactivation of the PI3K/Akt cascade.[3][9]
-
Inhibition of COX-2/VEGF: this compound also downregulates the expression of Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor-related inflammation and angiogenesis.[1][5][6][8]
1.1.2 Malignant Lymphoma
In B-lymphoma cells, this compound employs a unique mechanism by selectively modulating Endoplasmic Reticulum (ER) stress.[1][4] It concurrently induces tumor-suppressive ER stress while inhibiting the tumor-adaptive ER stress response that cancer cells use to survive.[4]
-
Inhibition of Tumor-Adaptive ER Stress: this compound suppresses the expression of the key adaptive gene GRP78 by down-regulating its upstream signaling protein, ATF6.[4]
-
Induction of Tumor-Suppressive ER Stress: It activates the tumor-suppressive master gene DDIT3 (also known as CHOP) through the MKK3-p38 signaling pathway, leading to apoptosis.[4]
Anti-Inflammatory and Chondroprotective Effects
This compound has shown potential in alleviating osteoarthritis (OA) by exerting anti-inflammatory effects and protecting chondrocytes.[10][11]
-
Inhibition of Inflammatory Mediators: In IL-1β-stimulated chondrocytes, this compound down-regulates key inflammatory markers, including iNOS, COX-2, TNF-α, and IL-6.[1][10]
-
Inhibition of PI3K/Akt/mTOR Pathway: Similar to its anti-cancer mechanism, this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is closely linked to inflammation and cellular catabolism in OA.[10][11]
-
Enhancement of Autophagy: The compound rescues impaired autophagy in chondrocytes, a crucial process for cellular homeostasis and cartilage health.[10][11]
Anti-Osteoporotic Activity
This compound can prevent estrogen withdrawal-induced bone loss by directly targeting osteoclasts, the cells responsible for bone resorption.[2]
-
Inhibition of Osteoclast Formation: It effectively inhibits the differentiation and formation of osteoclasts from bone marrow macrophages.[2]
-
Suppression of NF-κB and MAPK Pathways: The underlying mechanism involves the suppression of RANKL-induced activation of key signaling pathways, including NF-κB and the mitogen-activated protein kinases (MAPKs) ERK, JNK, and p38.[2] These pathways are essential for osteoclastogenesis.
Activity in Metabolic Diseases
This compound has been shown to improve metabolic-associated fatty liver disease (MAFLD) in high-fat diet-fed rats.[1][12] The mechanism is linked to the gut-liver axis and involves suppressing the TLR4-IκB-NF-κB signaling pathway and strengthening the intestinal barrier.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies, highlighting the concentrations and dosages at which this compound exerts its biological effects.
Table 1: In Vitro Efficacy of this compound
| Cell Line / Model | Therapeutic Area | Assay | Concentration(s) | Duration | Observed Effect | Reference(s) |
| SMMC 7721 (Human Hepatoma) | Cancer | Proliferation Assay | 0 - 2 µM | 48 h | Dose-dependent inhibition of proliferation | [1][5] |
| SMMC 7721 (Human Hepatoma) | Cancer | Apoptosis Assay (Flow Cytometry/TUNEL) | 1.68 µM | 12 - 48 h | Induction of early-stage apoptosis | [1][13] |
| Raji (Human B-lymphoma) | Cancer | ER Stress Assay | 0 - 30 µM | 48 h | Selective induction of ER stress | [1] |
| Primary Mouse Chondrocytes | Osteoarthritis | Anti-inflammation Assay | 160 µM | 24 h | Inhibition of IL-1β induced inflammatory markers | [1][10] |
| Bone Marrow Macrophages (BMMs) | Osteoporosis | Osteoclastogenesis Assay | 50 µM | 12 h (pretreatment) | Inhibition of NF-κB and MAPK phosphorylation | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Therapeutic Area | Dosage | Route | Duration | Observed Effect | Reference(s) |
| Raji Cell Xenograft Mice | Cancer | 30 mg/kg | i.p. | 28 days | Inhibition of tumor growth, prolonged survival | [1][4] |
| DMM-induced OA Mice | Osteoarthritis | 160 µM (10 µL) | Intra-articular | 8 weeks | Attenuation of cartilage degradation | [1][11] |
| Ovariectomized (OVX) Mice | Osteoporosis | Not Specified | Not Specified | Not Specified | Attenuated bone loss by inhibiting osteoclasts | [2] |
| High-Fat Diet (HFD) Rats | MAFLD | 200 mg/kg/day | Oral gavage | Not Specified | Relieved hepatic inflammation and fibrosis | [1][12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.
Cell Viability and Proliferation Assays
3.1.1 MTT Assay The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., SMMC-7721) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 48 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection
3.2.1 Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry This is a standard method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
-
Cell Culture and Treatment: Culture cells (e.g., SMMC-7721) and treat with this compound (e.g., 1.68 µM for 48 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins within a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, PTEN, NF-κB p65) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[17]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., Raji lymphoma cells) into the flank of immunodeficient mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle control for a defined period (e.g., 28 days).[1]
-
Monitoring: Monitor tumor volume using caliper measurements and record animal body weight and overall survival.[4]
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blot).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have shown that this compound has low oral bioavailability.[12]
-
Analysis: Sensitive LC-MS/MS and UPLC-MS/MS methods have been developed to quantify this compound in rat and mouse plasma and tissues.[18][19][20]
-
Metabolism: In vivo and in vitro studies in rats have identified numerous metabolites.[21] The primary biotransformation processes involve deglycosylation (loss of sugar moieties) to form its aglycones, baicalein and oroxin A, followed by further reactions such as oxidation, methylation, and glucuronide conjugation.[18][21]
Conclusion and Future Directions
This compound is a promising natural flavonoid with well-documented therapeutic potential, particularly in oncology and inflammatory conditions. Its multi-targeting capabilities, including the modulation of the PI3K/Akt, NF-κB, MAPK, and ER stress pathways, make it an attractive candidate for further drug development. Future research should focus on optimizing its delivery and bioavailability, conducting comprehensive safety and toxicology studies, and ultimately translating the compelling preclinical findings into clinical trials to validate its efficacy in human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of this compound Treated Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of this compound Treated Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and tissue distribution of this compound in rats using a validated LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A comprehensive study of the metabolism of flavonoid this compound in vivo and in vitro by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxin B: A Comprehensive Technical Guide on its Discovery, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxin B, a flavonoid glycoside isolated from the traditional medicinal plant Oroxylum indicum, has garnered significant attention in recent years for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical context of this compound, its chemical properties, and its mechanisms of action in various disease models. We present a comprehensive summary of quantitative data on its biological effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Discovery and Historical Context
This compound is a naturally occurring flavonoid found in the seeds and other parts of Oroxylum indicum (L.) Kurz, a tree native to Asia that has a long history of use in traditional medicine systems, including Traditional Chinese Medicine and Ayurveda. Historically, various parts of the Oroxylum indicum tree have been used to treat a range of ailments, including inflammatory conditions, respiratory disorders, and certain types of tumors. The isolation and characterization of its bioactive constituents, such as this compound, have provided a scientific basis for some of these traditional uses and have opened avenues for modern drug discovery.
The initial discovery and isolation of this compound were achieved through phytochemical analysis of Oroxylum indicum extracts. Its chemical structure was elucidated using spectroscopic techniques, identifying it as a flavonoid glycoside.
Chemical Properties
This compound is classified as a flavonoid, a large class of plant secondary metabolites known for their antioxidant and other health-beneficial properties.
| Property | Value |
| Chemical Formula | C27H30O15 |
| Molecular Weight | 594.52 g/mol |
| CAS Number | 114482-86-9 |
| Appearance | Yellowish powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| Synonyms | Baicalein-7-O-diglucoside; Baicalein-7-O-gentiobioside |
Data Presentation: Biological Activities of this compound
This compound has demonstrated a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.
Anti-Cancer Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| SMMC-7721 | Human Hepatoma | 0.34 - 1.68 | 48 | MTT |
| Raji | Human Burkitt's Lymphoma | 0 - 30 (Dose-dependent effect) | 48 | Not Specified |
Induction of Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
| Cell Line | Treatment | Apoptosis Rate | Method |
| SMMC-7721 | This compound (1.68 µM) for 12h | 21.55% ± 2.58%[1] | TUNEL Assay[1] |
| SMMC-7721 | This compound (1.68 µM) for 48h | 43.03% ± 3.07%[1] | Flow Cytometry (Annexin V/PI)[1] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, inflammation, and stress responses.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancer cells and other disease models.[2][3][4]
Figure 1: this compound's inhibition of the PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cell survival. This compound has been demonstrated to suppress the activation of this pathway.[4]
Figure 2: this compound's suppression of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key MAPK members like JNK, ERK, and p38.[4]
Figure 3: this compound's modulation of the MAPK signaling pathway.
Endoplasmic Reticulum (ER) Stress Pathway
ER stress is a condition of accumulation of unfolded or misfolded proteins in the ER. This compound can selectively induce tumor-suppressive ER stress in cancer cells.
Figure 4: this compound's induction of ER stress in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells (e.g., SMMC-7721) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.34, 1.01, and 1.68 µM) and a vehicle control (DMSO) for 48 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins in signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies used in this compound studies include:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of target genes modulated by this compound.
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers. An example of primer sequences used in this compound research is:
-
h-PTEN F: 5'-CCCAGTCAGAGGCGCTATG-3'[5]
-
-
Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin).
Conclusion
This compound, a flavonoid derived from Oroxylum indicum, has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple critical signaling pathways, including PI3K/AKT/mTOR, NF-κB, and MAPK, as well as to induce ER stress, underscores its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the pharmacological properties of this compound. Future studies should focus on expanding the toxicological profile, conducting more extensive preclinical in vivo efficacy studies, and exploring potential synergistic effects with existing therapies. The continued investigation of this compound holds promise for the development of novel therapeutic agents for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy [frontiersin.org]
- 4. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of this compound Treated Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin B: A Comprehensive Technical Guide on Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxin B, a flavonoid glycoside isolated from the traditional Chinese medicine Oroxylum indicum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and bone-protective effects.[1][2][3][4] Despite its therapeutic potential, the clinical application of this compound is currently limited by a lack of comprehensive understanding of its bioavailability and pharmacokinetic profile. This technical guide provides an in-depth analysis of the current scientific literature on the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside detailed experimental protocols and a review of its engagement with key signaling pathways.
Bioavailability and Pharmacokinetics
The bioavailability and pharmacokinetic properties of this compound have been investigated in preclinical animal models, primarily rats and mice. These studies are crucial for determining appropriate dosing regimens and understanding the compound's behavior in a biological system.
Pharmacokinetic Parameters
Quantitative data from pharmacokinetic studies are summarized in the tables below. It is important to note that current literature on oral administration involves the use of Oroxylum indicum extract, not isolated this compound. This distinction is critical as the presence of other flavonoids in the extract could influence the absorption and metabolism of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Oroxylum indicum (L.) Kurz Extract [5]
| Parameter | Value (Mean ± SD) | Units |
| Cmax | 3123.9 ± 16.37 | ng/mL |
| Tmax | Not Reported | h |
| AUC(0-t) | Not Reported | ng·h/mL |
| AUC(0-∞) | Not Reported | ng·h/mL |
| t1/2z | Not Reported | h |
| CLz/F | Not Reported | L/h/kg |
| Vz/F | Not Reported | L/kg |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2z: Terminal half-life; CLz/F: Apparent total clearance; Vz/F: Apparent volume of distribution.
Table 2: Pharmacokinetic Parameters of this compound in Mice Following Intravenous Administration (5 mg/kg) [6][7]
| Parameter | Value (Mean ± SD) | Units |
| Cmax | Not Reported | ng/mL |
| Tmax | Not Reported | h |
| AUC(0-t) | Not Reported | ng·h/mL |
| AUC(0-∞) | Not Reported | ng·h/mL |
| t1/2z | Not Reported | h |
| CLz/F | Not Reported | L/h/kg |
| Vz/F | Not Reported | L/kg |
Note: While the study mentions intravenous administration to mice, specific pharmacokinetic parameter values for this compound were not explicitly provided in the available search results. The study developed and validated a UPLC-MS/MS method for its quantification.
Tissue Distribution
Following intravenous administration in rats, this compound has been shown to distribute to various tissues. A study utilizing a validated LC-MS/MS assay investigated its tissue distribution, although specific quantitative data on tissue concentrations were not detailed in the provided search results.[8][9]
Metabolism
The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. In vivo and in vitro studies have identified several metabolic pathways.
A comprehensive study identified 30 metabolites in rats, 8 in liver microsomes, and 18 from intestinal bacteria.[10] The primary metabolic reactions include:[10]
-
Deglycosylation: Loss of the C12H20O10 and C6H10O5 sugar moieties to form baicalein and oroxin A, respectively.
-
Further Biotransformation: The resulting aglycones undergo further reactions such as oxidation, methylation, hydrolysis, hydrogenation, glycine conjugation, and glucuronide conjugation.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections outline the key experimental protocols cited in the literature for the analysis of this compound.
Quantification of this compound in Biological Matrices
A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of this compound and other flavonoids in animal plasma and blood.[6][7]
Sample Preparation (Protein Precipitation): [6][8][9]
-
To a 20 μL aliquot of mouse blood, add a suitable internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and centrifuge at high speed.
-
Collect the supernatant for analysis.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
The validation of this method demonstrated good accuracy, precision, and recovery, making it suitable for pharmacokinetic studies.[6][7]
Pharmacokinetic Study in Mice (Intravenous Administration)
-
Mice were randomly divided into groups.
-
This compound was administered intravenously at a dose of 5 mg/kg.
-
Blood samples (20 μL) were collected from the caudal vein at specified time points (e.g., 0.0833, 0.25, 0.5, 1, 2, 4, 6, 8, and 10 hours) post-administration.
Data Analysis:
-
Pharmacokinetic parameters were calculated from the blood concentration-time data.
Signaling Pathways
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
PI3K/AKT/mTOR Pathway
This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2][11][12] This pathway is a critical regulator of cell proliferation, survival, and metabolism. Inhibition of this pathway by this compound contributes to its anti-cancer and chondroprotective effects.[2][11][12]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
COX-2/VEGF Pathway
This compound has been demonstrated to downregulate the expression of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).[1][11] This inhibition is significant in the context of its anti-inflammatory and anti-angiogenic properties, particularly in liver cancer models.[1][11]
Caption: this compound downregulates COX-2 and VEGF expression.
NF-κB and MAPK Pathways
In the context of osteoclast formation, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways induced by RANKL.[3] This inhibition suppresses osteoclast differentiation and function, highlighting its potential in treating bone-related disorders.[3]
Caption: this compound inhibits RANKL-mediated NF-κB and MAPK activation.
Future Directions
While progress has been made in understanding the pharmacokinetics and mechanisms of this compound, several knowledge gaps remain. Future research should focus on:
-
Oral Bioavailability of Isolated this compound: Conducting pharmacokinetic studies with pure this compound is essential to accurately determine its oral bioavailability without the influence of other compounds present in extracts.
-
Human Pharmacokinetics: Translating preclinical findings to humans requires clinical studies to evaluate the ADME properties of this compound in human subjects.
-
Metabolite Activity: Investigating the pharmacological activity of this compound metabolites is crucial, as they may contribute to the overall therapeutic effects.
-
Formulation Development: Developing novel formulations to enhance the solubility and bioavailability of this compound could significantly improve its therapeutic efficacy.
Conclusion
This compound is a promising natural compound with a wide range of pharmacological activities. This technical guide has summarized the current knowledge on its bioavailability, pharmacokinetics, and interactions with key signaling pathways. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals. Addressing the existing knowledge gaps through further research will be critical for unlocking the full therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mysteries of pharmacokinetics and in vivo metabolism of Oroxylum indicum (L.) Kurz: A new perspective from MSOP method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and tissue distribution of this compound in rats using a validated LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive study of the metabolism of flavonoid this compound in vivo and in vitro by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of this compound Treated Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Oroxin B: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin B, a flavonoid glycoside primarily isolated from the traditional Chinese medicinal herb Oroxylum indicum, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] Emerging research has highlighted its potent anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a compelling candidate for further investigation in drug discovery and development.[2][4][5] This document provides detailed application notes and standardized protocols for investigating the effects of this compound in cell culture, with a focus on its anti-cancer and anti-inflammatory mechanisms.
Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. In cancer cell lines, such as the human hepatoma cell line SMMC-7721, this compound has been shown to inhibit cell proliferation and induce apoptosis.[1][3][6] This is achieved by upregulating the tumor suppressor PTEN and downregulating the expression of pro-survival and pro-inflammatory molecules including cyclooxygenase-2 (COX-2), vascular endothelial growth factor (VEGF), phosphoinositide 3-kinase (PI3K), and phosphorylated protein kinase B (p-AKT).[1][2][3] Furthermore, in malignant lymphoma cells, this compound selectively induces tumor-suppressive endoplasmic reticulum (ER) stress while concurrently inhibiting tumor-adaptive ER stress.[1][7]
In the context of inflammation, this compound has demonstrated significant chondroprotective effects in osteoarthritis models by inhibiting the PI3K/AKT/mTOR signaling pathway and enhancing autophagy.[2] It also attenuates inflammatory responses by downregulating the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[2] This anti-inflammatory activity is mediated, in part, through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling axis.[8][9] Additionally, this compound has been found to suppress osteoclast formation and activity by inhibiting the RANKL-mediated activation of NF-κB and MAPK signaling pathways.[4]
Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cell culture experiments.
| Cell Line | Concentration | Treatment Duration | Key Findings | Reference |
| SMMC-7721 (Human Hepatoma) | 0-2 µM | 48 hours | Inhibition of proliferation. | [1] |
| SMMC-7721 (Human Hepatoma) | 1.68 µM | 12 & 48 hours | Induction of early apoptosis. | [6] |
| Raji (Human B-lymphoma) | 0-30 µM | 48 hours | Selective induction of ER stress. | [1] |
| Mouse Chondrocytes | 160 µM | 24 hours | Inhibition of IL-1β induced inflammatory markers (iNOS, COX-2, TNF-α, IL-6, IL-1β). | [1] |
| RAW264.7 (Mouse Macrophages) | Not Specified | Not Specified | Downregulation of TLR4/NF-κB axis in LPS-challenged cells. | [8] |
| Bone Marrow Macrophages (BMMs) | 50 µM | 12 hours (pretreatment) | Inhibition of RANKL-mediated activation of NF-κB and MAPK signaling. | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis in SMMC-7721 Cells using Annexin V-FITC/PI Staining
This protocol details the procedure for quantifying apoptosis in the SMMC-7721 human hepatoma cell line following treatment with this compound.
Materials:
-
SMMC-7721 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed SMMC-7721 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 1.68, 2.0 µM). Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours). A 12-hour time point is suggested for observing early apoptosis.[1]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with cold PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C.
-
Neutralize the trypsin with 1 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Staining:
-
Centrifuge the cells at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol describes the detection of key proteins in the PI3K/AKT signaling pathway in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-PI3K, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, PI3K, AKT, p-AKT, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Compound Library Screening Identifies Oroxin A for the Treatment of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevented sepsis-evoked acute lung injury by promoting M2 macrophage polarization through the TLR4/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Oroxin B Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin B, a flavonoid glycoside predominantly isolated from the traditional medicinal plant Oroxylum indicum, has garnered significant scientific interest due to its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. These activities are attributed to its ability to modulate key cellular signaling pathways, including the PI3K/AKT/mTOR, MAPK, and NF-κB pathways. This document provides detailed application notes and experimental protocols for a range of in vitro assays to assess the biological activity of this compound, facilitating further research and drug development efforts.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the quantitative data on the in vitro activity of this compound from various studies.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | Not explicitly defined, but effective at inducing apoptosis | MTT Assay, Annexin V/PI | [1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly defined, but effective at inducing apoptosis | TUNEL, Flow Cytometry | [2] |
| HSC-3 | Oral Squamous Carcinoma | 50 µg/mL | MTT Assay | [3] |
| HeLa | Cervical Cancer | 3.87 µg/mL (for O. indicum extract) | Methylene Blue Assay | [4] |
Table 2: Anti-inflammatory Activity of this compound
| Target | Cell Line | Effect | Method | Reference |
| iNOS, COX-2, TNF-α, IL-6, IL-1β | IL-1β-induced chondrocytes | Downregulation of protein expression | Western Blot | [5] |
| TNF-α, IL-6 | LPS-stimulated RAW264.7 cells | Inhibition of production (IC50 values not specified for this compound) | ELISA | [6][7] |
| NF-κB Pathway | IL-1β-induced chondrocytes | Inhibition of activation | Western Blot | [5] |
| TLR4-IκB-NF-κB-IL-6/TNF-α | High-fat diet-induced rat model (in vivo, relevant for in vitro study design) | Suppression of signal transduction | Not specified | [8] |
Table 3: Effect of this compound on Apoptosis
| Cell Line | Treatment | Apoptosis Rate | Assay | Reference |
| SMMC-7721 | 1.68 µM this compound for 48h | 43.03% ± 3.07% | Annexin V-FITC/PI Flow Cytometry | [2] |
| HepG2 | Various concentrations | Dose-dependent increase in apoptosis | Annexin V-FITC/PI Flow Cytometry | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell lines (e.g., HepG2, HSC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
References
- 1. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aditum.org [aditum.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tmrjournals.com [tmrjournals.com]
Application Notes and Protocols for Oroxin B Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of Oroxin B in various preclinical animal models. The information is intended to guide researchers in designing and executing robust in vivo studies for investigating the therapeutic potential of this compound in oncology, rheumatology, and metabolic diseases.
Introduction to this compound
This compound is a flavonoid compound isolated from the traditional Chinese medicinal herb Oroxylum indicum.[1] It has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and bone-protective effects.[1][2] Mechanistically, this compound has been shown to modulate several key signaling pathways, including the PTEN/PI3K/AKT, COX-2/VEGF, MAPK, and NF-κB pathways, making it a promising candidate for therapeutic development.[2]
Animal Models for this compound Efficacy Studies
This document outlines protocols for four established animal models to study the efficacy of this compound:
-
Human B-cell Lymphoma Xenograft Model: To assess the anti-cancer effects of this compound.
-
Destabilized Medial Meniscus (DMM)-Induced Osteoarthritis Mouse Model: To evaluate the chondroprotective and anti-inflammatory properties of this compound.
-
Ovariectomy (OVX)-Induced Osteoporosis Mouse Model: To investigate the bone-protective and anti-resorptive effects of this compound.
-
High-Fat Diet (HFD)-Induced Metabolic-Associated Fatty Liver Disease (MAFLD) Rat Model: To determine the effects of this compound on hepatic steatosis, inflammation, and metabolic parameters.
Human B-cell Lymphoma Xenograft Model
This model is utilized to evaluate the in vivo anti-tumor efficacy of this compound against human B-cell lymphoma. The Raji cell line, a human Burkitt's lymphoma cell line, is commonly used for this purpose.[3][4]
Experimental Protocol
Materials:
-
Raji (human Burkitt's lymphoma) cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Matrigel Matrix
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection: Harvest exponentially growing Raji cells and resuspend them in sterile PBS or serum-free media. For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel Matrix to a final concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the Raji cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Treatment Group: Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection daily for 28 days.[3]
-
Control Group: Administer an equivalent volume of the vehicle control following the same schedule.
-
-
Endpoint Analysis:
-
Monitor and record tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for markers of apoptosis and cell proliferation, Western blot for signaling pathway analysis).
-
Collect blood and organs for toxicity assessment if required.
-
In a parallel survival study, monitor the mice until they meet predefined endpoint criteria (e.g., tumor size, body weight loss).
-
Quantitative Data Summary
| Group | Treatment | Dosage | Administration Route | Duration | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | - | i.p. | 28 days | Data to be collected | - |
| 2 | This compound | 30 mg/kg | i.p. | 28 days | Data to be collected | Calculated |
Experimental Workflow
Destabilized Medial Meniscus (DMM)-Induced Osteoarthritis Mouse Model
This surgical model mimics post-traumatic osteoarthritis and is used to assess the chondroprotective effects of this compound.
Experimental Protocol
Materials:
-
C57BL/6 mice, 8-10 weeks old, male
-
Surgical instruments for DMM surgery
-
This compound
-
Vehicle control (e.g., saline)
-
Histology reagents (e.g., Safranin O-Fast Green)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before surgery.
-
DMM Surgery:
-
Anesthetize the mice.
-
Perform a medial parapatellar incision to expose the right knee joint.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Suture the joint capsule and skin.
-
The left knee can serve as a non-operated control or a sham-operated control (incision without ligament transection).
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Treatment Groups: Divide the mice into treatment and control groups.
-
This compound Administration:
-
Treatment Group: Administer this compound via intra-articular injection into the operated knee joint. A typical regimen is weekly injections for 8 weeks.[2] The optimal concentration should be determined in preliminary studies.
-
Control Group: Administer an equivalent volume of vehicle control via intra-articular injection.
-
-
Endpoint Analysis:
-
At the end of the 8-week treatment period, euthanize the mice.
-
Dissect the knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the joints and embed them in paraffin.
-
Prepare sagittal sections of the knee joint and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content.
-
Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Perform immunohistochemistry for markers of cartilage anabolism (e.g., Collagen II, Aggrecan) and catabolism (e.g., MMP-13, ADAMTS5).
-
Quantitative Data Summary
| Group | Treatment | Administration Route | Duration | OARSI Score (Mean ± SD) | Cartilage Thickness (μm, Mean ± SD) |
| 1 | Sham Control | Intra-articular | 8 weeks | Data to be collected | Data to be collected |
| 2 | DMM + Vehicle | Intra-articular | 8 weeks | Data to be collected | Data to be collected |
| 3 | DMM + this compound | Intra-articular | 8 weeks | Data to be collected | Data to be collected |
Signaling Pathway Diagram
Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
This model is the gold standard for studying postmenopausal osteoporosis and is used to evaluate the effects of this compound on bone loss.
Experimental Protocol
Materials:
-
Female C57BL/6 mice, 10-12 weeks old
-
Surgical instruments for ovariectomy
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Micro-computed tomography (μCT) scanner
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before surgery.
-
Ovariectomy (OVX):
-
Anesthetize the mice.
-
Perform bilateral dorsal incisions to expose and ligate the ovarian blood vessels, then remove the ovaries.
-
Suture the muscle and skin layers.
-
Sham-operated animals undergo the same surgical procedure without removal of the ovaries.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Treatment Groups: Divide the mice into sham, OVX + vehicle, and OVX + this compound groups.
-
This compound Administration:
-
Treatment Group: Administer this compound at a dose of 40 mg/kg via intraperitoneal (i.p.) injection every other day for 6 weeks, starting 3 days post-surgery.[1]
-
Control Groups: Administer an equivalent volume of vehicle control following the same schedule.
-
-
Endpoint Analysis:
-
At the end of the 6-week treatment period, euthanize the mice.
-
Collect femurs and tibias for μCT analysis to determine bone microarchitectural parameters (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).
-
Perform histological analysis of bone sections with TRAP staining to quantify osteoclast numbers.
-
Collect blood serum to measure bone turnover markers such as C-terminal telopeptide of type I collagen (CTX-I) and the ratio of receptor activator of nuclear factor-κB ligand (RANKL) to osteoprotegerin (OPG).[1]
-
Quantitative Data Summary
| Group | Treatment | BV/TV (%) (Mean ± SD) | Tb.N (1/mm) (Mean ± SD) | Serum CTX-I (ng/mL) (Mean ± SD) |
| 1 | Sham Control | Data to be collected | Data to be collected | Data to be collected |
| 2 | OVX + Vehicle | Data to be collected | Data to be collected | Data to be collected |
| 3 | OVX + this compound | Data to be collected | Data to be collected | Data to be collected |
Experimental Workflow
High-Fat Diet (HFD)-Induced Metabolic-Associated Fatty Liver Disease (MAFLD) Rat Model
This model is used to investigate the effects of this compound on diet-induced hepatic steatosis, inflammation, and metabolic dysregulation.
Experimental Protocol
Materials:
-
Male Sprague-Dawley or Wistar rats, 6-8 weeks old
-
High-Fat Diet (HFD): typically 45-60% of calories from fat (e.g., lard or butter), often supplemented with cholesterol and/or fructose. A common composition is 88% standard chow, 10% lard, and 2% cholesterol.[5]
-
Standard chow diet
-
This compound
-
Vehicle control (e.g., water, 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: Acclimatize rats on a standard chow diet for one week.
-
Dietary Induction of MAFLD:
-
Divide the rats into a control group (standard diet) and an HFD group.
-
Feed the respective diets for a period of 8-12 weeks to induce MAFLD.
-
-
Treatment Groups: After the induction period, divide the HFD-fed rats into two groups: HFD + vehicle and HFD + this compound.
-
This compound Administration:
-
Endpoint Analysis:
-
Monitor body weight, food intake, and water consumption throughout the study.
-
At the end of the treatment period, collect blood for analysis of serum lipids (triglycerides, total cholesterol), liver enzymes (ALT, AST), and inflammatory cytokines (e.g., TNF-α, IL-6).[7]
-
Euthanize the rats and collect the liver for weight measurement, histological analysis (H&E and Oil Red O staining for lipid accumulation), and molecular analysis (e.g., gene expression of inflammatory and fibrotic markers).
-
Quantitative Data Summary
| Group | Diet | Treatment | Serum Triglycerides (mg/dL) (Mean ± SD) | Serum ALT (U/L) (Mean ± SD) | Liver Weight (g) (Mean ± SD) |
| 1 | Standard | Vehicle | Data to be collected | Data to be collected | Data to be collected |
| 2 | HFD | Vehicle | Data to be collected | Data to be collected | Data to be collected |
| 3 | HFD | This compound | Data to be collected | Data to be collected | Data to be collected |
Signaling Pathway Diagram
References
- 1. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Raji Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Characterization of High-Fat, Diet-Induced, Non-alcoholic Steatohepatitis with Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oroxin B In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Oroxin B dosage and administration for various in vivo experimental models based on published research. The information is intended to guide researchers in designing and conducting their own studies.
Summary of this compound In Vivo Dosages and Effects
The following table summarizes quantitative data from key in vivo studies on this compound, offering a comparative look at its application across different research areas.
| Animal Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings |
| Ovariectomy-induced Osteoporosis (C57BL/6 Mice) | 40 mg/kg | Intraperitoneal (i.p.) injection | Every 2 days for 6 weeks | Prevented ovariectomy-induced bone loss by inhibiting osteoclast formation and activity.[1] |
| Human Lymphoma Xenograft (Mice) | 30 mg/kg | Intraperitoneal (i.p.) injection | 28 days | Induced malignant lymphoma cell endoplasmic reticulum (ER) stress, inhibited tumor growth, and prolonged survival. |
| Metabolic-Associated Fatty Liver Disease (MAFLD) (High-Fat Diet-fed Rats) | 200 mg/kg/day | Oral gavage | Not specified | Reduced plasma lipids, LPS, IL-6, and TNF-α levels; alleviated hepatic inflammation and fibrosis. |
| Pharmacokinetics Study (Sprague-Dawley Rats) | 1.0 mg/kg | Intravenous (i.v.) injection | Single dose | Characterized the pharmacokinetic profile and tissue distribution of this compound.[2] |
| Pharmacokinetics Study (Mice) | 5 mg/kg | Intravenous (i.v.) injection | Single dose | Determined the pharmacokinetic parameters of this compound in mouse blood.[3] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving this compound.
Ovariectomy-Induced Osteoporosis Model in Mice
This protocol is designed to evaluate the effect of this compound on estrogen deficiency-induced bone loss.
a. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 12 weeks old
-
Sex: Female
b. Experimental Groups:
-
Sham Group: Sham-operated mice receiving vehicle (DMSO) via intraperitoneal injection.
-
OVX Group: Ovariectomized mice receiving vehicle (DMSO) via intraperitoneal injection.
-
This compound Group: Ovariectomized mice receiving this compound (40 mg/kg) via intraperitoneal injection.
c. Ovariectomy Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Make a dorsal midline incision to expose the ovaries.
-
In the OVX and this compound groups, ligate the fallopian tubes and remove the ovaries.
-
In the Sham group, expose the ovaries but do not remove them.
-
Suture the incision and allow the animals to recover.
d. This compound Administration:
-
Preparation of Dosing Solution: Dissolve this compound in Dimethyl sulfoxide (DMSO) to the desired concentration.[1]
-
Dosage: 40 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Administer every 2 days.
-
Duration: 6 weeks, starting on the third day after surgery.[1]
e. Workflow Diagram:
Human Lymphoma Xenograft Model in Mice
This protocol details the evaluation of this compound's anti-tumor effects on a human lymphoma xenograft model.
a. Animal Model:
-
Species: Mouse
-
Strain: Immunocompromised (e.g., NOD/SCID)
-
Age: 10-12 weeks old
b. Cell Line:
-
Cell Type: Raji (human Burkitt's lymphoma)
c. Xenograft Establishment:
-
Culture Raji cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size.
d. This compound Administration:
-
Preparation of Dosing Solution: The specific vehicle for the 30 mg/kg i.p. dose in the lymphoma study is not detailed in the provided search results. A general formulation for in vivo experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Researchers should validate the solubility and stability of this compound in their chosen vehicle.
-
Dosage: 30 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Daily (assumed based on typical xenograft studies, but requires verification).
-
Duration: 28 days.
e. Signaling Pathway Diagram:
High-Fat Diet-Induced MAFLD Model in Rats
This protocol is for assessing the therapeutic potential of this compound in a diet-induced model of metabolic-associated fatty liver disease.
a. Animal Model:
-
Species: Rat
-
Strain: Not specified in the abstract, but Sprague-Dawley or Wistar are common.
-
Sex: Male
b. Diet:
-
Control Diet: Standard chow.
-
High-Fat Diet (HFD): A diet with a high percentage of calories from fat, designed to induce MAFLD.
c. MAFLD Induction:
-
Acclimatize rats to the housing conditions.
-
Provide the HFD group with the high-fat diet and the control group with the standard chow ad libitum.
-
Continue the respective diets for a sufficient duration to induce MAFLD characteristics (e.g., 8-16 weeks).
d. This compound Administration:
-
Preparation of Dosing Solution: The vehicle for the 200 mg/kg/day oral gavage dose is not specified in the provided search results. Common vehicles for oral gavage include water, saline, or a suspension in carboxymethyl cellulose (CMC).
-
Dosage: 200 mg/kg body weight per day.
-
Route: Oral gavage.
-
Frequency: Daily.
-
Duration: To be administered during a specified period of the HFD feeding regimen.
e. Signaling Pathway Diagram:
References
- 1. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of this compound in rats using a validated LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Oroxin B Stock Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Oroxin B stock solutions for various research applications. This compound is a flavonoid compound isolated from Oroxylum indicum that has garnered significant interest for its potent anti-inflammatory, anti-tumor, and anti-osteoporotic activities.[1][2][3]
Physicochemical Properties and Solubility Data
A thorough understanding of this compound's physicochemical properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₀O₁₅ | [4] |
| Molecular Weight | 594.52 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Solubility | ||
| DMSO | ≥ 100 mg/mL (≥ 168.2 mM) | [4] |
| Methanol | Soluble | [6][7] |
| Ethanol | Insoluble/Soluble (conflicting reports) | [4][7] |
| Water | Insoluble/Soluble (conflicting reports) | [4][6] |
| Purity | Typically >98% (analytical grade) | [8][9] |
Note on conflicting solubility data: While some sources suggest solubility in water and ethanol, DMSO and methanol are more consistently reported as effective solvents. It is recommended to test solubility in small quantities if an alternative solvent to DMSO is required.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.945 mg of this compound.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 5.945 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[10]
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4] Protect from light.[8]
Safety Precautions:
-
This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[8][11]
Key Signaling Pathways Modulated by this compound:
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1][12] This pathway is often hyperactivated in cancer and plays a crucial role in cell growth, survival, and proliferation. This compound's inhibitory action can lead to the induction of apoptosis in cancer cells.[11]
-
MAPK/NF-κB Pathway: this compound can suppress the activation of the MAPK and NF-κB signaling pathways.[2][3] These pathways are central to the inflammatory response. By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators.
-
Endoplasmic Reticulum (ER) Stress: this compound can selectively induce tumor-suppressive ER stress in malignant lymphoma cells, leading to apoptosis.[6][8]
Research Applications
The prepared this compound stock solutions can be utilized in a variety of research applications, including:
-
In vitro cell-based assays: Investigating the effects of this compound on cell viability, proliferation, apoptosis, and cell cycle progression in various cell lines.[8]
-
Western blotting and qPCR: Analyzing the expression levels of proteins and genes in the signaling pathways modulated by this compound.[11]
-
In vivo animal studies: Evaluating the therapeutic potential of this compound in animal models of cancer, inflammation, and osteoporosis.[2] It is important to note that for in vivo applications, the formulation of this compound may require different solvents or delivery systems due to its poor water solubility.
Recommended Working Concentrations:
The optimal working concentration of this compound will vary depending on the specific cell line and experimental design. Based on published literature, typical in vitro concentrations range from 0 to 160 µM.[8] It is recommended to perform a dose-response study to determine the optimal concentration for your specific application.
References
- 1. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | CAS:114482-86-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | CAS:114482-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. akjournals.com [akjournals.com]
- 10. glpbio.com [glpbio.com]
- 11. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of this compound Treated Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Oroxin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Oroxin B in biological matrices. The protocols are primarily based on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques, which offer high sensitivity and selectivity.
Introduction
This compound is a flavonoid glycoside found in the traditional Chinese medicinal plant Oroxylum indicum. It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic, metabolism, and efficacy studies. This document outlines validated analytical methods for its determination in plasma and tissue samples.
Analytical Methods for this compound Quantification
The primary methods for the quantification of this compound are based on liquid chromatography coupled with tandem mass spectrometry. These methods are highly sensitive and specific, making them ideal for complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma and tissue homogenates.[2][3] This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using electrospray ionization in negative mode.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For even faster analysis and higher resolution, UPLC-MS/MS methods have been established. These methods are suitable for the simultaneous quantification of this compound and other flavonoids in mouse and rat plasma.[4][5][6] The UPLC-MS/MS methods also employ protein precipitation for sample clean-up and use electrospray ionization for detection, with some methods operating in positive ion mode.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the validated analytical methods for this compound.
Table 1: LC-MS/MS Method Performance in Rat Plasma [2][3]
| Parameter | Value |
| Linearity Range | 4.52–904 ng/mL |
| Intra-day Precision | < 14.41% |
| Inter-day Precision | < 14.41% |
| Accuracy | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.0-5.5 ng/mL |
| Extraction Recovery | > 80.6% |
Table 2: UPLC-MS/MS Method Performance in Mouse Blood [4][5][6]
| Parameter | Value |
| Linearity Range | 2-1000 ng/mL |
| Intra-day Precision | < 14% |
| Inter-day Precision | < 15% |
| Accuracy | 86.2 to 109.3% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Extraction Recovery | > 78.2% |
| Matrix Effect | 85.3 to 111.3% |
Experimental Protocols
Protocol 1: this compound Quantification in Rat Plasma and Tissue by LC-MS/MS[2][3]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma or tissue homogenate, add a known concentration of the internal standard (IS).
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Capcell Pak C18 (100mm × 2.0mm, 5µm)[2]
-
Mobile Phase: Isocratic elution with Methanol and 2mM Ammonium Acetate buffer solution (75:25, v/v)[2]
-
Flow Rate: 0.45 mL/min[2]
-
Column Temperature: 40 °C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS should be optimized.
Protocol 2: this compound Quantification in Mouse Blood by UPLC-MS/MS[4][5][6]
1. Sample Preparation (Protein Precipitation)
-
To a 20 µL aliquot of mouse blood, add 100 µL of methanol containing the internal standard (e.g., cirsimarin).[4][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 15 minutes.[5]
-
Transfer 80 µL of the supernatant for injection into the UPLC-MS/MS system.[5]
2. UPLC Conditions
-
Column: Waters BEH C18[6]
-
Mobile Phase: Gradient elution using Acetonitrile and Water (containing 0.1% formic acid).[4][5]
-
Gradient Program: 0–0.2 min, 10% Acetonitrile; 0.2–1.5 min, 10–80% Acetonitrile; 1.5–2.0 min, 80% Acetonitrile; 2.0–2.2 min, 80–10% Acetonitrile; 2.2–3.0 min, 10% Acetonitrile.[4]
-
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 40 °C[4]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[4][5][6]
-
Capillary Voltage: 2.5 kV[4]
-
Desolvation Temperature: 450 °C[4]
-
Desolvation Gas Flow: 900 L/h[4]
-
Nebulizing Gas Flow: 50 L/h[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Affected by this compound
This compound has been shown to exert anti-tumor effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][7]
Caption: Signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and tissue distribution of this compound in rats using a validated LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Oroxin B in Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin B, a flavonoid extracted from the traditional Chinese medicinal herb Oroxylum indicum, has garnered significant attention in biomedical research for its potent anti-cancer, anti-inflammatory, and bone-protective properties.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in Western blot analysis to investigate its mechanism of action. This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][4][5] Western blotting is an indispensable technique to elucidate these effects by quantifying the changes in protein expression levels in response to this compound treatment.
Molecular Targets and Signaling Pathways of this compound
This compound exerts its biological effects by targeting multiple proteins within critical cellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting Western blot results.
Key Signaling Pathways Modulated by this compound:
-
PI3K/AKT/mTOR Pathway: this compound has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[5][6] this compound treatment leads to the upregulation of the tumor suppressor PTEN and downregulation of phosphorylated AKT (p-AKT) and PI3K.[1][2][7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. This compound has been shown to attenuate the RANKL-mediated activation of the MAPK signaling pathway, suggesting its role in inflammatory processes.[3]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. This compound can suppress the activation of this pathway by inhibiting the phosphorylation of IκB-α and p65.[3]
-
Endoplasmic Reticulum (ER) Stress: this compound selectively induces tumor-suppressive ER stress while inhibiting tumor-adaptive ER stress in malignant lymphoma cells.[1][4] This is achieved by downregulating GRP78 and ATF6, and upregulating DDIT3.[4]
-
Apoptosis Pathway: By modulating the aforementioned pathways, this compound can induce apoptosis in cancer cells. This is often characterized by changes in the expression of apoptosis-related proteins such as Bax and Bcl-2.[5]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in various cell types after treatment with this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on Protein Expression in Cancer Cells
| Cell Line | Treatment Conditions | Protein Target | Observed Effect | Reference |
| SMMC-7721 (Hepatoma) | 0-2 μM, 48 h | PTEN | Upregulation | [1][2] |
| COX-2 | Downregulation | [1][2] | ||
| VEGF | Downregulation | [1][2] | ||
| PI3K | Downregulation | [1][2] | ||
| p-AKT | Downregulation | [1][2] | ||
| Raji (Lymphoma) | 0-30 μM, 48 h | GRP78 | Downregulation | [1][4] |
| ATF6 | Downregulation | [4] | ||
| DDIT3 | Upregulation | [4] |
Table 2: Effect of this compound on Protein Expression in Non-Cancerous Cells
| Cell Type | Treatment Conditions | Protein Target | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMMs) | 50 μM this compound pre-treatment, then RANKL stimulation | p-ERK | Downregulation | [3] |
| p-JNK | Downregulation | [3] | ||
| p-p38 | Downregulation | [3] | ||
| p-IκB-α | Downregulation | [3] | ||
| p-p65 | Downregulation | [3] | ||
| Primary Mouse Chondrocytes | 160 μM this compound, 24 h (with IL-1β stimulation) | Aggrecan | Upregulation | [6] |
| Collagen II | Upregulation | [6] | ||
| MMP3 | Downregulation | [6] | ||
| MMP13 | Downregulation | [6] | ||
| ADAMTS5 | Downregulation | [6] | ||
| iNOS | Downregulation | [6] | ||
| COX-2 | Downregulation | [6] |
Experimental Protocols
General Workflow for Western Blot Analysis of this compound-Treated Cells
Caption: General workflow for Western blot analysis.
Detailed Protocol for Western Blotting
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
1. Cell Lysis and Protein Extraction
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
-
Procedure:
-
After treatment with this compound, aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the culture dish.
-
For adherent cells, use a cell scraper to gently scrape the cells off the plate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
2. Protein Quantification
-
Method: Use a standard protein assay such as the Bicinchoninic acid (BCA) assay to determine the protein concentration of each lysate.
3. SDS-PAGE and Electrotransfer
-
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 10-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
4. Immunoblotting
-
Procedure:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
5. Detection
-
Procedure:
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Signaling Pathway Diagrams
This compound-Mediated Inhibition of the PI3K/AKT Pathway
Caption: this compound inhibits the PI3K/AKT pathway.
This compound-Mediated Regulation of ER Stress
Caption: this compound modulates ER stress pathways.
This compound-Mediated Attenuation of MAPK and NF-κB Signaling
Caption: this compound inhibits MAPK and NF-κB signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Oroxin B: Application Notes and Protocols for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin B, a flavonoid glycoside isolated from the traditional medicinal plant Oroxylum indicum, has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1] Emerging evidence highlights its potential as a modulator of key cellular signaling pathways implicated in inflammation, cell proliferation, and apoptosis. Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and expression levels of specific proteins, providing crucial insights into the molecular mechanisms of drug action. This document provides detailed application notes and protocols for the utilization of this compound in immunofluorescence staining experiments, enabling researchers to effectively investigate its impact on cellular processes.
Data Presentation
The following tables summarize quantitative data from a study by Shen et al. (2022) investigating the effects of this compound on IL-1β-induced mouse chondrocytes. This data, originally obtained through a combination of Western blot and immunofluorescence analysis, provides a baseline for expected outcomes when studying this compound's impact on relevant protein markers.
Table 1: Effect of this compound on Anabolic and Catabolic Protein Expression in IL-1β-induced Chondrocytes [1]
| Treatment Group | Aggrecan (relative expression) | Collagen II (relative expression) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| IL-1β (10 ng/mL) | 0.45 ± 0.05 | 0.52 ± 0.04 |
| IL-1β + this compound (160 µM) | 0.82 ± 0.06 | 0.85 ± 0.07 |
Table 2: Effect of this compound on Inflammatory Mediator Expression in IL-1β-induced Chondrocytes [1]
| Treatment Group | iNOS (relative expression) | COX-2 (relative expression) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| IL-1β (10 ng/mL) | 2.58 ± 0.15 | 2.89 ± 0.21 |
| IL-1β + this compound (160 µM) | 1.35 ± 0.11 | 1.55 ± 0.14 |
Table 3: Effect of this compound on PI3K/AKT/mTOR Pathway Activation in IL-1β-induced Chondrocytes [1]
| Treatment Group | p-PI3K/PI3K (ratio) | p-AKT/AKT (ratio) | p-mTOR/mTOR (ratio) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| IL-1β (10 ng/mL) | 2.45 ± 0.18 | 2.98 ± 0.22 | 2.67 ± 0.19 |
| IL-1β + this compound (160 µM) | 1.28 ± 0.10 | 1.45 ± 0.12 | 1.39 ± 0.11 |
Experimental Protocols
This section provides a detailed, generalized protocol for immunofluorescence staining of cells treated with this compound. This protocol is adaptable for various cell types and target proteins.
Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibodies (specific to the protein of interest)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Protocol for Immunofluorescence Stating of this compound-Treated Cells
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat cells with the desired concentration of this compound (typically in the range of 10-160 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1][2]
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% paraformaldehyde in PBS to each well to cover the cells and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well to cover the cells and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature in a humidified, dark chamber.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Aspirate the counterstain solution and wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. The following diagrams illustrate the putative mechanisms of action of this compound on these pathways.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound suppresses the MAPK and NF-κB signaling pathways.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps in the immunofluorescence protocol for assessing the effects of this compound.
Caption: Workflow for immunofluorescence staining of this compound-treated cells.
References
- 1. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin B: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Oroxin B, a flavonoid with significant potential in drug discovery, and detail its application in high-throughput screening (HTS) assays. The accompanying protocols are designed to guide researchers in utilizing this compound as a test compound or as a control in relevant screening campaigns.
Application Notes
This compound is a flavonoid originally isolated from the traditional Chinese medicinal herb Oroxylum indicum. It has garnered considerable interest in the scientific community due to its diverse biological activities, including potent anti-cancer and anti-inflammatory properties. These effects are attributed to its ability to modulate key cellular signaling pathways, making it a valuable tool for investigation in high-throughput screening assays aimed at discovering novel therapeutic agents.
Mechanism of Action:
This compound exerts its biological effects by targeting multiple signaling cascades within the cell. Key pathways modulated by this compound include:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as COX-2, TNF-α, and various interleukins.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the phosphorylation of key proteins in the MAPK cascade, contributing to its anti-cancer and anti-inflammatory effects.[1]
Applications in High-Throughput Screening:
Given its well-defined mechanisms of action, this compound is an excellent candidate for inclusion in various HTS campaigns:
-
Primary Screening: As a component of natural product libraries, this compound can be screened against a wide array of biological targets to identify novel activities.
-
Secondary Screening and Hit Validation: For screening campaigns focused on the PI3K/Akt, NF-κB, or MAPK pathways, this compound can serve as a valuable positive control to validate assay performance and benchmark the potency of newly identified hits.
-
Phenotypic Screening: In cell-based phenotypic screens, this compound can be used to induce specific cellular phenotypes, such as apoptosis or a reduction in inflammatory markers, providing a reference for the desired therapeutic effect.
Quantitative Data for this compound
The following table summarizes the effective concentrations of this compound in various cell-based assays. This data is crucial for designing dose-response experiments in a high-throughput format.
| Cell Line | Assay Type | Parameter Measured | Effective Concentration | Reference |
| SMMC-7721 (Human Hepatoma) | Proliferation Assay | Inhibition of cell growth | 0 - 2 µM (after 48h) | [2] |
| SMMC-7721 (Human Hepatoma) | Apoptosis Assay | Induction of early apoptosis | 1.68 µM (after 12h) | [2][3] |
| Raji (Human Burkitt's Lymphoma) | ER Stress Assay | Induction of ER stress | 0 - 30 µM (after 48h) | |
| Primary Mouse Chondrocytes | Anti-inflammatory Assay | Inhibition of IL-1β induced inflammatory markers (iNOS, COX-2, TNF-α, IL-6) | 160 µM (after 24h) | [1][4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for high-throughput screening to assess the activity of this compound and other test compounds.
Protocol 1: Cell Viability/Cytotoxicity HTS Assay
Objective: To screen for compounds that affect cell viability, using this compound as a positive control for cytotoxicity in cancer cell lines. This protocol is optimized for a 96-well or 384-well format.
Materials:
-
SMMC-7721 cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Test compound library (in DMSO)
-
96-well or 384-well clear-bottom, sterile cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count SMMC-7721 cells.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Using a multichannel pipette or liquid handler, dispense 100 µL of the cell suspension into each well of a 96-well plate (for a 384-well plate, adjust volumes accordingly).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium to serve as a positive control (e.g., final concentrations ranging from 0.1 µM to 10 µM).
-
Prepare dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Include wells with medium and DMSO only as a vehicle control.
-
Carefully remove the old medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Assay and Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curves for this compound and the test compounds.
-
Calculate the IC50 values for each compound.
-
Protocol 2: NF-κB Reporter HTS Assay
Objective: To screen for compounds that inhibit NF-κB signaling, using this compound as a potential inhibitory compound. This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Test compound library (in DMSO)
-
TNF-α or IL-1β (for stimulation)
-
96-well or 384-well white, opaque, sterile cell culture plates
-
Luciferase assay system (e.g., Bright-Glo™ or ONE-Glo™)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Seed the HEK293-NF-κB-luciferase cells in a 96-well white, opaque plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Pre-incubation:
-
Prepare dilutions of this compound and test compounds in culture medium.
-
Add 50 µL of the compound dilutions to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α (e.g., to a final concentration of 10 ng/mL) or IL-1β in culture medium.
-
Add 50 µL of the stimulant to each well (except for the unstimulated control wells).
-
Include a vehicle control (DMSO) with and without the stimulant.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Assay and Measurement:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix gently and incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by the stimulant relative to the unstimulated control.
-
Determine the percentage of inhibition of NF-κB activity for this compound and the test compounds.
-
Calculate the IC50 values for active compounds.
-
Protocol 3: Apoptosis HTS Assay (Caspase-Glo 3/7 Assay)
Objective: To screen for compounds that induce apoptosis, with this compound as a positive control. This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
SMMC-7721 cells (or other relevant cell line)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Test compound library (in DMSO)
-
96-well or 384-well white, opaque, sterile cell culture plates
-
Caspase-Glo® 3/7 Assay System
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Follow the cell seeding protocol as described in Protocol 1.
-
-
Compound Addition:
-
Prepare dilutions of this compound (e.g., final concentration of 1.68 µM) and test compounds.
-
Add the compounds to the cells and include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to induce apoptosis.
-
-
Assay and Measurement:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold increase in caspase activity relative to the vehicle control.
-
For dose-response experiments, calculate the EC50 for apoptosis induction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Oroxin B: A Promising Flavonoid for In Vitro Apoptosis Induction in Cancer Cells
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Oroxin B, a flavonoid compound extracted from the traditional Chinese medicinal herb Oroxylum indicum, is demonstrating significant potential as an inducer of apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the in vitro applications of this compound, detailing its mechanism of action, effective concentrations, and protocols for key experimental assays. This information is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies.
Mechanism of Action
This compound induces apoptosis through a multi-faceted approach, primarily by targeting key signaling pathways involved in cell survival and proliferation. In liver cancer cells, this compound has been shown to upregulate the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT signaling pathway.[1] This inhibition leads to a cascade of events that promote programmed cell death. Furthermore, this compound has been observed to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which is a critical determinant for the induction of apoptosis.[1]
In B-lymphoma cells, this compound exhibits a unique mechanism by selectively inducing tumor-suppressive endoplasmic reticulum (ER) stress while concurrently inhibiting tumor-adaptive ER stress.[2] This dual action is achieved by down-regulating the key adaptive gene GRP78 via ATF6 and activating the tumor-suppressive gene DDIT3 through the MKK3-p38 signaling pathway.[2]
Studies have also indicated that this compound can suppress the activation of NF-κB and MAPK signaling pathways, further contributing to its pro-apoptotic effects.[3][4] The generation of reactive oxygen species (ROS) also appears to play a role in this compound-induced apoptosis, though the precise mechanisms are still under investigation.
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines. The following table summarizes key quantitative data from in vitro studies.
| Cell Line | Assay | Concentration | Results | Reference |
| SMMC-7721 (Human Hepatocellular Carcinoma) | TUNEL Assay | 1.68 µM (12h) | Apoptosis Rate: 21.55% ± 2.58% | [1] |
| SMMC-7721 (Human Hepatocellular Carcinoma) | Annexin V-FITC/PI | 1.68 µM (48h) | Apoptosis Rate: 43.03% ± 3.07% | [1] |
Note: IC50 values for this compound are not extensively reported in the currently available literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., SMMC-7721, HepG2) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experimental period.
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have adhered and reached approximately 70-80% confluency, replace the culture medium with the medium containing various concentrations of this compound. A vehicle control (medium with DMSO) should be included in all experiments.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) before proceeding with subsequent assays.
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture vessel.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation: Fix the treated cells with a freshly prepared 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Labeling: Add 50 µL of the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Wash the cells three times with PBS.
-
Analysis: Analyze the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, p-AKT, Bax, Bcl-2, Caspase-3, GRP78, DDIT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Caption: this compound induces apoptosis via multiple signaling pathways.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisioncellsystems.com [precisioncellsystems.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oroxin B Effects on the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin B, a flavonoid isolated from the traditional Chinese medicinal herb Oroxylum indicum, has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Emerging evidence suggests that this compound exerts its biological effects, at least in part, through the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers and inflammatory conditions, making it a prime target for therapeutic intervention.
These application notes provide a comprehensive overview of the effects of this compound on the PI3K/Akt pathway, supported by quantitative data from preclinical studies. Detailed protocols for key experiments are included to facilitate further research into the mechanism of action of this compound.
Mechanism of Action of this compound on the PI3K/Akt Pathway
This compound has been shown to inhibit the PI3K/Akt signaling cascade through multiple mechanisms. A primary mode of action is the upregulation of the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN is a critical negative regulator of the PI3K/Akt pathway, which functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of Akt. By increasing the expression of PTEN, this compound effectively dampens the downstream signaling of this pathway.
In some cellular contexts, such as liver cancer, the effect of this compound is also associated with the downregulation of microRNA-221 (miR-221).[2] MiR-221 is known to target and suppress PTEN expression; therefore, by reducing miR-221 levels, this compound indirectly leads to an increase in PTEN and subsequent inhibition of PI3K/Akt signaling.
Furthermore, this compound has been observed to downregulate the expression of Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenase-2 (COX-2), which can act as upstream activators of the PI3K/Akt pathway.[1] In the context of osteoarthritis, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the enhancement of autophagy.
The culmination of these actions leads to several key downstream cellular effects, including:
-
Inhibition of cell proliferation: this compound has demonstrated a dose-dependent inhibition of proliferation in various cancer cell lines.
-
Induction of apoptosis: By suppressing the pro-survival signals of the Akt pathway, this compound promotes programmed cell death in cancer cells.
-
Anti-inflammatory effects: this compound has been shown to alleviate inflammation, in part by modulating the PI3K/Akt pathway.[3][4]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound on cell viability and the expression of key proteins in the PI3K/Akt pathway.
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Inhibition of Proliferation (%) | Reference |
| SMMC-7721 | Human Hepatoma | 0.34 µM | 48 h | ~20% | [1] |
| SMMC-7721 | Human Hepatoma | 1.01 µM | 48 h | ~40% | [1] |
| SMMC-7721 | Human Hepatoma | 1.68 µM | 48 h | ~60% | [1] |
Note: While a specific IC50 value for this compound in SMMC-7721 and HepG2 cells is not explicitly stated in the referenced literature, the data indicates a dose-dependent inhibitory effect.
Table 2: Effect of this compound on PI3K/Akt Pathway Protein Expression in Liver Cancer Cells (SMMC-7721)
| Protein | Treatment | Relative mRNA Expression (Fold Change vs. Control) | Relative Protein Expression (Fold Change vs. Control) | Reference |
| PTEN | This compound (1.68 µM, 48h) | Increased (~2.5-fold) | Increased (~2-fold) | [1] |
| PI3K | This compound (1.68 µM, 48h) | Decreased (~0.4-fold) | Decreased (~0.5-fold) | [1] |
| p-Akt | This compound (1.68 µM, 48h) | Decreased (~0.3-fold) | Decreased (~0.4-fold) | [1] |
Table 3: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Expression in IL-1β-induced Mouse Chondrocytes
| Protein | Treatment | Relative Protein Expression (Fold Change vs. IL-1β) | Reference |
| p-PI3K | IL-1β (5 ng/ml, 1h) + this compound (160 µM, 24h) | Decreased (~0.5-fold) | |
| p-Akt | IL-1β (5 ng/ml, 1h) + this compound (160 µM, 24h) | Decreased (~0.4-fold) | |
| p-mTOR | IL-1β (5 ng/ml, 1h) + this compound (160 µM, 24h) | Decreased (~0.6-fold) |
Mandatory Visualizations
References
Oroxin B: A Potential Therapeutic Agent for Osteoarthritis
Application Notes and Protocols for Researchers
Oroxin B, a flavonoid compound extracted from the traditional Chinese medicinal herb Oroxylum indicum, has demonstrated significant potential as a therapeutic agent for osteoarthritis (OA).[1][2][3][4] This document provides detailed application notes and experimental protocols based on preclinical studies, designed for researchers, scientists, and professionals in drug development. These guidelines summarize the key findings and methodologies for investigating the chondroprotective effects of this compound in OA models.
Mechanism of Action
This compound alleviates osteoarthritis through a multi-faceted approach:
-
Anti-inflammatory Effects: It significantly suppresses the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β in chondrocytes.[1][2]
-
Inhibition of Catabolic Processes: this compound downregulates the expression of matrix-degrading enzymes, including MMP3, MMP13, and ADAMTS5, which are responsible for cartilage breakdown.[1][2]
-
Promotion of Anabolic Processes: It enhances the synthesis of key cartilage matrix components, Aggrecan and Collagen II.[1][2]
-
Modulation of Signaling Pathways: this compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] This pathway is a critical regulator of inflammation and autophagy.
-
Enhancement of Autophagy: By inhibiting the PI3K/AKT/mTOR pathway, this compound promotes autophagy, a cellular self-cleaning process that is impaired in osteoarthritis.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound on key markers of osteoarthritis.
Table 1: In Vitro Effects of this compound on IL-1β-induced Mouse Chondrocytes
| Marker Type | Marker | Treatment Group | Fold Change vs. IL-1β Control |
| Anabolic | Aggrecan | IL-1β (5 ng/ml) + this compound (160 µM) | Increased |
| Collagen II | IL-1β (5 ng/ml) + this compound (160 µM) | Increased | |
| Catabolic | MMP3 | IL-1β (5 ng/ml) + this compound (160 µM) | Decreased |
| MMP13 | IL-1β (5 ng/ml) + this compound (160 µM) | Decreased | |
| ADAMTS5 | IL-1β (5 ng/ml) + this compound (160 µM) | Decreased | |
| Inflammatory | iNOS | IL-1β (5 ng/ml) + this compound (160 µM) | Decreased |
| COX-2 | IL-1β (5 ng/ml) + this compound (160 µM) | Decreased | |
| TNF-α | IL-1β (5 ng/ml) + this compound (160 µM) | Decreased | |
| IL-6 | IL-1β (5 ng/ml) + this compound (160 µM) | Decreased | |
| IL-1β | IL-1β (5 ng/ml) + this compound (160 µM) | Decreased |
Table 2: In Vivo Effects of this compound in a DMM-induced Osteoarthritis Mouse Model
| Assessment | Parameter | Treatment Group | Outcome vs. DMM Control |
| Histological Analysis | Cartilage Degradation | Intra-articular this compound | Attenuated |
| Immunohistochemistry | Aggrecan Expression | Intra-articular this compound | Increased |
| Collagen II Expression | Intra-articular this compound | Increased | |
| MMP13 Expression | Intra-articular this compound | Decreased |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Model of Osteoarthritis
This protocol describes the induction of an osteoarthritic phenotype in primary mouse chondrocytes using Interleukin-1 beta (IL-1β).
Materials:
-
Primary mouse chondrocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse IL-1β
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Plates for cell culture (6-well, 24-well, 96-well)
Procedure:
-
Cell Culture: Culture primary mouse chondrocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: Seed chondrocytes in a 96-well plate. Treat with varying concentrations of this compound (e.g., 20, 40, 80, 160, 320 µM) for 24 hours to determine the optimal non-toxic concentration. Assess viability using a CCK-8 kit according to the manufacturer's instructions. A concentration of 160 µM has been shown to be effective without affecting cell viability.[2]
-
Induction of OA Phenotype: Treat chondrocytes with 5 ng/ml of IL-1β for 24 hours to induce an inflammatory and catabolic state.[2]
-
This compound Treatment: Co-treat chondrocytes with IL-1β (5 ng/ml) and this compound (160 µM) for 24 hours.[2] Include control groups (untreated, IL-1β alone, this compound alone).
-
Analysis: Harvest cells for subsequent analysis, including Western blot, RT-qPCR, and immunofluorescence staining.
Western Blot Analysis
This protocol is for detecting protein expression levels of anabolic, catabolic, inflammatory, and signaling pathway-related markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Aggrecan, Collagen II, MMP13, COX-2, p-PI3K, p-AKT, p-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse chondrocytes with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Blocking and Antibody Incubation: Block membranes with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize protein bands using a chemiluminescence system.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression levels of target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., MMP13, ADAMTS5, iNOS, COX2, TNFα, IL6, IL1β) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from chondrocytes and reverse transcribe it into cDNA.
-
qPCR Reaction: Perform qPCR using SYBR Green master mix and specific primers.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[2]
In Vivo Model of Osteoarthritis
This protocol describes the surgical induction of osteoarthritis in mice and subsequent treatment with this compound.
Animals:
-
8-week-old male C57BL/6 mice[2]
Procedure:
-
OA Model Induction: Induce osteoarthritis in the right knee joint by Destabilization of the Medial Meniscus (DMM) surgery.[1][2] The contralateral knee can serve as a sham control (sham operation without DMM).
-
Treatment: Administer this compound via intra-articular injection into the DMM-operated knee. A typical regimen is weekly injections for 8 weeks.[1][2]
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect the knee joints.
-
Histological Analysis: Fix, decalcify, and embed the knee joints in paraffin. Section the joints and stain with Safranin O and Fast Green to assess cartilage degradation.
-
Immunohistochemistry: Perform immunohistochemical staining on joint sections to detect the expression of proteins such as Aggrecan, Collagen II, and MMP13.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enha… [ouci.dntb.gov.ua]
- 2. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy [frontiersin.org]
Oroxin B Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Oroxin B in various rodent models, summarizing key quantitative data and detailing experimental protocols from recent studies. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from rodent studies investigating the effects of this compound in different disease models.
Table 1: this compound Administration in Osteoarthritis Rodent Models
| Parameter | Details | Reference |
| Animal Model | Destabilized Medial Meniscus (DMM) induced Osteoarthritis | [1] |
| Species/Strain | C57BL/6 male mice (8 weeks old) | [1] |
| Route of Administration | Intra-articular injection | [1] |
| Dosage | Not specified in abstract | [1] |
| Treatment Duration | 8 weeks | [1] |
| Key Findings | Reversed the degradation of cartilage and the imbalance of anabolism and catabolism in chondrocytes.[1] |
Table 2: this compound Administration in Osteoporosis Rodent Models
| Parameter | Details | Reference |
| Animal Model | Ovariectomized (OVX) mice | [2][3] |
| Species/Strain | C57/BL6 female mice (12 weeks old) | [2] |
| Route of Administration | Intraperitoneal injection | [2] |
| Dosage | 40 mg/kg | [2] |
| Frequency | Every 2 days | [2] |
| Treatment Duration | 6 weeks | [2] |
| Key Findings | Prevented OVX-induced bone loss by inhibiting osteoclast formation and activity.[2][3] Decreased serum levels of CTX-I and RANKL.[2] |
Table 3: this compound Administration in Metabolic-Associated Fatty Liver Disease (MAFLD) Rodent Models
| Parameter | Details | Reference |
| Animal Model | High-Fat Diet (HFD)-induced MAFLD | [4][5] |
| Species/Strain | Rats | [4][5] |
| Route of Administration | Not specified in abstract | [4][5] |
| Dosage | Not specified in abstract | [4][5] |
| Treatment Duration | Not specified in abstract | [4][5] |
| Key Findings | Reduced lipid levels in plasma and liver.[4][5] Lowered plasma LPS, IL-6, and TNF-α levels.[4][5] Modulated gut microbiota structure.[4][5] |
Table 4: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Details | Reference |
| Species/Strain | Sprague-Dawley rats | [6] |
| Route of Administration | Intravenous | [6][7] |
| Dosage | 1.0 mg/kg (rats), 5 mg/kg (mice) | [6][7] |
| Key Pharmacokinetic Findings | A sensitive LC-MS/MS method was developed for quantification in plasma and tissue.[6] The assay was linear in the concentration range of 4.52-904 ng/mL.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound administration in rodent studies.
Osteoarthritis Model and this compound Treatment
Objective: To evaluate the chondroprotective effects of this compound in a surgically induced osteoarthritis mouse model.[1]
Animal Model:
-
Species: C57BL/6 male mice, 8 weeks old.[1]
-
Model Induction: Destabilized Medial Meniscus (DMM) surgery was performed on the right knee joints to induce osteoarthritis.[1]
This compound Administration:
-
Formulation: The specific vehicle for this compound was not detailed in the abstract.
-
Route and Duration: Intra-articular injection into the affected knee joint for 8 weeks.[1]
Outcome Assessment:
-
Histological Analysis: Knee joints were collected for histological staining (e.g., H&E and Safranin O-Fast Green) to assess cartilage degradation.[1]
-
Immunohistochemistry: To quantify the expression of anabolic (Aggrecan, Collagen II) and catabolic (MMP13) markers in the cartilage.[1]
-
Scoring: The severity of cartilage destruction was quantified using the OARSI scoring system.[1]
Osteoporosis Model and this compound Treatment
Objective: To investigate the effect of this compound on bone loss in an ovariectomy-induced osteoporosis mouse model.[2][3]
Animal Model:
-
Species: 12-week-old female C57/BL6 mice.[2]
-
Model Induction: Bilateral ovariectomy (OVX) was performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group served as a control.[2]
This compound Administration:
-
Formulation: this compound was dissolved in DMSO for intraperitoneal injection.[2]
-
Dosage and Schedule: 40 mg/kg administered intraperitoneally every 2 days for 6 weeks, starting on the third day after surgery.[2]
Outcome Assessment:
-
Histomorphometry: Analysis of TRAP-positive osteoclasts on the bone surface to quantify osteoclast numbers.[2]
-
Serum Biomarkers: Blood was collected to measure serum levels of C-terminal telopeptide of type I collagen (CTX-I), RANKL, and osteoprotegerin (OPG) using ELISA kits.[2]
Metabolic-Associated Fatty Liver Disease (MAFLD) Model and this compound Treatment
Objective: To assess the therapeutic potential of this compound in a rat model of high-fat diet-induced MAFLD.[4][5]
Animal Model:
This compound Administration:
-
The specific route, dosage, and duration of this compound administration were not detailed in the abstract.
Outcome Assessment:
-
Biochemical Analysis: Measurement of lipid levels in plasma and liver, as well as plasma levels of lipopolysaccharide (LPS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][5]
-
Histological Analysis: Liver tissues were examined for inflammation and fibrosis.[4][5]
-
Gut Microbiota Analysis: Fecal samples were collected to analyze the composition of the gut microbiota.[4][5]
-
Western Blot Analysis: To evaluate the expression of proteins involved in the intestinal barrier (ZO-1, ZO-2) and inflammatory signaling pathways (TLR4, IκB, NF-κB).[4]
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism.
PI3K/AKT/mTOR Signaling Pathway in Osteoarthritis
This compound has been demonstrated to alleviate osteoarthritis by inhibiting the PI3K/AKT/mTOR signaling pathway and enhancing autophagy.[1] In the context of IL-1β-induced inflammation in chondrocytes, this compound administration leads to the downregulation of this pathway, which is typically overactive in OA.[1]
Caption: this compound inhibits the PI3K/AKT/mTOR pathway in chondrocytes.
NF-κB and MAPK Signaling Pathways in Osteoclastogenesis
In the context of osteoporosis, this compound has been shown to suppress osteoclast formation and activity by inhibiting the RANKL-mediated activation of NF-κB and MAPK signaling pathways.[2][3]
Caption: this compound suppresses RANKL-induced NF-κB and MAPK signaling.
TLR4/NF-κB Signaling Pathway in MAFLD
This compound improves metabolic-associated fatty liver disease by modulating gut microbiota and suppressing the TLR4-IκB-NF-κB signaling pathway, which leads to a reduction in hepatic inflammation.[4][5]
Caption: this compound ameliorates MAFLD via gut microbiota and TLR4/NF-κB.
Experimental Workflow: General Approach for In Vivo Rodent Studies
The following diagram illustrates a general experimental workflow for conducting in vivo studies with this compound.
Caption: General workflow for this compound in vivo rodent studies.
References
- 1. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tissue distribution of this compound in rats using a validated LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
Troubleshooting & Optimization
Oroxin B Solubility and Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Oroxin B in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a flavonoid with limited solubility in aqueous solutions. It is generally considered insoluble or poorly soluble in water.[1][2] Its solubility is significantly better in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[3][4]
Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To troubleshoot, you can try the following:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium.
-
Use a co-solvent: For in vivo experiments, a co-solvent system can be employed. A common formulation involves first dissolving this compound in DMSO and then sequentially adding other solvents like PEG300, Tween 80, and saline.[5]
-
Gentle heating and sonication: Warming the solution to 37°C and using an ultrasonic bath can help dissolve this compound.[3] However, be cautious about the thermal stability of the compound for your specific experimental conditions.
-
Prepare fresh solutions: It is highly recommended to prepare and use the solution on the same day to minimize precipitation over time.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][6] A stock solution of up to 100 mg/mL (168.2 mM) in fresh DMSO has been reported.[1] It is crucial to use high-quality, anhydrous DMSO as moisture can reduce the solubility.[1]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise guide to resolving this compound solubility problems.
Quantitative Data Summary
The following tables provide a summary of the solubility and stock solution preparation for this compound.
Table 1: this compound Solubility in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (168.2 mM) | [1] |
| Water | Insoluble (< 0.1 mg/mL) | [1][2] |
| Ethanol | Insoluble | [1] |
| Methanol | Soluble | [3][4] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.6820 mL | 8.4101 mL | 16.8203 mL |
| 5 mM | 0.3364 mL | 1.6820 mL | 3.3641 mL |
| 10 mM | 0.1682 mL | 0.8410 mL | 1.6820 mL |
| 50 mM | 0.0336 mL | 0.1682 mL | 0.3364 mL |
Data adapted from supplier information.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to Table 2). c. Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[3] d. For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. e. In a study on human hepatoma cells, this compound was diluted in the medium to final concentrations ranging from 0 to 2 µM.[6] Another study on B-lymphoma cells used concentrations up to 30 µM.[6]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol provides an example of preparing a homogeneous suspension for oral gavage.
-
Materials: this compound powder, Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water).
-
Procedure: a. To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.[1] b. Mix the solution thoroughly to obtain a homogeneous suspension. This should be prepared fresh on the day of use.[1] c. In a study on high-fat diet-fed rats, this compound was administered at a dose of 200 mg/kg/day via oral gavage.[6][7]
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation.
Diagram: this compound's Effect on the ER Stress Pathway in B-lymphoma Cells
Caption: this compound induces apoptosis by modulating ER stress pathways.[3][8]
This compound has been shown to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress while inhibiting tumor-adaptive ER stress in B-lymphoma cells.[3][8] It achieves this by down-regulating the key signaling protein ATF6, which in turn suppresses the expression of the tumor-adaptive gene GRP78.[8] Concurrently, this compound activates the MKK3-p38 signaling pathway, leading to the activation of the tumor-suppressive gene DDIT3, ultimately promoting apoptosis in cancer cells.[8] Additionally, this compound has been reported to inhibit the PI3K/AKT/mTOR signaling pathway.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:114482-86-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS:114482-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin B Optimization for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Oroxin B concentration for cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in cell viability assays?
A1: The effective concentration of this compound can vary significantly depending on the cell line. For initial screening in cancer cell lines, a broad range from 0.1 µM to 100 µM is often a good starting point. For example, in SMMC-7721 human hepatoma cells, concentrations around 0-2 µM have been used to inhibit proliferation and induce apoptosis[1]. In contrast, for non-cancer cell types like primary mice chondrocytes, a higher concentration of 160 µM has been shown to be effective without affecting cell viability[2][3].
Q2: How does this compound affect normal (non-cancerous) cells compared to cancer cells?
A2: this compound has been observed to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells, while not affecting normal cells[4]. This suggests a degree of selective cytotoxicity towards cancer cells. However, it is always recommended to test this compound on a relevant normal cell line in parallel with your cancer cell line to determine its specific cytotoxic profile.
Q3: What is the mechanism of action of this compound on cell viability?
A3: this compound primarily induces apoptosis (programmed cell death) in cancer cells. It has been shown to modulate several key signaling pathways, most notably the PI3K/Akt/mTOR and NF-κB pathways[2][5][6]. It can downregulate the expression of proteins like PI3K and phospho-Akt (p-Akt) while upregulating the tumor suppressor PTEN[1]. This leads to the inhibition of cell proliferation and the induction of apoptosis.
Q4: What is the best way to prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM)[7]. This stock solution can then be diluted in cell culture medium to the desired final concentrations for your experiments. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level that could affect cell viability (typically <0.1%).
Data Presentation: this compound Concentration and Efficacy
The following tables summarize the effective concentrations and IC50 values of this compound in various cell lines as reported in the literature.
| Cell Line | Cell Type | Effective Concentration | Observed Effect |
| SMMC-7721 | Human Hepatoma | 0-2 µM | Inhibition of proliferation, induction of early apoptosis[1] |
| Raji | Human B-lymphoma | 0-30 µM | Selective induction of ER stress[1] |
| Primary Mice Chondrocytes | Murine Chondrocytes | 160 µM | No significant effect on viability; chondroprotective effects[2][3] |
| Bone Marrow-derived Macrophages (BMMs) | Murine Osteoclast Precursors | Up to 50 µM | No negative effect on proliferation; inhibition of osteoclast formation[8] |
| Cell Line | Cell Type | IC50 Value (µM) |
| SMMC-7721 | Human Hepatoma | ~1.5 µM (estimated from proliferation inhibition data)[9] |
| HepG2 | Human Hepatocellular Carcinoma | Data not explicitly found for this compound, but related compounds show a wide range of IC50s.[10][11][12][13] |
| Raji | Human B-lymphoma | Specific IC50 not provided, but effective in the low micromolar range.[1] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well flat-bottom sterile microplates
-
This compound
-
DMSO
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is high (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium and the highest concentration of DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly and use consistent pipetting techniques.- To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS. |
| Low signal or no change in cell viability | - this compound concentration is too low- Incubation time is too short- Cells are resistant to this compound | - Test a wider and higher range of concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Verify the effect on a known sensitive cell line as a positive control. |
| Unexpectedly high cell death in control wells | - DMSO toxicity- Contamination (bacterial or mycoplasma)- Poor cell health | - Ensure the final DMSO concentration is non-toxic (typically <0.1%).- Regularly test cell cultures for contamination.- Use cells at a low passage number and ensure they are in the logarithmic growth phase. |
| Precipitation of this compound in the culture medium | - Poor solubility of this compound at the tested concentration | - Check the solubility limit of this compound in your culture medium.- Prepare fresh dilutions from the DMSO stock for each experiment. |
Visualizing Key Pathways and Workflows
To further aid in your experimental design and understanding of this compound's mechanism, the following diagrams illustrate key signaling pathways and a suggested workflow for optimizing its concentration.
Caption: this compound's effect on the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oroxin B Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to mitigate the degradation of Oroxin B during experimental procedures. Ensuring the stability of this compound is critical for obtaining accurate and reproducible results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a flavonoid, is susceptible to degradation through several mechanisms. The primary factors include:
-
pH: Flavonoids are often unstable in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV, can induce photodegradation.
-
Oxidation: this compound's phenolic structure is prone to oxidation.
-
Enzymatic Activity: In biological systems, enzymes can metabolize this compound.[1]
Q2: What are the known degradation products of this compound?
A2: Studies on this compound metabolism have identified several biotransformation products. The primary degradation pathways involve the loss of its sugar moieties, leading to the formation of Oroxin A and Baicalein . Further reactions can include oxidation, methylation, and hydrolysis.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, adhere to the following guidelines:
-
Solvent: Dissolve this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Storage Temperature:
-
For long-term storage (up to 6 months), store aliquots at -80°C.
-
For short-term storage (up to 1 month), store aliquots at -20°C.
-
-
Light Protection: Always store this compound solutions in light-protecting tubes (e.g., amber vials).
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can accelerate degradation. Prepare single-use aliquots.
Q4: Can I use this compound that has precipitated out of solution?
A4: Precipitation indicates that the compound has come out of the solution, which can affect its effective concentration. If precipitation occurs, you can try to redissolve it by gentle warming and sonication. However, it is crucial to visually inspect for complete dissolution before use. If it does not fully redissolve, it is recommended to prepare a fresh solution to ensure accurate dosing.
Troubleshooting Guide: Unexpected Experimental Outcomes
Unexpected results in your experiments with this compound could be a consequence of its degradation. This guide will help you troubleshoot common issues.
| Observed Problem | Potential Cause Related to this compound Degradation | Recommended Action |
| Reduced or no biological effect | This compound may have degraded, leading to a lower effective concentration of the active compound. | 1. Prepare a fresh stock solution of this compound. 2. Verify the storage conditions of your current stock (temperature, light exposure, age). 3. Perform a quality control check on your this compound solid material if it's old. |
| Inconsistent results between experiments | Inconsistent handling of this compound solutions (e.g., variable time at room temperature, exposure to light) can lead to different levels of degradation and thus variable effective concentrations. | 1. Standardize your experimental workflow for handling this compound. 2. Always prepare working solutions fresh from a properly stored stock solution immediately before each experiment. |
| Unexplained off-target effects | Degradation products of this compound may have their own biological activities, which could interfere with your experimental system or lead to unexpected phenotypes. | 1. If possible, analyze your this compound solution for the presence of major degradation products like Oroxin A and Baicalein using techniques like HPLC. 2. Review the literature for the known biological activities of these degradation products to assess their potential impact. |
Quantitative Data Summary
While comprehensive kinetic data for this compound degradation under various experimental conditions is limited, the following table summarizes available stability information.
| Condition | Matrix | Stability of this compound | Source |
| Ambient Temperature (Autosampler) | Mouse Blood | Stable for 2 hours | UPLC-MS/MS Study |
| -20°C | Mouse Blood | Stable for 30 days | UPLC-MS/MS Study |
| Freeze-Thaw Cycles (Three cycles) | Mouse Blood | Stable | UPLC-MS/MS Study |
| -20°C | DMSO (Stock Solution) | Stable for 1 month | Manufacturer Data |
| -80°C | DMSO (Stock Solution) | Stable for 6 months | Manufacturer Data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Treating Cell Cultures with this compound
Objective: To minimize this compound degradation when treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Immediately before treating the cells, prepare the final working concentration of this compound by diluting the stock solution in pre-warmed cell culture medium.
-
Note: Prepare only the volume needed for the experiment. Do not store diluted this compound in culture medium.
-
-
Gently mix the final working solution by inverting the tube.
-
Remove the existing medium from the cell culture plates and add the freshly prepared this compound-containing medium.
-
Return the plates to the incubator immediately.
-
For time-course experiments longer than 24 hours, consider replacing the medium with freshly prepared this compound solution at regular intervals to maintain a consistent concentration of the active compound.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.
References
Technical Support Center: Oroxin B In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oroxin B in vivo.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue: Poor Solubility of this compound for In Vivo Administration
Q1: My this compound is not dissolving sufficiently for my in vivo experiment. What solvents or formulations can I use?
A1: this compound, a flavonoid, has limited solubility in aqueous solutions, which can pose a challenge for in vivo delivery. Here are some strategies to improve its solubility:
-
Co-solvents: A common approach is to first dissolve this compound in an organic solvent like DMSO and then further dilute it with an aqueous solution. For in vivo use, it is crucial to prepare a fresh working solution on the same day of the experiment.[1]
-
Suspensions: For oral administration, a homogeneous suspension can be prepared using vehicles like carboxymethylcellulose sodium (CMC-Na). For instance, a 5 mg/ml suspension can be achieved by evenly mixing 5 mg of this compound in 1 ml of CMC-Na solution.[2]
-
Nanoformulations: To overcome poor water solubility and enhance bioavailability, nano-drug delivery systems (NDDS) are a promising strategy.[3] Techniques like precipitation followed by high-pressure homogenization can be used to prepare nanocrystals of similar compounds, significantly increasing their saturation solubility and dissolution rate.[3]
Issue: Low Bioavailability of this compound In Vivo
Q2: I am observing lower than expected therapeutic effects in my animal model. Could this be due to low bioavailability of this compound?
A2: Yes, low oral bioavailability is a known characteristic of this compound and other flavonoids.[4] This can be attributed to factors like poor solubility, rapid metabolism, and first-pass effects in the liver.[5]
-
Metabolism: Studies have shown that this compound is extensively metabolized in vivo. In rats, 30 different metabolites have been identified. The biotransformation processes include ketonization, acetylation, and conjugation reactions.[6]
-
Formulation Strategies: To improve bioavailability, consider using nano-delivery systems such as liposomes, nanoparticles, or micelles.[3][5] These carriers can protect this compound from degradation and improve its absorption.
Issue: Inconsistent Results in In Vivo Studies
Q3: I am getting variable results between my in vivo experiments. What could be the cause?
A3: Inconsistent results can stem from several factors related to the formulation and administration of this compound:
-
Formulation Stability: If you are using formulations like liposomes or nanosuspensions, issues such as aggregation, fusion, and drug leakage during storage can lead to variability.[5] It is recommended to characterize your formulation for particle size and stability before each experiment.
-
Fresh Preparation: For reliable and reproducible results, always prepare the working solution for in vivo experiments freshly on the day of use.[1] Stock solutions of this compound in DMSO can be stored at -20°C for up to a month or -80°C for up to six months, protected from light.[1]
Frequently Asked Questions (FAQs)
Q4: What are the recommended administration routes and dosages for this compound in vivo?
A4: The administration route and dosage of this compound depend on the animal model and the therapeutic application being investigated. Based on published studies, here are some examples:
-
Oral Gavage (Rats): A dosage of 200 mg/kg/day has been used in high-fat diet-fed rats to study its effects on metabolic-associated fatty liver disease.[1][4]
-
Intraperitoneal (i.p.) Injection (Mice): In a human lymphoma cell xenograft model, a dosage of 30 mg/kg was administered daily for 28 days.[1]
-
Intra-articular Injection (Mice): For osteoarthritis models, 10 μL of a 160 μM solution was injected directly into the knee joints of mice.[1]
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways, which explains its diverse pharmacological effects:
-
PI3K/Akt/mTOR Pathway: this compound can inhibit this pathway, which is often dysregulated in cancer and other diseases.[7][8][9] This inhibition can lead to the induction of apoptosis and autophagy.[7][8]
-
MAPK/NF-κB Pathway: this compound has been found to suppress the activation of the MAPK and NF-κB signaling pathways, which are crucial for inflammatory responses and osteoclast formation.[10]
-
Endoplasmic Reticulum (ER) Stress: this compound can selectively induce tumor-suppressive ER stress while inhibiting tumor-adaptive ER stress in lymphoma cells.[11][12]
Quantitative Data Summary
For easy comparison, the following table summarizes key quantitative data related to this compound's properties and in vivo administration.
| Parameter | Value | Species/System | Administration Route | Source |
| Solubility in DMSO | 100 mg/mL (168.2 mM) | In vitro | - | [2] |
| Solubility in Water | Soluble | In vitro | - | [11] |
| Oral Dosage | 200 mg/kg/day | Rat | Oral Gavage | [1][4] |
| Intraperitoneal Dosage | 30 mg/kg (28 days) | Mouse | i.p. Injection | [1] |
| Intra-articular Dosage | 160 μM (10 μL) | Mouse | Intra-articular Injection | [1] |
| Pharmacokinetic Linearity | 4.52-904 ng/mL | Rat Plasma | Intravenous | [13] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months (protect from light) | In vitro | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension (Conceptual)
This protocol provides a general methodology for preparing an this compound nanosuspension to improve its solubility and bioavailability, based on techniques used for similar poorly soluble compounds.
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
Precipitation: Add the this compound stock solution dropwise into an anti-solvent (e.g., water) containing a stabilizer (e.g., Poloxamer 407) under constant stirring. This will cause the this compound to precipitate out as nanoparticles.
-
Homogenization: Subject the resulting suspension to high-pressure homogenization for a specific number of cycles to reduce the particle size and achieve a uniform nanosuspension.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
In Vivo Administration: The nanosuspension can then be administered to animals via the desired route (e.g., oral gavage, intravenous injection).
Protocol 2: In Vivo Study of this compound in an Osteoarthritis Mouse Model
This protocol is based on a study investigating the chondroprotective effects of this compound.
-
Animal Model: Induce osteoarthritis in mice using the destabilized medial meniscus (DMM) surgical model.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution and then dilute it to the final desired concentration for injection.
-
Administration: Administer this compound via intra-articular injection into the knee joint of the mice. A typical regimen might be weekly injections for 8 weeks.
-
Histological Analysis: After the treatment period, sacrifice the mice and collect the knee joints for histological staining (e.g., H&E and Safranin O-Fast Green) to assess cartilage destruction.
-
Biochemical Analysis: Analyze markers of inflammation and cartilage degradation in the joint tissue or serum to determine the molecular effects of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Editorial: Drug discovery and nano delivery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive study of the metabolism of flavonoid this compound in vivo and in vitro by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CAS:114482-86-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. CAS 114482-86-9 | this compound [phytopurify.com]
- 13. Pharmacokinetics and tissue distribution of this compound in rats using a validated LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxin B Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of Oroxin B in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: While this compound is primarily investigated for its anti-cancer and anti-inflammatory properties, studies on its aglycone, Baicalein, have revealed off-target kinase inhibition. Specifically, Baicalein has been shown to inhibit Src kinase and protein kinase CK2.[1][2] It is crucial to consider these off-target activities when interpreting experimental results, as they can contribute to the overall cellular phenotype observed.
Q2: Does this compound exhibit cytotoxicity in non-cancerous cell lines?
A2: Some studies suggest that this compound and its aglycone Baicalein have selective cytotoxicity towards cancer cells with minimal effects on normal cells. For instance, one study reported that this compound selectively induces tumor-suppressive ER stress in malignant lymphoma cells but not in normal cells.[3] Similarly, Baicalein has shown noteworthy cytotoxicity against hepatocellular carcinoma cell lines while exhibiting minimal impact on a normal liver cell line.[3] However, at higher concentrations, cytotoxic effects on normal cell lines, such as human umbilical vein endothelial cells (HUVECs), have been observed.[4] Therefore, it is essential to determine the therapeutic window for your specific cell lines of interest.
Q3: What are the major signaling pathways affected by this compound that could be considered off-target?
A3: this compound has been shown to modulate several key signaling pathways to exert its therapeutic effects, which could be considered off-target depending on the primary research focus. These include the PI3K/AKT/mTOR, MAPK, and NF-κB pathways.[5][6][7] For example, if the intended target of this compound is a specific receptor tyrosine kinase, its simultaneous inhibition of the PI3K/AKT pathway would be an off-target effect.
Q4: Are there any proteomics studies available that show global protein expression changes induced by this compound?
A4: While specific proteomics data for this compound is limited, studies on its aglycone, Baicalein, have identified differentially expressed proteins in cancer cells upon treatment. These studies provide insights into the broader cellular response and potential off-target effects. For example, a proteomic analysis of colorectal cancer cells treated with Baicalein revealed 11 differentially expressed proteins, including the upregulation of peroxiredoxin-6 (PRDX6), which is involved in reducing reactive oxygen species (ROS).[8] Another study on HaCaT cells identified 38 differentially expressed proteins involved in detoxification, proliferation, and metabolism following Baicalein treatment.[9]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value of this compound in your specific non-cancerous cell line. Start with a wide range of concentrations and narrow down to find the optimal non-toxic concentration for your experiments.
-
-
Possible Cause 2: Off-target kinase inhibition.
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.1%). Run a vehicle control (solvent only) to assess its effect on cell viability.
-
Problem 2: Inconsistent results in apoptosis assays.
-
Possible Cause 1: Suboptimal staining protocol for Annexin V/PI.
-
Solution: Follow a detailed and validated protocol for Annexin V/PI staining. Ensure that cells are handled gently to avoid mechanical damage that could lead to false-positive PI staining. Refer to the detailed experimental protocol provided below.
-
-
Possible Cause 2: Incorrect timing of the assay.
-
Solution: Apoptosis is a dynamic process. The timing of the assay after this compound treatment is critical. Perform a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal time point for detecting apoptosis in your cell line. This compound has been shown to induce early-stage apoptosis.[4]
-
-
Possible Cause 3: Cell confluency.
-
Solution: High cell confluency can affect the cellular response to drug treatment and induce apoptosis independently. Ensure that cells are seeded at an appropriate density and are in the logarithmic growth phase during the experiment.
-
Quantitative Data
Table 1: IC50 Values for Baicalein (Aglycone of this compound) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HT29 | Colorectal Cancer | 34.35 (48h) | [1] |
| DLD1 | Colorectal Cancer | 34.70 (48h) | [1] |
| PC-3 | Prostate Cancer | 20 - 40 | [3] |
| DU145 | Prostate Cancer | 20 - 40 | [3] |
| MDA-MB-435 | Breast Cancer | ~21.9 (5.9 µg/mL) | [2] |
| MCF-7 | Breast Cancer | ~19.6 (5.3 µg/mL) | [2] |
| RPMI8226 | Multiple Myeloma | 168.5 | [5] |
| HUVEC-ST | Normal Endothelial | 115 | [4] |
| IOSE-364 | Normal Ovarian | Low effect | [5] |
Table 2: Off-Target Kinase Inhibition by Baicalein
| Kinase | IC50 (µM) | Assay Type | Reference |
| Src kinase | 4 | In vitro kinase assay | [1] |
| Protein Kinase CK2 | 2.54 | In vitro kinase assay | [2] |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24h, 48h, 72h).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal time.
-
Include both untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (early apoptotic cells) is detected in the FL1 channel, and PI signal (late apoptotic/necrotic cells) is detected in the FL2 or FL3 channel.
-
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: Experimental workflows for assessing cytotoxicity and apoptosis.
References
- 1. Baicalein suppresses the proliferation and invasiveness of colorectal cancer cells by inhibiting Snail-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Baicalin and Baicalein in Breast Cancer: A Systematic Review of Mechanisms and Efficacy [mdpi.com]
- 3. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Fascinating Effects of Baicalein on Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of the effects of baicalein on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic Analysis and Functional Studies of Baicalin on Proteins Associated with Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxin B Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with Oroxin B. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide potential explanations and solutions.
Troubleshooting Guides & FAQs
Cell Viability & Proliferation Assays
Question: Why am I observing inconsistent IC50 values for this compound in my cancer cell line?
Answer: Inconsistent IC50 values for this compound can arise from several factors:
-
Solubility Issues: this compound is a flavonoid and may have limited aqueous solubility. Ensure that your stock solution, likely prepared in DMSO, is fully dissolved before diluting it in your culture medium.[1] Precipitation of the compound at higher concentrations in the aqueous medium can lead to a lower effective concentration and thus a higher apparent IC50. It is recommended to use fresh DMSO for preparing stock solutions as moisture-absorbing DMSO can reduce solubility.[1]
-
Cell Line-Specific Mechanisms: The anti-proliferative effect of this compound is linked to its ability to modulate multiple signaling pathways, including the PI3K/AKT/mTOR and COX-2/VEGF pathways.[2][3] The relative importance of these pathways can vary significantly between different cancer cell lines, leading to differences in sensitivity to this compound.
-
Time-Dependent Effects: The inhibitory effects of this compound on cell proliferation and the induction of apoptosis have been shown to be time-dependent.[2][4] Ensure that your experimental endpoint (e.g., 24h, 48h, 72h) is consistent across experiments. Shorter incubation times may not be sufficient to observe the full effect of the compound.
Troubleshooting Suggestions:
-
Visually inspect your treatment media for any signs of precipitation, especially at higher concentrations.
-
Prepare fresh dilutions of this compound from a well-dissolved DMSO stock for each experiment.
-
Characterize the expression levels of key target proteins like PTEN, PI3K, and AKT in your cell line to better understand its potential sensitivity to this compound.
-
Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
Western Blot & qPCR Analysis
Question: I am not seeing the expected downregulation of p-AKT with this compound treatment. What could be the reason?
Answer: While this compound is known to inhibit the PI3K/AKT pathway, a lack of observable p-AKT downregulation could be due to the following:[2][3]
-
Sub-optimal Concentration or Treatment Time: The effect of this compound on p-AKT levels can be dose- and time-dependent.[2] The concentration of this compound may be too low, or the treatment duration may be too short to induce a measurable decrease in p-AKT.
-
Constitutive Pathway Activation: In some cancer cell lines, the PI3K/AKT pathway may be constitutively activated due to upstream mutations (e.g., in receptor tyrosine kinases) or loss of the tumor suppressor PTEN.[3] In such cases, the inhibitory effect of this compound might be less pronounced or require higher concentrations.
-
Cellular Context and Crosstalk: The PI3K/AKT pathway is a central node in a complex network of signaling pathways. Crosstalk from other pathways could compensate for the inhibitory effect of this compound, maintaining the phosphorylation of AKT.
Troubleshooting Suggestions:
-
Perform a dose-response and time-course experiment to identify the optimal conditions for observing p-AKT inhibition in your specific cell line.
-
Verify the baseline activation state of the PI3K/AKT pathway in your cells.
-
Consider investigating other nodes in the pathway, such as PTEN, PI3K, and downstream effectors like mTOR, to get a more comprehensive picture of the pathway's response to this compound.[4][5]
Question: My qPCR results show an upregulation of inflammatory markers (e.g., TNF-α, IL-6) after this compound treatment, which is contrary to its reported anti-inflammatory effects. Why is this happening?
Answer: This is an unexpected result, as this compound has been reported to have anti-inflammatory properties by inhibiting pathways like NF-κB.[5][6] Possible explanations for this discrepancy include:
-
Off-Target Effects: Like many kinase inhibitors, this compound could have off-target effects that, in certain cellular contexts, might lead to a pro-inflammatory response.[7][8]
-
Cell-Specific Responses: The cellular response to this compound can be highly context-dependent. In some cell types, the modulation of specific signaling pathways by this compound might inadvertently trigger an inflammatory cascade.
-
Endotoxin Contamination: Ensure that your this compound stock solution and cell culture reagents are free from endotoxin (LPS) contamination, which can potently induce the expression of inflammatory cytokines.
Troubleshooting Suggestions:
-
Test your this compound stock and culture reagents for endotoxin contamination.
-
Investigate the activation of other signaling pathways known to regulate inflammation, such as the MAPK pathway, which is also modulated by this compound.[6]
-
Consider using a different cell line to see if the observed pro-inflammatory response is specific to your current model.
In Vivo Studies
Question: I am observing lower than expected efficacy of this compound in my animal model despite promising in vitro results. What could be the cause?
Answer: The discrepancy between in vitro and in vivo efficacy is a common challenge in drug development and can be attributed to several factors for this compound:
-
Low Oral Bioavailability: this compound has been reported to have low oral bioavailability.[9] This means that after oral administration, only a small fraction of the compound may reach the systemic circulation and the target tissue.
-
Rapid Metabolism: this compound is metabolized in the liver and by intestinal bacteria, which can lead to its rapid clearance from the body.[10]
-
Pharmacokinetics: The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), will determine its concentration and residence time at the tumor site.[11]
Troubleshooting Suggestions:
-
Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, which has been used in some studies to bypass first-pass metabolism.[2]
-
Co-administration with agents that can enhance bioavailability could be explored.
-
Perform pharmacokinetic studies in your animal model to determine the plasma and tumor concentrations of this compound after administration.
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Proliferation) | SMMC-7721 (Human Hepatoma) | 0-2 µM (48h) | [2] |
| Apoptosis Induction | SMMC-7721 (Human Hepatoma) | 1.68 µM (12h) | [4] |
| Effective Concentration (in vitro) | Raji (Human Lymphoma) | 0-30 µM (48h) | [2] |
| Effective Concentration (in vitro) | Primary Mouse Chondrocytes | 160 µM | [5] |
| Effective Dose (in vivo) | Human Lymphoma Xenograft | 30 mg/kg (i.p.) | [2] |
| Effective Dose (in vivo) | HFD-fed Rats | 200 mg/kg/day (oral) | [2] |
| Cmax (Rats, oral) | This compound | 3123.9 ± 16.37 ng/mL | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µM) for the desired time period (e.g., 24h, 48h, 72h).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, PTEN, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
RT-qPCR
-
Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using a qPCR instrument with SYBR Green master mix and specific primers for the genes of interest (e.g., TNF-α, IL-6, GAPDH).
-
The relative mRNA expression levels are calculated using the 2-ΔΔCt method, with GAPDH as the internal control.[5]
Signaling Pathways & Experimental Workflows
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of this compound Treated Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive study of the metabolism of flavonoid this compound in vivo and in vitro by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mysteries of pharmacokinetics and in vivo metabolism of Oroxylum indicum (L.) Kurz: A new perspective from MSOP method - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin B Efficacy in Animal Models: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficacy of Oroxin B in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic targets?
A1: this compound is a flavonoid compound extracted from the traditional Chinese medicinal herb Oroxylum indicum (L.) Vent.[1][2]. It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects[1][2][3]. Its therapeutic potential has been investigated in several conditions, such as osteoarthritis, liver cancer, lymphoma, osteoporosis, and metabolic-associated fatty liver disease (MAFLD)[1][2][4][5][6].
Q2: What are the known mechanisms of action for this compound?
A2: this compound influences multiple signaling pathways. Key mechanisms include:
-
Inhibition of Pro-inflammatory Pathways: It downregulates inflammatory markers by inhibiting pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB[1][2].
-
Anti-Tumor Activity: It can induce apoptosis in cancer cells by inhibiting the COX-2/VEGF and PTEN/PI3K/AKT signaling pathways[4][7]. In lymphoma cells, it selectively induces tumor-suppressive endoplasmic reticulum (ER) stress while inhibiting tumor-adaptive ER stress[6][8].
-
Regulation of Bone Metabolism: this compound suppresses osteoclast formation and activity by inhibiting the RANKL-mediated activation of NF-κB and MAPK signaling pathways[2][3].
-
Metabolic Regulation: It can improve MAFLD by modulating gut microbiota and strengthening the intestinal barrier, which is associated with the suppression of the TLR4-IκB-NF-κB signaling pathway[5][9].
Q3: What is the solubility and stability of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and also in methanol and water[7][8]. For in vitro studies, it is often dissolved in DMSO to create a stock solution[2]. It is important to use fresh DMSO, as moisture absorption can reduce solubility[7]. For storage, stock solutions can be kept at -80°C for up to 6 months or at -20°C for one month, protected from light[10].
Q4: What is known about the pharmacokinetics and bioavailability of this compound?
A4: Pharmacokinetic studies in rats and mice have been conducted[11][12]. Like many flavonoids, this compound has been noted to have low oral bioavailability but high bioactivity[5][9]. Intravenous administration has been used in several pharmacokinetic studies to bypass first-pass metabolism[11][12][13][14]. Researchers should consider the route of administration carefully based on their experimental goals.
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in Animal Models
-
Q: We are observing minimal therapeutic effects of this compound in our animal model. What could be the cause?
-
A: Several factors could contribute to low efficacy:
-
Poor Bioavailability: this compound has low oral bioavailability[5][9]. If administering orally, consider formulation strategies to enhance absorption. Alternatively, intraperitoneal (i.p.) or intravenous (i.v.) injection may provide more consistent systemic exposure[10][11].
-
Inadequate Dosage: The effective dose can vary significantly between models. For instance, doses ranging from 30 mg/kg (i.p.) for lymphoma models to 200 mg/kg/day (oral) for MAFLD models in rats have been reported[10]. A dose-response study is recommended to determine the optimal concentration for your specific model.
-
Compound Stability: Ensure proper storage of this compound stock solutions (e.g., -80°C, protected from light) to prevent degradation[10]. Prepare fresh dilutions for each experiment.
-
Animal Model Suitability: The chosen animal model may not be appropriate for the targeted pathway. Verify that the molecular targets of this compound are relevant to the pathophysiology of your model.
-
-
Issue 2: Solubility and Vehicle-Related Problems
-
Q: We are having trouble dissolving this compound for in vivo administration. What is the recommended vehicle?
-
A: For in vitro work, DMSO is the standard solvent[2][7]. For in vivo administration, a two-step process is common: first, dissolve this compound in a minimal amount of DMSO, then dilute it with a suitable aqueous vehicle like saline or phosphate-buffered saline (PBS) to the final concentration. It is critical to keep the final DMSO concentration low (typically <5%) to avoid vehicle-induced toxicity in animals. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
-
-
Q: Our vehicle control group is showing unexpected physiological changes. How can we address this?
-
A: This is often due to the vehicle itself, especially if using higher concentrations of DMSO.
-
Reduce DMSO Concentration: Try to lower the final DMSO percentage in the administered solution.
-
Explore Alternative Vehicles: Investigate other biocompatible solvents or consider formulating this compound in a suspension or emulsion, although this may require specialized formulation expertise.
-
Confirm Vehicle Purity: Ensure the DMSO and other vehicle components are of high purity and sterile for in vivo use.
-
-
Issue 3: Inconsistent Results in In Vitro Assays
-
Q: Our in vitro results with this compound are not reproducible. What are common pitfalls?
-
A: Inconsistency in cell-based assays can arise from several sources:
-
Cell Viability: High concentrations of this compound or the DMSO vehicle can be cytotoxic. Always perform a cell viability assay (e.g., CCK-8 or MTT) to determine the non-toxic concentration range for your specific cell line[1].
-
Treatment Duration: The effects of this compound on signaling pathways can be time-dependent. For example, inhibition of MAPK phosphorylation was observed within 45 minutes of stimulation[2]. Optimize the treatment duration for your target of interest.
-
Reagent Quality: Ensure the this compound is of high purity. Variations between batches from different suppliers can affect results.
-
Experimental Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media components.
-
-
Data Presentation
Table 1: Summary of In Vivo this compound Efficacy Studies
| Animal Model | Species | Condition | Dosage & Administration | Treatment Duration | Key Findings | Reference |
| C57BL/6 Mice | Mouse | Osteoarthritis (DMM model) | 160 µM (10 µL), intra-articular injection | 8 weeks | Alleviated cartilage degradation; reversed anabolic/catabolic imbalance. | [1] |
| Ovariectomized Mice | Mouse | Osteoporosis (OVX model) | Not specified | Not specified | Attenuated bone loss by inhibiting osteoclast formation and activity. | [2] |
| Xenograft Mice | Mouse | Lymphoma (Raji cells) | 30 mg/kg, i.p. | 28 days | Inhibited tumor growth and prolonged survival. | [6][10] |
| High-Fat Diet Rats | Rat | MAFLD | 200 mg/kg/day, oral gavage | Not specified | Reduced plasma/liver lipids, lowered inflammation, and improved gut microbiota. | [5][10] |
Table 2: Summary of In Vitro this compound Studies
| Cell Type | Condition | Concentration | Key Findings | Reference |
| Primary Mice Chondrocytes | IL-1β induced inflammation | 160 µM | Reversed expression of anabolic and catabolic proteins; suppressed inflammatory response. | [1] |
| SMMC-7721 (Hepatoma cells) | Cancer | Dose-dependent | Inhibited proliferation and induced apoptosis. | [4] |
| Bone Marrow-Derived Macrophages | RANKL-induced osteoclastogenesis | Up to 50 µM | Inhibited osteoclast formation and bone resorption function in a dose-dependent manner. | [2] |
Experimental Protocols
1. Osteoarthritis (OA) Induced by Destabilized Medial Meniscus (DMM) in Mice
-
Objective: To create a surgical model of OA in mice to test the chondroprotective effects of this compound.
-
Animals: 8-week-old male C57BL/6 mice[1].
-
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Make a small incision over the medial aspect of the knee joint.
-
Transect the medial meniscotibial ligament to destabilize the joint. The sham operation group will undergo the same procedure without ligament transection[1].
-
Close the incision with sutures.
-
Allow animals to recover with appropriate post-operative care.
-
-
This compound Administration:
-
Following DMM surgery, administer this compound via intra-articular injection (e.g., 10 µL of a 160 µM solution) into the knee joint for a specified period (e.g., 8 weeks)[1].
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice and collect the knee joints.
-
Perform histological analysis using H&E and Safranin O-Fast Green staining to assess cartilage degradation[1].
-
Evaluate the severity of OA using the OARSI score system[1].
-
Conduct Western blot or immunohistochemistry on cartilage tissue to analyze protein expression of anabolic (Aggrecan, Collagen II) and catabolic (MMP13) markers[1][15].
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To measure the expression of key proteins in a signaling pathway (e.g., PI3K/AKT/mTOR) in response to this compound treatment.
-
Sample Preparation:
-
Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay kit[1].
-
-
Procedure:
-
Denature 15 µg of protein per sample by boiling in loading buffer for 5 minutes.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature[1].
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit and image the blot.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound action on the PI3K/AKT/mTOR pathway in osteoarthritis.
Caption: this compound inhibits RANKL-induced MAPK and NF-κB pathways.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of this compound Treated Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | CAS:114482-86-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetics and tissue distribution of this compound in rats using a validated LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Oroxin B Cytotoxicity Assessment in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of Oroxin B in normal, non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in normal human cell lines?
A1: Current research indicates that this compound exhibits selective cytotoxicity towards various cancer cell lines while showing minimal to no toxicity in the normal cell lines studied. For instance, studies have reported that this compound does not significantly affect the viability of normal murine bone marrow-derived macrophages and primary murine chondrocytes even at concentrations that are cytotoxic to cancer cells.[1][2] Extracts from Oroxylum indicum, the plant from which this compound is derived, have also demonstrated low toxicity in normal cell lines such as Vero and MDCK.[3]
Q2: Are there any known IC50 values for this compound in normal human cell lines?
A2: As of the current body of scientific literature, specific IC50 values for this compound in a wide range of normal human cell lines (e.g., fibroblasts, hepatocytes, bronchial epithelial cells) have not been extensively reported. The focus of most research has been on its anti-cancer activity, where its selectivity is a key finding. The available data is summarized in the table below, which focuses on the highest concentrations tested that showed no significant cytotoxic effects.
Q3: Does this compound affect any signaling pathways in normal cells?
A3: Yes, while this compound is not reported to be cytotoxic to normal cells at therapeutic concentrations, it has been shown to modulate certain signaling pathways, particularly in the context of inflammation. In normal cells like chondrocytes, this compound has been observed to inhibit the PI3K/AKT/mTOR, MAPK, and NF-κB signaling pathways, which are associated with inflammatory responses.[2] This suggests that this compound is bioactive in normal cells and can have dose-dependent effects on specific cellular processes without inducing cell death.
Q4: What is the appropriate concentration range of this compound to use for cytotoxicity testing in normal cells?
A4: Based on available data, concentrations up to 50-160 µM have been used on specific normal cell types without inducing significant cell death.[1][2] It is recommended to perform a dose-response study starting from a low concentration (e.g., 1 µM) and extending to a high concentration (e.g., 200 µM or higher) to determine the specific cytotoxic threshold, if any, for your normal cell line of interest.
Q5: Which cytotoxicity assay is recommended for assessing the effects of this compound?
A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are both suitable and commonly used methods for assessing cell viability and cytotoxicity. The CCK-8 assay is a more recent method that offers higher sensitivity and is a one-step process, whereas the MTT assay requires an additional solubilization step.[4]
Data Presentation
Table 1: Summary of this compound Cytotoxicity in Normal Cells
| Cell Type | Organism | Concentration | Observed Effect | Citation |
| Bone Marrow-Derived Macrophages (BMMs) | Murine | Up to 50 µM | No negative effect on proliferation | [1] |
| Primary Chondrocytes | Murine | 160 µM | No significant effect on cell viability | [2] |
| Normal Spleen Cells | Murine | Not specified | Significantly less cytotoxicity compared to DLA and EAC tumor cell lines | [5] |
| Vero (kidney epithelial) & MDCK (kidney epithelial) | Primate, Canine | Up to 150 µg/mL (extract) | No signs of toxicity from Oroxylum indicum extract | [3] |
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxicity of this compound on adherent normal cells using an MTT assay.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Troubleshooting Guides
Issue 1: High background in no-cell control wells.
-
Possible Cause: Contamination of the culture medium or MTT reagent with bacteria or yeast.
-
Solution: Use sterile technique throughout the experiment. Filter-sterilize the MTT solution after preparation. Check the medium for any signs of contamination before use.
Issue 2: Low absorbance readings across the entire plate.
-
Possible Cause 1: Insufficient number of cells per well.
-
Solution 1: Optimize the cell seeding density. Ensure cells are in the logarithmic growth phase when seeded.
-
Possible Cause 2: Short incubation time with the MTT reagent.
-
Solution 2: Increase the incubation time with MTT to allow for sufficient formazan crystal formation. Visually inspect the cells under a microscope for the presence of purple crystals.
Issue 3: Inconsistent results between replicate wells.
-
Possible Cause 1: Uneven cell distribution during seeding.
-
Solution 1: Ensure the cell suspension is homogenous before and during seeding. After seeding, gently rock the plate to ensure even distribution.
-
Possible Cause 2: Incomplete solubilization of formazan crystals.
-
Solution 2: Increase the shaking time after adding the solubilization solution. Pipette up and down gently to aid dissolution if necessary.[6]
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Modulation of inflammatory signaling pathways by this compound in normal cells.
References
- 1. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dojindo.com [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Oroxin B Cancer Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oroxin B in cancer cell studies. The information provided is designed to help overcome potential challenges and resistance mechanisms encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to flavonoid compounds like this compound in cancer cells can be multifactorial. Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]
-
Alterations in Signaling Pathways: Cancer cells may adapt by altering key signaling pathways to promote survival and evade drug-induced apoptosis. This can include upregulation of pro-survival pathways (e.g., PI3K/Akt/mTOR) or downregulation of pro-apoptotic pathways.
-
Endoplasmic Reticulum (ER) Stress Adaptation: While this compound can induce tumor-suppressive ER stress, cancer cells can develop resistance by upregulating adaptive ER stress responses that promote cell survival.[5][6][7][8]
-
Changes in Cell Cycle Regulation: Cancer cells might alter cell cycle checkpoints to bypass the inhibitory effects of this compound.[1]
-
Hypoxic Microenvironment: The tumor microenvironment, particularly hypoxia, can contribute to drug resistance by activating survival pathways like HIF-1α.[1]
Q2: I am observing a U-shaped dose-response curve with this compound in my cell viability assay. What could be the cause?
A2: A U-shaped or non-linear dose-response curve can be caused by several factors:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium, leading to an apparent decrease in cytotoxicity. Visually inspect the wells for any precipitate.
-
Assay Interference: The chemical properties of this compound at high concentrations might directly interfere with the assay reagents (e.g., reduction of MTT reagent), leading to inaccurate readings.
-
Off-Target Effects: At very high concentrations, this compound might have off-target effects that paradoxically promote cell survival or interfere with the intended mechanism of action.
Q3: How can I determine if drug efflux pumps are responsible for this compound resistance in my cell line?
A3: You can investigate the role of efflux pumps using several methods:
-
Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of ABC transporters, such as verapamil (for P-gp), in combination with this compound. A restored sensitivity to this compound in the presence of the inhibitor would suggest the involvement of that specific pump.
-
Rhodamine 123 Efflux Assay: This functional assay measures the activity of P-gp. Cells with high P-gp activity will efficiently pump out the fluorescent dye rhodamine 123. A decrease in fluorescence intensity indicates higher pump activity.
-
Western Blotting or qPCR: Analyze the expression levels of different ABC transporter proteins (e.g., P-gp, MRP1, BCRP) in your resistant cell line compared to the sensitive parental line.
Troubleshooting Guides
Issue 1: Decreased Apoptotic Cell Death in Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2) | 1. Western Blot Analysis: Compare the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) in sensitive and resistant cells. 2. Combination Therapy: Consider co-treating with a Bcl-2 inhibitor (e.g., Venetoclax) to potentially re-sensitize the cells to this compound. |
| Impaired ER stress-induced apoptosis | 1. ER Stress Marker Analysis: Use Western blotting to check the levels of key ER stress markers such as GRP78, CHOP, and ATF4. A blunted CHOP induction in resistant cells might indicate an adaptive response.[5][6][8] 2. Modulation of ER Stress: Investigate the use of agents that can further enhance ER stress or inhibit the adaptive unfolded protein response (UPR). |
| Alterations in the PI3K/Akt signaling pathway | 1. Phospho-Protein Analysis: Perform Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR). Increased phosphorylation in resistant cells could indicate pathway activation. 2. PI3K/Akt Inhibitors: Use specific inhibitors of the PI3K/Akt pathway in combination with this compound to see if sensitivity is restored. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Compound instability or degradation | 1. Fresh Stock Solutions: Always prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. 2. Light Sensitivity: Protect this compound solutions from light, as flavonoids can be light-sensitive. |
| Cell seeding density and confluency | 1. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for each experiment. Over-confluent or under-confluent cells can respond differently to treatment. 2. Monitor Cell Health: Regularly check the morphology and health of your cell cultures. |
| Assay-specific artifacts | 1. Control for Assay Interference: Run a cell-free control with this compound and the viability reagent to check for direct chemical interactions. 2. Use an Alternative Assay: If you suspect interference, confirm your results using a different viability assay that relies on a different principle (e.g., ATP-based assay vs. metabolic assay). |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | This compound + Verapamil (10 µM) IC50 (µM) |
| Sensitive Parental Line | 15 | 12 |
| This compound-Resistant Line | 85 | 20 |
This table illustrates a hypothetical scenario where an this compound-resistant cell line shows a significantly higher IC50 value, which is reversed by the P-gp inhibitor verapamil, suggesting efflux pump-mediated resistance.
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathways
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, GRP78, CHOP, P-gp) overnight at 4°C.[9][10][11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an ECL detection reagent and an imaging system.
-
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound for the desired duration. Include both positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Simplified signaling pathways affected by this compound in cancer cells.
References
- 1. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Endoplasmic reticulum stress signaling and chemotherapy resistance in solid cancers | Semantic Scholar [semanticscholar.org]
- 6. login.medscape.com [login.medscape.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemotherapy Resistance Explained through Endoplasmic Reticulum Stress-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. precisioncellsystems.com [precisioncellsystems.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. kumc.edu [kumc.edu]
Oroxin B Stability Testing: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting long-term stability testing of Oroxin B.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the storage and handling of this compound.
Q1: My this compound sample shows a new, more polar peak on the chromatogram after storage in an acidic buffer. What could this be?
A1: This is likely due to the hydrolysis of the glycosidic bonds of this compound. This compound is a flavonoid glycoside, and like many similar compounds, it can undergo acid-catalyzed hydrolysis to yield its aglycone and sugar moieties. The primary degradation products would be Oroxin A (loss of one glucose unit) and subsequently Baicalein (loss of the diglucoside chain).[1] These aglycones are less polar than the parent glycoside and would likely have a longer retention time in reversed-phase HPLC. To confirm, you can compare the retention time with standards of Oroxin A and Baicalein.
Q2: I observe a decrease in the concentration of this compound in my stock solution prepared in DMSO and stored at -20°C for several months. Is this expected?
A2: Yes, some degradation can be expected over extended periods, even at -20°C. For long-term storage of this compound in DMSO, -80°C is recommended to maintain stability for up to 6 months. At -20°C, the recommended storage period is typically limited to one month to minimize degradation.[2][3] Always protect solutions from light.[2]
Q3: My this compound sample, when exposed to high temperatures, shows multiple degradation peaks. What are the likely degradation pathways?
A3: Thermal stress can accelerate the hydrolysis of the glycosidic bonds, similar to acidic conditions, leading to the formation of Oroxin A and Baicalein.[4] Additionally, the flavonoid aglycone itself (Baicalein) can be susceptible to oxidative degradation at elevated temperatures, which may result in a more complex degradation profile.
Q4: I am conducting a freeze-thaw stability study on this compound in a biological matrix. What level of stability should I expect?
A4: this compound has demonstrated good stability in mouse blood when subjected to three freeze-thaw cycles.[5][6] However, the stability in other matrices or after a higher number of cycles should be experimentally verified.
Q5: What are the best practices for preparing and storing this compound solutions for in vitro experiments to ensure stability?
A5: Stock solutions of this compound are often prepared in DMSO.[3] For maximum stability, it is recommended to prepare fresh solutions for each experiment. If stock solutions need to be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month), protected from light.[2][3]
Stability Data
While comprehensive long-term stability data for this compound under various conditions is not extensively published, the following table summarizes the reported short-term stability in a biological matrix.
Table 1: Stability of this compound in Mouse Blood
| Condition | Duration | Stability Assessment |
| Autosampler (Ambient Temperature) | 2 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-Term Storage | 30 days at -20°C | Stable |
(Data sourced from a study on the UPLC-MS/MS analysis of this compound in mouse blood.)[5][6]
Table 2: Template for Long-Term Stability Data Collection for this compound Substance
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Degradation Products (%) |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing of this compound (Drug Substance)
This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[7]
1. Objective: To evaluate the stability of this compound drug substance under various temperature and humidity conditions over time to establish a re-test period.
2. Materials:
-
At least three batches of this compound.
-
Qualified and calibrated stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC or UPLC).
-
Primary and secondary reference standards for this compound and its potential degradation products (Oroxin A, Baicalein).
-
Appropriate container closure system that is representative of the actual storage container.
3. Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]
4. Testing Frequency:
5. Test Parameters: The following parameters should be monitored at each time point:
-
Appearance: Visual inspection for any changes in physical appearance (e.g., color, form).
-
Assay: Quantification of this compound content using a validated, stability-indicating method.
-
Degradation Products: Detection and quantification of any degradation products.
-
Water Content: If applicable (e.g., for lyophilized powder).
6. Procedure:
-
Place a sufficient quantity of this compound from each of the three batches into the specified container closure systems.
-
Place the samples into the stability chambers set at the long-term and accelerated conditions.
-
At each scheduled time point, withdraw samples and perform the analyses as per the test parameters.
-
Record all data and calculate the rate of degradation, if any.
-
Establish a re-test period based on the long-term stability data.
Protocol 2: Forced Degradation Study of this compound
1. Objective: To identify the potential degradation products of this compound and to establish the specificity of the analytical method.
2. Stress Conditions:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 70°C.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 70°C.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to 70°C.
-
Photostability: Expose this compound solution and solid to light as per ICH Q1B guidelines.
3. Procedure:
-
Prepare solutions of this compound (e.g., in methanol-water).
-
Expose the solutions and solid material to the stress conditions outlined above for a sufficient duration to achieve 5-20% degradation.
-
Analyze the stressed samples using a suitable analytical method (e.g., HPLC-DAD, LC-MS) to separate and identify the degradation products.
-
Compare the degradation profile with that of an unstressed control sample.
Visualizations
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
challenges in Oroxin B research and how to solve them
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of working with Oroxin B. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during this compound research, from basic handling to complex experimental troubleshooting.
FAQs: this compound Properties and Handling
Q1: What is this compound and what are its known biological activities?
A1: this compound is a flavonoid glycoside primarily isolated from the traditional Chinese medicinal plant Oroxylum indicum[1][2]. It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and chondroprotective effects. Research has shown that this compound can modulate several key signaling pathways, including PI3K/AKT/mTOR, MAPK, and NF-κB, making it a compound of interest for various therapeutic applications[3][4][5].
Q2: What are the solubility characteristics of this compound and how can I prepare stock solutions?
A2: this compound is poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and pyridine[6][7]. For in vitro experiments, DMSO is the most commonly used solvent for preparing stock solutions. To enhance solubility, gentle warming to 37°C and sonication can be employed[8]. It is recommended to use fresh DMSO as moisture can reduce solubility[9].
Q3: How should I store this compound powder and stock solutions to ensure stability?
A3: this compound powder should be stored in a sealed, cool, and dry place. Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect the solutions from light[1][10]. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use applications. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening[6].
Q4: What is the known stability of this compound in biological samples?
A4: A study on the stability of this compound in mouse blood indicated that it is stable when stored in an autosampler at ambient temperature for 2 hours, at -20°C for 30 days, and after three freeze-thaw cycles, demonstrating good stability for pharmacokinetic studies.
Troubleshooting: In Vitro Cell-Based Assays
Q1: My cell viability assay results (e.g., MTT, CCK-8) are inconsistent or show high background. What could be the cause?
A1: Inconsistent results in cell viability assays with flavonoids like this compound can stem from several factors:
-
Direct Reduction of Assay Reagents: Flavonoids have been reported to reduce colorimetric dyes such as MTT and Alamar Blue in the absence of cells, leading to an overestimation of cell viability and high background[11]. It is crucial to include a control group with this compound in cell-free media to quantify and subtract this background absorbance[12].
-
Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in the cell culture medium, leading to uneven exposure of cells to the compound. Ensure complete solubilization in the final culture medium and visually inspect for any precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity[12].
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to high variability. Ensure a homogenous cell suspension before and during plating[13][14].
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples[13][14].
Q2: I am observing variable efficacy of this compound in my experiments. How can I improve consistency?
A2: To improve the consistency of this compound's effects:
-
Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution to avoid degradation[13].
-
Optimized Cell Density: Ensure that cells are in the logarithmic growth phase during treatment. Cell density can significantly impact the cellular response to a compound[13].
-
Consistent Incubation Times: Use a multichannel pipette for adding this compound to minimize timing differences between wells[13].
-
Quality Control of this compound: Ensure the purity of your this compound sample. Impurities can lead to off-target effects and variability. High-purity (>98%) this compound should be used, and its identity can be confirmed by HPLC, MS, and NMR[8].
Troubleshooting: In Vivo Studies
Q1: this compound has low oral bioavailability. How can I improve its delivery in animal models?
A1: The low oral bioavailability of this compound is a significant challenge[15]. Strategies to enhance its systemic exposure include:
-
Formulation Strategies: Investigating different formulation approaches such as the use of absorption enhancers, structural modifications (e.g., prodrugs), or advanced drug delivery systems like nanoparticles, liposomes, or solid dispersions can improve solubility and absorption.
-
Alternative Administration Routes: For preclinical studies, alternative routes of administration that bypass first-pass metabolism, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, can be considered to ensure adequate systemic exposure[1].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Reference |
| SMMC-7721 (Human Hepatoma) | MTT | 0-2 µM | Inhibition of proliferation | [1] |
| SMMC-7721 (Human Hepatoma) | Apoptosis Assay | 0-2 µM | Induction of apoptosis | [1] |
| Raji (Human B-lymphoma) | ER Stress Assay | 0-30 µM | Selective induction of ER stress | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |
| Mice | Human lymphoma cell xenograft | 30 mg/kg, i.p., 28 days | Inhibited tumor growth and prolonged survival | [1] |
| Mice | Destabilized medial meniscus (DMM)-induced osteoarthritis | 160 µM of 10 µL, intra-articular injection | Protected articular cartilage | [1] |
| Rats | High-fat diet-induced metabolic-associated fatty liver disease | 200 mg/kg/day, oral gavage | Relieved hepatic inflammation and inhibited disease progression | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Rat | 1.0 mg/kg, i.v. | 904 | - | - | - | [6] |
| Mouse | 5 mg/kg, i.v. | - | - | 135.5 ± 25.4 | 1.4 ± 0.3 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay (CCK-8 Method)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Test cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Prepare a cell suspension at the desired density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize the "edge effect," add 100 µL of sterile PBS to the peripheral wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Include a cell-free control with this compound to measure background absorbance.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways (e.g., PI3K/AKT, MAPK).
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound suppresses the MAPK and NF-κB signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound (Standard) - Nordic Biosite [nordicbiosite.com]
- 4. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tissue distribution of this compound in rats using a validated LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound | CAS:114482-86-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
refining Oroxin B treatment protocols for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals refine Oroxin B treatment protocols for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a flavonoid compound isolated from the traditional Chinese medicinal herb Oroxylum indicum.[1] Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory effects.[2][3] this compound has been shown to modulate several key signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway.[2][3][4] It can also induce tumor-suppressive endoplasmic reticulum (ER) stress.[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO, methanol, and ethanol.[6] For in vitro experiments, it is common to prepare a stock solution in DMSO.[7][8] Stock solutions can be stored at -20°C for one month or -80°C for up to six months, protected from light.[1] It is insoluble in water.[7]
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Reported concentrations range from 0-2 µM for inhibiting proliferation and inducing apoptosis in SMMC 7721 human hepatoma cells to 160 µM for chondroprotective effects in primary mouse chondrocytes.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data in cell culture medium is not extensively detailed in the provided results, it is general good practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. 2. Inadequate Treatment Duration: The incubation time may be too short to observe a biological response. 3. Compound Instability: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 4. Cell Line Resistance: The target cells may be resistant to the effects of this compound. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 200 µM) to determine the optimal effective concentration. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. 3. Prepare Fresh Stock Solutions: Prepare a new stock solution of this compound in DMSO and aliquot it to avoid multiple freeze-thaw cycles. Store at -80°C.[1] 4. Verify with a Positive Control: Use a known positive control for your assay to ensure the experimental system is working correctly. Consider testing a different cell line known to be sensitive to this compound. |
| High Cell Death or Toxicity | 1. Excessive Concentration: The concentration of this compound may be too high, leading to non-specific toxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. 3. Contamination: The this compound stock solution or cell culture may be contaminated. | 1. Lower the Concentration: Based on your initial dose-response curve, select a concentration that induces the desired biological effect without causing excessive cell death. 2. Control for Solvent Effects: Ensure the final concentration of the solvent in the culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.1% for DMSO). 3. Use Sterile Technique: Ensure proper sterile technique when preparing solutions and handling cell cultures. Filter-sterilize the this compound stock solution if necessary. |
| Inconsistent or Irreproducible Results | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent Drug Preparation: Variations in the preparation of this compound dilutions can lead to inconsistent final concentrations. 3. Assay Variability: Technical variability in the experimental assay itself can contribute to inconsistent results. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed cells at a uniform density, and ensure they are in the logarithmic growth phase at the time of treatment. 2. Standardize Drug Dilution: Prepare a large batch of the highest concentration needed for the dilutions and then perform serial dilutions to ensure consistency. 3. Include Proper Controls: Always include positive, negative, and vehicle controls in your experiments to monitor for variability. Run replicates for each condition. |
Experimental Protocols
General Protocol for In Vitro this compound Treatment
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental system.
-
Cell Seeding:
-
Culture cells in appropriate medium and conditions.
-
Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
This compound Preparation:
-
Thaw a frozen aliquot of this compound stock solution (in DMSO).
-
Prepare serial dilutions of this compound in fresh, serum-free or complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Following incubation, perform the desired assay, such as a cell viability assay (e.g., MTT or CCK-8), apoptosis assay (e.g., Annexin V/PI staining), western blotting for protein expression, or RT-qPCR for gene expression.
-
Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Protein Extraction:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy [frontiersin.org]
- 5. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:114482-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oroxin B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Oroxin B.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary known biological activities?
This compound is a flavonoid compound extracted from the traditional Chinese herbal medicine Oroxylum indicum. It has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
2. What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO)[1][2]. It is insoluble in water and ethanol[1]. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
3. How should this compound be stored to ensure its stability?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years[1]. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month[1][3]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes[1].
4. What is a typical concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific biological effect being investigated. Published studies have used a range of concentrations, from low micromolar (e.g., 0-2 µM for apoptosis induction in liver cancer cells) to higher concentrations (e.g., 160 µM for chondroprotective effects)[3][4]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
5. Are there any known issues with the purity of commercially available this compound?
As with any bioactive compound, the purity of this compound can be a source of variability. It is advisable to obtain this compound from a reputable supplier that provides a certificate of analysis with purity data, often determined by methods like High-Performance Liquid Chromatography (HPLC)[5][6].
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh dilutions from a properly stored stock solution for each experiment.- Avoid exposing this compound solutions to light for extended periods. |
| Sub-optimal Concentration | - Perform a dose-response curve to identify the optimal working concentration for your specific cell line and endpoint.- Be aware that flavonoids can have biphasic effects (e.g., antioxidant at low doses, pro-oxidant at high doses)[7]. |
| Poor Solubility in Media | - Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.- When diluting the DMSO stock in aqueous media, vortex or mix thoroughly to ensure proper dispersion. |
| Low Compound Purity | - Verify the purity of your this compound with the supplier's certificate of analysis.- If in doubt, consider purchasing from a different vendor or performing your own purity analysis. |
| Cell Line Variability | - Ensure consistent cell passage number and confluency between experiments.- Different cell lines may have varying sensitivity to this compound. |
Issue 2: High Background or Off-Target Effects in Western Blots
| Potential Cause | Troubleshooting Steps |
| Inappropriate Antibody Dilution | - Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background. |
| Insufficient Washing | - Increase the number and duration of wash steps after antibody incubations. Using a detergent like Tween-20 in the wash buffer can also help[8][9]. |
| Sub-optimal Blocking | - Experiment with different blocking buffers (e.g., non-fat dry milk, bovine serum albumin) as some antibodies work better with specific blockers[10]. |
| Cross-reactivity of Antibodies | - Ensure the antibodies you are using are specific for your target protein and the species you are working with. |
Issue 3: Difficulty Interpreting Autophagy Assays
| Potential Cause | Troubleshooting Steps |
| Measuring Autophagosome Accumulation Only | - An increase in autophagosomes (e.g., LC3-II puncta) can indicate either increased autophagic flux or a blockage in lysosomal degradation. To distinguish between these, perform an autophagic flux assay by treating cells with and without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)[11]. |
| Subjective Quantification of LC3 Puncta | - Use automated image analysis software to quantify LC3 puncta to reduce user bias.- Complement microscopy data with biochemical methods, such as Western blotting for LC3-II and p62/SQSTM1 levels[11]. |
| Overexpression Artifacts | - Be cautious when overexpressing tagged versions of autophagy-related proteins (e.g., GFP-LC3), as this can lead to artifacts. Whenever possible, use antibodies that detect the endogenous proteins[11]. |
Experimental Protocols
General Protocol for In Vitro Cell Treatment with this compound
-
Stock Solution Preparation:
-
Dissolve this compound powder in sterile DMSO to a stock concentration of 10-50 mM.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analyses such as cell viability assays, Western blotting, or RT-qPCR.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (168.2 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1][3] |
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound suppresses osteoclastogenesis via the MAPK and NF-κB pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. licorbio.com [licorbio.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin B experimental controls and best practices
Welcome to the technical support hub for Oroxin B, a flavonoid compound isolated from Oroxylum indicum with known anti-inflammatory and anti-tumor properties.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a flavonoid that has been shown to exert anti-tumor and anti-inflammatory effects.[1] Its primary mechanisms include the induction of apoptosis (programmed cell death) in cancer cells, inhibition of inflammatory pathways, and modulation of key cellular signaling pathways.[1][3] Specifically, it has been found to suppress the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell survival, proliferation, and inflammation.[1][2][4] It also upregulates the tumor suppressor PTEN.[5]
Q2: How should this compound be stored for optimal stability?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions can be stored at -80°C for up to one year.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6] For short-term storage of a month, -20°C is suitable.[7]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO (up to 100 mg/mL), methanol, ethanol, and pyridine.[6][8] It is considered insoluble in water and ethanol.[6] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[2] It is crucial to use fresh DMSO, as moisture can reduce solubility.[6]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been demonstrated to modulate several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: It inhibits this pathway, which is often overactive in cancer, leading to decreased cell proliferation and survival.[4][5] this compound can upregulate the tumor suppressor PTEN, which in turn inactivates the PI3K/Akt pathway.[3][5]
-
NF-κB Pathway: It abrogates the phosphorylation of key proteins in the NF-κB pathway, suppressing the inflammatory response.[1][2]
-
MAPK Pathway: It inhibits the phosphorylation of ERK, JNK, and p38, which are components of the MAPK pathway involved in inflammation and cell growth.[1][2]
-
Endoplasmic Reticulum (ER) Stress: this compound can selectively induce tumor-suppressive ER stress while inhibiting tumor-adaptive ER stress in lymphoma cells.[8][9]
Experimental Protocols & Best Practices
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use.[7]
-
Protocol 2: Cell Viability (CCK-8) Assay
This protocol is used to determine the cytotoxic effects of this compound on a specific cell line.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.[10]
-
Prepare serial dilutions of this compound in the cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 5, 10, 100, 1000 µM).[10] Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Best Practices for Experimental Controls
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Positive Control: Use a known inducer of the expected effect (e.g., a known apoptosis inducer like cisplatin) to validate the assay's responsiveness.[11]
-
Untreated Control: A group of cells that receives no treatment is essential as a baseline for cell health and proliferation.
-
Dose-Response and Time-Course: Perform experiments across a range of this compound concentrations and time points to determine the optimal experimental conditions and to understand the dynamics of the response.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cellular Response to this compound | 1. Incorrect Concentration: The concentration used may be too low for the specific cell line. 2. Degraded Compound: Improper storage may have led to the degradation of this compound. 3. Cell Line Resistance: The target cell line may be resistant to the effects of this compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 160 µM).[1][7] 2. Use a fresh aliquot of this compound from proper storage. Confirm purity if possible. 3. Test on a different, sensitive cell line to confirm compound activity. Review literature for cell lines known to be responsive. |
| Precipitation of this compound in Culture Medium | 1. Poor Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High DMSO Concentration: The final DMSO concentration might be too high, causing precipitation when added to the medium. | 1. Ensure the final DMSO concentration is below 0.5%. Prepare an intermediate dilution in medium before adding to the final culture. 2. Warm the medium to 37°C before adding the this compound stock solution. Vortex gently immediately after adding. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of this compound or reagents. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Use calibrated pipettes and change tips for each replicate. 3. Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS or medium to maintain humidity. |
| Unexpected Cytotoxicity in Vehicle Control | 1. DMSO Toxicity: The final concentration of DMSO is too high for the cell line. 2. Contamination: The stock solution or medium is contaminated. | 1. Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your cell line (typically ≤ 0.1%). 2. Use fresh, sterile-filtered DMSO and culture medium. Check for signs of contamination under a microscope. |
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound reported in various studies.
| Cell Line / Model | Assay Type | Effective Concentration / IC50 | Outcome |
| SMMC-7721 (Human Hepatoma) | Proliferation/Apoptosis | 0-2 µM | Inhibited proliferation and induced apoptosis.[7] |
| Raji (Human Lymphoma) | ER Stress | 0-30 µM | Selectively induced ER stress.[7] |
| Mouse Chondrocytes | Anti-inflammation | 160 µM | Inhibited IL-1β induced inflammatory markers (iNOS, COX-2, TNF-α).[1][7] |
| Raji Xenograft Model | Anti-tumor (In vivo) | 30 mg/kg, i.p. | Inhibited tumor growth and induced ER stress.[7] |
| HFD-fed Rats | Anti-inflammation (In vivo) | 200 mg/kg/day, oral | Relieved hepatic inflammation.[7] |
Visualized Pathways and Workflows
This compound Signaling Pathway Inhibition
This compound has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways, key regulators of cell survival, proliferation, and inflammation.
Caption: this compound inhibits PI3K/Akt and NF-κB pathways.
Experimental Workflow: Cell Viability Assay
A standard workflow for assessing the effect of this compound on cancer cell viability using a CCK-8 assay.
Caption: Workflow for a cell viability (CCK-8) experiment.
Troubleshooting Logic for Low Cellular Response
A decision tree to diagnose and solve issues of low or no observed effect of this compound in an experiment.
Caption: Troubleshooting guide for low experimental response.
References
- 1. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:114482-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 9. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural Compound Library Screening Identifies Oroxin A for the Treatment of Myocardial Ischemia/Reperfusion Injury [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Oroxin B in Cancer Therapy: A Comparative Guide for Researchers
In the landscape of cancer research, flavonoids have emerged as a promising class of natural compounds with potent anti-tumor properties. Among them, Oroxin B, a flavonoid primarily isolated from the traditional medicinal plant Oroxylum indicum, has garnered significant attention for its therapeutic potential. This guide provides a comprehensive comparison of this compound with other well-studied flavonoids—quercetin, apigenin, and luteolin—in the context of cancer therapy, supported by experimental data and detailed methodologies.
Comparative Efficacy of Flavonoids in Cancer Cell Lines
The anti-proliferative activity of flavonoids is a key indicator of their potential as cancer therapeutic agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
IC50 Values of Flavonoids Across Various Cancer Cell Lines
The following table summarizes the IC50 values of this compound, quercetin, apigenin, and luteolin in different human cancer cell lines. Lower IC50 values indicate higher potency.
| Flavonoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | SMMC-7721 | Human Hepatoma | ~1.01-1.68 | 48 |
| Quercetin | CT-26 | Colon Carcinoma | >120 | 24 |
| LNCaP | Prostate Cancer | 110.4 | 24 | |
| MOLT-4 | Leukemia | 12.8 | 24 | |
| Raji | Burkitt's Lymphoma | >120 | 24 | |
| A549 | Lung Cancer | 8.65 µg/mL | 24 | |
| H69 | Lung Cancer | 14.2 µg/mL | 24 | |
| HT-29 | Colon Cancer | 81.65 | 48 | |
| Apigenin | KKU-M055 | Cholangiocarcinoma | 78 | 24 |
| KKU-M055 | Cholangiocarcinoma | 61 | 48 | |
| A375SM | Melanoma | ~50-100 | 24 | |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | |
| BxPC-3 | Pancreatic Cancer | 23 | 24 | |
| PANC-1 | Pancreatic Cancer | 71 | 24 | |
| Luteolin | NCI-ADR/RES | Doxorubicin-resistant Breast Cancer | ~45 | 24 |
| MCF-7/MitoR | Mitoxantrone-resistant Breast Cancer | ~45 | 24 | |
| A549 | Lung Cancer | 41.59 | 24 | |
| H460 | Lung Cancer | 48.47 | 24 | |
| LoVo | Colon Cancer | 66.70 | 24 |
Induction of Apoptosis: A Key Anti-Cancer Mechanism
A critical mechanism by which flavonoids exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. The following table presents data on the apoptosis-inducing capabilities of this compound and other flavonoids.
Apoptosis Induction by Flavonoids in Cancer Cells
| Flavonoid | Cancer Cell Line | Concentration (µM) | Apoptosis Rate (%) | Assay |
| This compound | SMMC-7721 | 1.68 | 21.55 ± 2.58 | TUNEL Assay[1] |
| SMMC-7721 | 1.68 | 43.03 ± 3.07 | Annexin V-FITC/PI[1] | |
| Quercetin | MOLT-4 | Varies | Dose-dependent increase | Annexin V/PI[2] |
| Raji | Varies | Dose-dependent increase | Annexin V/PI[2] | |
| Apigenin | KKU-M055 | 61 (IC50) | 24.67 ± 7.43 | Annexin V/PI[3] |
| A375SM | 50 | 20.0 | DAPI Staining[4] | |
| A375SM | 100 | 36.4 | DAPI Staining[4] | |
| MDA-MB-453 | 35.15 (IC50) | 53.4 (Early & Late) | Annexin V-FITC | |
| Luteolin | EC1 | Varies | Dose-dependent increase | Flow Cytometry |
| KYSE450 | Varies | Dose-dependent increase | Flow Cytometry |
Signaling Pathways and Experimental Workflows
The anti-cancer activity of these flavonoids is mediated through the modulation of various intracellular signaling pathways. A common pathway affected by many flavonoids, including this compound, is the PTEN/PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation.
Figure 1: this compound and other flavonoids inhibit the PI3K/AKT pathway.
The evaluation of flavonoids for their anti-cancer properties typically follows a standardized workflow, from initial screening to mechanistic studies.
Figure 2: General experimental workflow for evaluating flavonoids.
The induction of apoptosis by these compounds involves a cascade of events, ultimately leading to cell death.
Figure 3: Logical flow of flavonoid-induced apoptosis.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of flavonoids on cancer cells and to determine their IC50 values.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid (e.g., this compound, quercetin, apigenin, luteolin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following flavonoid treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the flavonoid at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Pathway Proteins (e.g., PTEN/PI3K/AKT)
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by flavonoid treatment.
-
Protein Extraction: Treat cells with the flavonoid, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PTEN, PI3K, AKT, p-AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound demonstrates significant anti-cancer potential, particularly against hepatocellular carcinoma, by inhibiting cell proliferation and inducing apoptosis through modulation of the PTEN/PI3K/AKT signaling pathway. When compared to other well-known flavonoids such as quercetin, apigenin, and luteolin, this compound exhibits comparable or, in some cases, more potent activity in specific cancer cell lines. The provided data and detailed experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic applications of these promising natural compounds. Further comparative studies across a broader range of cancer types are warranted to fully elucidate the relative efficacy and mechanisms of action of this compound and other flavonoids.
References
A Comparative Analysis of the Bioactivities of Oroxin B and Oroxylin A
For Immediate Release
A deep dive into the pharmacological profiles of two prominent flavonoids, Oroxin B and Oroxylin A, reveals distinct and overlapping bioactivities with significant therapeutic potential. This comparative guide synthesizes available experimental data on their anticancer, anti-inflammatory, and neuroprotective effects, offering researchers, scientists, and drug development professionals a comprehensive resource for further investigation.
This compound and Oroxylin A, both flavonoids derived from the medicinal plant Oroxylum indicum, have garnered considerable attention for their diverse pharmacological properties. While sharing a common structural backbone, subtle molecular differences translate into varied biological activities and potencies. This guide provides a side-by-side comparison of their effects, supported by quantitative data and detailed experimental methodologies.
Anticancer Bioactivity: A Tale of Two Flavonoids
Both this compound and Oroxylin A exhibit promising anticancer activities, albeit through potentially different magnitudes of efficacy. In silico studies suggest a stronger potential for this compound, while in vitro assays provide a nuanced picture of Oroxylin A's effectiveness against various cancer cell lines.
A molecular docking study targeting Lactate Dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism, predicted a higher binding affinity for this compound (-9.3 kcal/mol) compared to Oroxylin A (-8.0 kcal/mol), suggesting a potentially greater inhibitory effect on cancer cell metabolism for this compound.[1]
Experimental data for Oroxylin A reveals a range of cytotoxic potencies dependent on the cancer cell line and its p53 status.
Table 1: Anticancer Activity (IC50 Values) of Oroxylin A in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | 42.3 ± 4.1 |
| HeLa | Cervical Cancer | Wild-Type | 35.8 ± 3.5 |
| MDA-MB-435 | Melanoma | Mutant | 85.6 ± 7.9 |
| SK-OV-3 | Ovarian Cancer | Null | 92.4 ± 8.7 |
| SW1116 | Colorectal Cancer | Mutant | 78.2 ± 6.5 |
| K-562 | Chronic Myelogenous Leukemia | Null | 105.7 ± 9.8 |
| HL-60 | Acute Promyelocytic Leukemia | Null | 112.5 ± 10.3 |
| H1299 | Non-small Cell Lung Cancer | Null | 120.1 ± 11.2 |
Data sourced from a study on the viability inhibition of cancer cells by Oroxylin A.[2]
Anti-inflammatory Effects: Targeting Key Inflammatory Pathways
Both flavonoids demonstrate significant anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.
Oroxylin A has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 8.2 ± 0.27 µM.[3] Its mechanism of action also involves the inhibition of STAT1 phosphorylation in microglia, leading to a reduction in the expression of pro-inflammatory genes such as iNOS, IL-1β, and IL-6.
This compound also exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[4][5] Studies have shown its ability to downregulate the expression of inflammatory markers including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in chondrocytes.[4]
While both compounds target the NF-κB pathway, the available data does not allow for a direct quantitative comparison of their potencies in the same experimental model.
Neuroprotective Potential: A Focus on Alzheimer's Disease Pathology
Oroxylin A has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease pathology. It has been shown to protect against amyloid-beta (Aβ)-induced toxicity.[6] One study highlighted that Oroxylin A was effective in modulating the NF-κB pathway by targeting both p65 and its inhibitor, IκBα, in response to Aβ-induced stress.[7][8] An extract of Oroxylum indicum, containing Oroxylin A, demonstrated neuroprotective effects against Aβ-induced neurotoxicity in SH-SY5Y neuroblastoma cells.[6]
Currently, there is a lack of specific studies investigating the neuroprotective effects of this compound against amyloid-beta-induced toxicity, limiting a direct comparison in this area.
Experimental Protocols
To ensure the reproducibility and further investigation of the bioactivities of this compound and Oroxylin A, detailed protocols for the key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Analysis of NF-κB Signaling: Western Blotting
Western blotting is used to detect specific proteins in a sample. To assess the inhibition of the NF-κB pathway, the phosphorylation of key signaling proteins (e.g., IκBα, p65) is measured.
Workflow for Western Blotting of NF-κB Pathway Proteins
Caption: Workflow for Western blotting to analyze NF-κB signaling.
Measurement of Nitric Oxide Production: Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of nitric oxide.
Workflow for Griess Assay
Caption: Workflow of the Griess assay for nitric oxide measurement.
Quantification of Cytokine Levels: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Workflow for Sandwich ELISA
Caption: Workflow of a sandwich ELISA for cytokine quantification.
Conclusion
This compound and Oroxylin A are both promising flavonoids with significant therapeutic potential. While this compound shows superior anticancer potential in computational models, Oroxylin A has been more extensively characterized in vitro across a range of cancer cell lines. Both compounds effectively inhibit the pro-inflammatory NF-κB pathway. Oroxylin A has also demonstrated neuroprotective effects against amyloid-beta toxicity. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows for various disease applications. This guide provides a foundational comparison to aid researchers in designing future investigations into these compelling natural products.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oroxylum indicum (L.) Leaf Extract Attenuates β-Amyloid-Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxin B: A Comparative Guide to its Therapeutic Potential
Oroxin B, a flavonoid extracted from the traditional Chinese medicinal plant Oroxylum indicum, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound with existing therapeutic alternatives for several key diseases, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic avenues.
In Vitro Efficacy: A Comparative Analysis
The anti-proliferative and cytotoxic effects of this compound have been evaluated against various cancer cell lines and in models of inflammatory diseases. The following tables summarize the available quantitative data, offering a direct comparison with established therapeutic agents.
Hepatocellular Carcinoma (HCC)
This compound has demonstrated significant inhibitory effects on liver cancer cells. A key mechanism of its action involves the induction of apoptosis and the modulation of critical signaling pathways.
| Compound | Cell Line | Parameter | Value | Citation |
| This compound | SMMC-7721 | Inhibition of Proliferation | Significant at 0.34, 1.01, and 1.68 µM | [1] |
| This compound | SMMC-7721 | Apoptosis Induction (12h) | Effective at 1.63 µM | [2] |
| This compound | SMMC-7721 | Apoptosis Rate (TUNEL Assay) | 21.55% ± 2.58% at 1.68 µM | [3] |
| Sorafenib | HepG2 | IC50 (48h) | ~6 µmol/L | [4] |
| Sorafenib | HepG2 | IC50 (72h) | 5.93-8.51 µM (mean 7.10 µM) | [5] |
| Sorafenib | Huh7 | IC50 (72h) | 7.11-17.11 µM (mean 11.03 µM) | [5] |
B-Cell Lymphoma
This compound has shown selective cytotoxicity against malignant lymphoma cells while sparing normal cells. Its mechanism involves the induction of tumor-suppressive endoplasmic reticulum (ER) stress.
| Compound/Regimen | Cell Line/Disease | Parameter | Value | Citation |
| This compound | Raji | Inhibition of Proliferation | Effective at 20 µM | [2] |
| R-CHOP | Diffuse Large B-Cell Lymphoma | Complete Remission (CR) Rate | >75% after 6 cycles | [6] |
| R-CHOP | Diffuse Large B-Cell Lymphoma | Overall Response Rate (Late Relapse) | 72% | [7] |
Osteoarthritis (OA)
This compound exhibits chondroprotective effects by reducing inflammation and inhibiting cartilage-degrading enzymes.
| Compound | Cell Model | Parameter | Effect | Citation |
| This compound | IL-1β-induced Chondrocytes | Inhibition of iNOS, COX-2, TNF-α, IL-6 | Significant at 160 µM | [8] |
| Celecoxib | Human OA Chondrocytes | Inhibition of Proliferation | Dose-dependent | [9] |
| Celecoxib | Human OA Chondrocytes | Apoptosis Induction | Dose-dependent | [10] |
Metabolic-Associated Fatty Liver Disease (MAFLD)
This compound has shown potential in mitigating the effects of MAFLD by improving lipid metabolism and reducing inflammation.
| Compound | Animal Model | Parameter | Effect | Citation |
| This compound | High-Fat Diet-Induced Rat Model | Reduction of plasma and liver lipids, LPS, IL-6, and TNF-α | Significant at 200 mg/kg/day | [11] |
| Resmetirom | NASH patients with fibrosis | NASH Resolution | 25.9% (80mg) and 29.9% (100mg) vs 9.7% (placebo) | [12][13] |
| Resmetirom | NASH patients with fibrosis | Fibrosis Improvement (≥1 stage) | 24.2% (80mg) and 25.9% (100mg) vs 14.2% (placebo) | [12][13] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the evaluation of this compound.
Cell Viability and Proliferation (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., SMMC-7721) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a control vehicle for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PI3K, p-AKT, COX-2).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric) and visualize the protein bands.
In Vivo Model of Osteoarthritis (Destabilization of the Medial Meniscus - DMM)
The DMM model is a widely used surgical method to induce osteoarthritis in rodents.
-
Anesthesia and Analgesia: Anesthetize the animal (e.g., C57BL/6 mouse) and provide appropriate analgesia.[8]
-
Surgical Procedure:
-
Make a small incision on the medial side of the knee joint.
-
Carefully dissect the soft tissue to expose the medial meniscotibial ligament (MMTL).
-
Transect the MMTL to destabilize the medial meniscus.
-
Suture the joint capsule and skin.
-
-
Post-Operative Care: Monitor the animals for recovery and provide post-operative care.
-
Treatment: Administer this compound (e.g., via intra-articular injection) or a vehicle control for a specified period (e.g., 8 weeks).[8][14]
-
Histological Analysis: At the end of the study, sacrifice the animals, collect the knee joints, and process them for histological staining (e.g., Safranin O and Fast Green) to assess cartilage degradation and other OA-related changes.
High-Fat Diet (HFD)-Induced MAFLD Rat Model
This model is used to study the pathogenesis of MAFLD and evaluate potential therapeutic agents.
-
Induction: Feed rats a high-fat diet for an extended period to induce obesity, insulin resistance, and hepatic steatosis.
-
Treatment: Administer this compound (e.g., 200 mg/kg/day by oral gavage) or a vehicle control for a specified duration.[11]
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.
-
Analysis:
-
Measure plasma levels of lipids (triglycerides, cholesterol), liver enzymes (ALT, AST), and inflammatory cytokines (LPS, IL-6, TNF-α).
-
Conduct histological analysis of liver tissue to assess steatosis, inflammation, and fibrosis.
-
Analyze gut microbiota composition through 16S rRNA sequencing.
-
Conclusion
This compound presents a promising multi-target therapeutic agent with demonstrated efficacy in preclinical models of cancer, osteoarthritis, and metabolic-associated fatty liver disease. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, inflammation, and metabolism underscores its potential as a novel therapeutic candidate. The comparative data presented in this guide highlight the performance of this compound relative to current standard-of-care treatments, providing a valuable resource for researchers and drug development professionals. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frequency of Complete Remission With R-CHOP Therapy in Patients With Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retreatment with R-CHOP-like therapy in patients with late relapse of DLBCL | VJHemOnc [vjhemonc.com]
- 8. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of cyclooxygenase-2 selective inhibitors on the proliferation and apoptosis of human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of celecoxib on human chondrocytes--enhanced production of chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Oroxin B: A Comparative Analysis of Preclinical Efficacy Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oroxin B, a flavonoid extracted from the traditional medicinal plant Oroxylum indicum, has demonstrated promising therapeutic potential in preclinical models of various diseases, including cancer, osteoarthritis, osteoporosis, and metabolic-associated fatty liver disease (MAFLD). Its mechanism of action involves the modulation of key signaling pathways, leading to anti-inflammatory, anti-proliferative, and pro-apoptotic effects. However, a critical gap exists in the current scientific literature: a lack of direct, head-to-head comparative studies evaluating the efficacy of this compound against established standard-of-care drugs for these conditions.
This guide provides a comprehensive overview of the available preclinical data on this compound, alongside a summary of current standard-of-care treatments for the targeted diseases. While a quantitative comparison of efficacy is not feasible without direct comparative trials, this document aims to equip researchers and drug development professionals with the necessary information to understand the potential of this compound and to guide future research in this area.
This compound: Mechanism of Action
This compound exerts its biological effects by influencing multiple intracellular signaling pathways. In cancer cells, it has been shown to induce apoptosis and endoplasmic reticulum (ER) stress.[1][2] Furthermore, it modulates the PI3K/AKT/mTOR, MAPK, and NF-κB signaling pathways, which are crucial in cell proliferation, inflammation, and survival.[3][4]
Below is a diagram illustrating the key signaling pathways modulated by this compound.
Preclinical Efficacy of this compound
Oncology
This compound has been investigated for its anti-cancer properties in preclinical models of liver cancer and malignant lymphoma.
Liver Cancer:
-
Findings: In vitro studies have shown that this compound can inhibit the proliferation of human hepatoma cell lines.[5]
-
Standard-of-Care: Standard treatments for liver cancer include surgery, ablation therapy, transarterial chemoembolization (TACE), targeted therapies like sorafenib, and immunotherapy.[3][5][6]
-
Data Gap: No preclinical or clinical studies directly comparing the efficacy of this compound with sorafenib or other standard-of-care agents were identified.
Malignant Lymphoma:
-
Findings: this compound has been shown to selectively induce tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells.[1]
-
Standard-of-Care: The standard first-line treatment for diffuse large B-cell lymphoma is the R-CHOP chemotherapy regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone).[7][8][9] Other treatments include radiation therapy and stem cell transplantation.[10][11]
-
Data Gap: There is a lack of studies comparing this compound's efficacy against R-CHOP or other standard lymphoma treatments.
Inflammatory and Degenerative Diseases
Osteoarthritis (OA):
-
Findings: In a destabilized medial meniscus (DMM)-induced mouse model of OA, intra-articular injection of this compound was found to attenuate cartilage degradation.[3][10]
-
Standard-of-Care: Management of OA typically involves pain relievers like acetaminophen, nonsteroidal anti-inflammatory drugs (NSAIDs), and intra-articular corticosteroid injections, along with physical therapy and lifestyle modifications.[7][12][13]
-
Data Gap: No studies have directly compared the efficacy of this compound with NSAIDs or other standard OA treatments in preclinical models.
Osteoporosis:
-
Findings: In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, this compound was shown to prevent bone loss by inhibiting osteoclast formation and activity.[2][4]
-
Standard-of-Care: First-line treatments for osteoporosis include bisphosphonates (e.g., alendronate), denosumab, and other agents that reduce bone resorption or stimulate bone formation.[14][15][16]
-
Data Gap: Preclinical studies directly comparing this compound with alendronate or other bisphosphonates are not available.
Metabolic-Associated Fatty Liver Disease (MAFLD):
-
Findings: In a high-fat diet-induced rat model of MAFLD, this compound administration was found to reduce hepatic inflammation and fibrosis.[12]
-
Standard-of-Care: The cornerstone of MAFLD management is lifestyle intervention, including diet and exercise to achieve weight loss.[4][17][18] While no drugs are specifically approved for MAFLD, vitamin E and statins are sometimes used off-label.[17][19][20]
-
Data Gap: There are no preclinical studies comparing the efficacy of this compound with vitamin E or other potential MAFLD treatments.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments involving this compound.
Destabilized Medial Meniscus (DMM)-Induced Osteoarthritis Model in Mice
-
Animal Model: Male C57BL/6 mice, 8 weeks old.
-
Surgical Procedure: Destabilization of the medial meniscus (DMM) was performed on the right knee joint to induce osteoarthritis. The medial meniscotibial ligament was transected, leading to joint instability.
-
Treatment: Mice received weekly intra-articular injections of this compound (10 μL of 160 μM solution) into the DMM-operated knee for 8 weeks.
-
Outcome Measures: At 8 weeks post-surgery, mice were euthanized, and the knee joints were collected for histological analysis. Cartilage degradation was assessed using Hematoxylin and Eosin (H&E) and Safranin O-Fast Green staining, and quantified using the Osteoarthritis Research Society International (OARSI) scoring system.[3]
Ovariectomized (OVX) Mouse Model of Osteoporosis
-
Animal Model: Female C57BL/6 mice, 8 weeks old.
-
Surgical Procedure: Mice underwent bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.
-
Treatment: One week after surgery, mice were treated with this compound (20 mg/kg/day) via oral gavage for 8 weeks.
-
Outcome Measures: After 8 weeks of treatment, mice were euthanized. The femurs were collected for micro-computed tomography (micro-CT) analysis to assess bone microarchitecture, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). Serum levels of bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX-1) and procollagen type I N-terminal propeptide (P1NP), were also measured.[4]
High-Fat Diet (HFD)-Induced MAFLD Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Diet: Rats were fed a high-fat diet (HFD) for 12 weeks to induce MAFLD.
-
Treatment: During the last 4 weeks of HFD feeding, rats were administered this compound (50 mg/kg/day) by oral gavage.
-
Outcome Measures: At the end of the study, rats were sacrificed. Blood and liver tissues were collected. Serum levels of lipids, glucose, and inflammatory cytokines were measured. Liver tissues were subjected to histological examination (H&E and Oil Red O staining) to assess steatosis and inflammation.[12]
Summary of Quantitative Data (Preclinical)
The following tables summarize the key quantitative findings from the preclinical studies on this compound. It is important to reiterate that these data are in comparison to untreated disease models, not standard-of-care drugs.
Table 1: Effect of this compound on Osteoarthritis in DMM-Induced Mice
| Parameter | Control (DMM) | This compound-Treated (DMM) |
| OARSI Score | High | Significantly Reduced |
| Aggrecan Expression | Decreased | Increased |
| Collagen II Expression | Decreased | Increased |
| MMP-13 Expression | Increased | Decreased |
Data adapted from Lu et al. (2022).[3]
Table 2: Effect of this compound on Bone Parameters in OVX Mice
| Parameter | Control (OVX) | This compound-Treated (OVX) |
| Bone Volume/Total Volume (BV/TV) | Decreased | Significantly Increased |
| Trabecular Number (Tb.N) | Decreased | Significantly Increased |
| Trabecular Separation (Tb.Sp) | Increased | Significantly Decreased |
| Serum CTX-1 | Increased | Significantly Decreased |
Data adapted from Huang et al. (2021).[4]
Table 3: Effect of this compound on MAFLD in HFD-Fed Rats
| Parameter | Control (HFD) | This compound-Treated (HFD) |
| Liver Steatosis Score | High | Significantly Reduced |
| Hepatic Inflammation Score | High | Significantly Reduced |
| Serum ALT Levels | Elevated | Significantly Reduced |
| Serum Triglyceride Levels | Elevated | Significantly Reduced |
Data adapted from Huang et al. (2023).[12]
Conclusion and Future Directions
The available preclinical evidence suggests that this compound has therapeutic potential across a range of diseases, primarily through its anti-inflammatory and anti-proliferative effects. However, the absence of direct comparative studies with standard-of-care drugs is a significant limitation in assessing its true clinical potential.
For researchers and drug development professionals, the following future directions are recommended:
-
Conduct Head-to-Head Preclinical Studies: Design and execute well-controlled preclinical studies that directly compare the efficacy and safety of this compound with standard-of-care drugs for specific indications.
-
Investigate Pharmacokinetics and Bioavailability: Further studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Elucidate Detailed Molecular Mechanisms: While key signaling pathways have been identified, further research is required to fully understand the molecular targets and mechanisms of action of this compound.
-
Explore Combination Therapies: Investigate the potential synergistic effects of this compound when used in combination with existing standard-of-care drugs.
By addressing these research gaps, the scientific community can better delineate the therapeutic value of this compound and determine its potential role in the clinical management of various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity | Semantic Scholar [semanticscholar.org]
- 7. R-CHOP compared to R-CHOP + X for newly diagnosed diffuse large B-cell lymphoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patientpower.info [patientpower.info]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Alendronate: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Animal models for bone and joint disease. Ovariectomized and orchidectomized animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Improved oxidative stress and cardio-metabolic status in obese prepubertal children with liver steatosis treated with lifestyle combined with Vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The efficacy of vitamin E in reducing non-alcoholic fatty liver disease: a systematic review, meta-analysis, and meta-regression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oroxin B's Anticancer Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Oroxin B, a flavonoid derived from Oroxylum indicum, across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of its potential as a targeted anticancer agent.
Data Presentation: this compound Performance Comparison
This compound exhibits distinct mechanisms of action and efficacy in different cancer cell types. The following table summarizes its effects on human hepatoma (SMMC-7721), human B-lymphoma (Raji), and human hepatocellular carcinoma (HepG2) cell lines.
| Feature | SMMC-7721 (Liver Cancer) | Raji (B-Lymphoma) | HepG2 (Liver Cancer) |
| Primary Effect | Inhibition of proliferation and induction of early-stage apoptosis.[1][2] | Selective induction of tumor-suppressive Endoplasmic Reticulum (ER) stress.[1][3] | Induction of apoptosis and inhibition of cell migration and invasion.[4][5] |
| Key Signaling Pathway | Inhibition of COX-2/VEGF and PTEN/PI3K/AKT pathways.[2] | Inhibition of tumor-adaptive ER stress (ATF6/GRP78) and activation of tumor-suppressive ER stress (MKK3/p38/DDIT3).[3] | Inactivation of the PTEN/PI3K/AKT pathway via microRNA-221 downregulation; Activation of the p53 pathway and blockage of the VEGF pathway.[4][5] |
| Apoptosis Rate | 43.03% ± 3.07% (at 1.68 µM for 48h, measured by flow cytometry).[6] | Data not available. | Data not available. |
| Key Molecular Changes | Upregulation: PTEN.[1][2] Downregulation: COX-2, VEGF, PI3K, p-AKT.[1][2] | Upregulation: DDIT3.[3] Downregulation: GRP78, ATF6.[3] | Upregulation: PTEN, Bax, p53, Caspase-3.[4][5] Downregulation: miR-221, PI3K, p-AKT, Bcl-2, MDM2, VEGF, HIF-1α, EGFR.[4][5] |
| Effective Concentration | 0–2 µM for proliferation inhibition and apoptosis induction.[1] | 0–30 µM for induction of ER stress.[1] | Concentration not specified. |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound are rooted in its ability to modulate distinct signaling pathways in various cancer cells.
Liver Cancer (SMMC-7721 & HepG2 Cells)
In liver cancer cells, this compound primarily targets the PTEN/PI3K/AKT pathway, a critical regulator of cell growth, proliferation, and survival. It upregulates the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT signaling cascade.[1][2][4] This leads to the induction of apoptosis. In HepG2 cells, this process is initiated by the downregulation of microRNA-221.[4] Concurrently, this compound suppresses the COX-2/VEGF pathway, further contributing to its anti-proliferative and anti-angiogenic effects.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: Effect of Oroxylum indicum on hepatocellular carcinoma via the P53 and VEGF pathways based on microfluidic chips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Oroxin B: A Mechanistic Comparison with Conventional PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors as therapeutic agents. This guide provides a comparative analysis of Oroxin B, a flavonoid with purported PI3K inhibitory activity, and other well-established PI3K inhibitors. We will delve into their mechanisms of action, present comparative quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Mechanism of Action: A Tale of Direct versus Indirect Inhibition
A fundamental distinction between this compound and many clinically evaluated PI3K inhibitors lies in their mode of action. Most conventional PI3K inhibitors are direct enzymatic inhibitors, targeting the ATP-binding pocket of the p110 catalytic subunit of the PI3K enzyme. In contrast, emerging evidence suggests that this compound exerts its effects on the PI3K/AKT/mTOR pathway through an indirect mechanism.
This compound: An Indirect Regulator
This compound appears to inhibit the PI3K/AKT signaling cascade by upregulating the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein that acts as a natural antagonist to the PI3K pathway.[1][2] PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K activity, thereby terminating downstream signaling.[1]
Furthermore, studies indicate that this compound's ability to increase PTEN expression is mediated by its downregulation of microRNA-221 (miR-221).[2][3] MiR-221 is known to post-transcriptionally silence PTEN, and by reducing miR-221 levels, this compound effectively relieves this inhibition, leading to increased PTEN and subsequent dampening of the PI3K/AKT pathway.[3]
Conventional PI3K Inhibitors: Direct Enzymatic Blockade
In contrast, inhibitors such as Alpelisib, Idelalisib, Duvelisib, and Copanlisib are designed to directly bind to and inhibit the kinase activity of specific PI3K isoforms. This direct inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3, thereby blocking the entire downstream signaling cascade.
The isoform selectivity of these direct inhibitors is a key characteristic:
-
Alpelisib (Piqray®) is a selective inhibitor of the p110α isoform of PI3K.
-
Idelalisib (Zydelig®) specifically targets the p110δ isoform.
-
Duvelisib (Copiktra®) is a dual inhibitor of the p110δ and p110γ isoforms.
-
Copanlisib (Aliqopa®) primarily inhibits the p110α and p110δ isoforms.
This difference in the mechanism of action has significant implications for their therapeutic application and potential side-effect profiles.
Quantitative Data Comparison
| Inhibitor | Target(s) | IC50 (nM) vs. PI3K Isoforms | Cell-Based Assay Data |
| This compound | Indirectly inhibits PI3K/AKT pathway via miR-221/PTEN axis | Not Applicable (Indirect Inhibitor) | In SMMC-7721 cells (1.68 µM), this compound was shown to downregulate PI3K and p-AKT protein expression while upregulating PTEN protein expression.[1] It also significantly reduces the expression of miR-221.[3] |
| Alpelisib | PI3Kα | α: ~5 | - |
| Idelalisib | PI3Kδ | δ: 2.5 | - |
| Duvelisib | PI3Kδ, PI3Kγ | δ: 2.5, γ: 27 | In CLL cells, Duvelisib inhibits p-AKT (Ser473) with an IC50 of 0.36 nM. |
| Copanlisib | PI3Kα, PI3Kδ | α: 0.5, δ: 0.7, β: 3.7, γ: 6.4 | - |
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to characterize PI3K inhibitors.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 µM ATP)
-
Test inhibitors (e.g., this compound, other PI3K inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or materials for thin-layer chromatography (TLC)
Procedure (using ADP-Glo™):
-
Prepare serial dilutions of the test inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add the PI3K enzyme to each well.
-
Add the diluted inhibitors to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the PI3K activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Phospho-AKT (p-AKT)
This assay assesses the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-AKT.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of PI3K inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative Signaling Pathways of PI3K Inhibitors.
Caption: Western Blot Workflow for p-AKT Detection.
Caption: MTT Cell Viability Assay Workflow.
References
- 1. Evidence for the Involvement of COX-2/VEGF and PTEN/Pl3K/AKT Pathway the Mechanism of this compound Treated Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oroxin B and Baicalein for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two prominent flavonoids, Oroxin B and Baicalein, for researchers, scientists, and drug development professionals. Both compounds, primarily found in the medicinal plant Oroxylum indicum, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4] This document synthesizes experimental data to offer an objective comparison of their performance and underlying mechanisms of action.
Biochemical and Pharmacological Profile
This compound and Baicalein are flavonoids that share a common structural backbone but differ in their substitutions, leading to distinct bioactivities.[1][5] Baicalein, with the chemical formula C₁₅H₁₀O₅, is the aglycone of Baicalin.[1][6] this compound is a glycoside of Chrysin. While both compounds are extracted from Oroxylum indicum, Baicalein is also a major active component in the roots of Scutellaria baicalensis.[1][2][3]
Comparative Data on Pharmacological Activities
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound and Baicalein from various in vitro and in vivo studies.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line/Model | Effect | Concentration/Dosage | Citation |
| This compound | SMMC 7721 (Human Hepatoma) | Proliferation Inhibition | 0-2 µM (48h) | [5] |
| SMMC 7721 (Human Hepatoma) | Apoptosis Induction | 0-2 µM (12h) | [5] | |
| Raji cell xenograft (Human Lymphoma) | Tumor Growth Inhibition | 30 mg/kg (i.p.) | [5] | |
| Baicalein | HepG2 (Human Liver Cancer) | Proliferation Inhibition | IC₅₀ = 64.1 µg/mL | [6] |
| Bladder Cancer Cells | Viability Inhibition | 5 mg/mL (72h) | [6] | |
| HCT116 (Human Colorectal Cancer) | Growth Inhibition & Apoptosis | Not specified | [7] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Effect | Concentration/Dosage | Citation |
| This compound | IL-1β-induced Chondrocytes | Inhibition of iNOS, COX-2, TNF-α, IL-6, IL-1β | 160 µM (24h) | [5][8] |
| High-Fat Diet-fed Rats | Alleviation of Hepatic Inflammation | 200 mg/kg/day | [5][9] | |
| Baicalein | LPS-stimulated Macrophages | Reduced expression of IL-23, IRF5, TNF-α | Not specified | [1] |
| Human Mast Cells (HMCs) | Inhibition of IL-8, IL-6, MCP-1 | Not specified | [1] |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC₅₀ Value | Citation |
| Baicalein | DPPH Radical Scavenging | 2.80 ± 0.05 µg/mL | [10] |
| Superoxide Radical (O₂•⁻) Scavenging | 43.99 ± 1.66 µg/mL | [10] | |
| Ferrous Ion (Fe²⁺) Chelating | 2.38 ± 0.69 µg/mL | [10] | |
| Xanthine Oxidase Inhibition | 3.12 µM | [11] | |
| This compound | Various | Possesses antioxidant activity | Not specified |
Mechanisms of Action and Signaling Pathways
Both this compound and Baicalein exert their pharmacological effects by modulating multiple signaling pathways.
This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells primarily through the PI3K/AKT signaling pathway .[5][12] It upregulates the tumor suppressor PTEN, which in turn inhibits PI3K and downstream phosphorylation of AKT.[5][12] This leads to the downregulation of key proteins involved in cell survival and angiogenesis, such as COX-2 and VEGF.[5][12] In the context of inflammation, this compound suppresses the NF-κB and MAPK signaling pathways.[8][13]
Figure 1. this compound anticancer signaling pathway.
Baicalein demonstrates a broader range of mechanisms. Its anticancer effects are mediated through the inhibition of several pathways including PI3K/Akt/NF-κB, MAPK, and Wnt/β-catenin.[14][15][16][17] Baicalein can induce apoptosis by increasing reactive oxygen species (ROS) levels and upregulating tumor suppressors like p53.[15][17] Its anti-inflammatory properties are largely attributed to the inhibition of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκB.[1][14]
Figure 2. Baicalein anti-inflammatory signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the bioactivity of this compound and Baicalein.
Cell Viability Assay (CCK-8 Method)
This assay is commonly used to assess the effect of compounds on cell proliferation.
-
Cell Seeding: Plate cells (e.g., primary mice chondrocytes or cancer cell lines) in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.[8][18]
-
Treatment: Treat the cells with various concentrations of this compound or Baicalein for a specified period (e.g., 24, 48, or 72 hours). A control group with vehicle (e.g., DMSO) is included.[8][18]
-
Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[8][18]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[18]
-
Calculation: Cell viability is calculated as a percentage relative to the control group.
Western Blot Analysis
This technique is used to detect specific protein expression levels.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total proteins.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, COX-2, NF-κB) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., Raji cells) into the flank of immunodeficient mice.[5]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Grouping and Treatment: Randomly divide mice into control and treatment groups. Administer the compound (e.g., this compound at 30 mg/kg, i.p.) or vehicle for a set period (e.g., 28 days).[5]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further histological or molecular analysis.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways [journals.mums.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Biological Activities and Therapeutic Potentials of Baicalein Extracted from Oroxylum indicum: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and free radical scavenging effects of baicalein, baicalin and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Natural Compound Library Screening Identifies Oroxin A for the Treatment of Myocardial Ischemia/Reperfusion Injury [frontiersin.org]
Oroxin B: An In Vivo Examination of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Oroxin B's Anti-Inflammatory Properties in Preclinical Models.
This compound, a flavonoid predominantly isolated from the medicinal plant Oroxylum indicum, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of this compound with established anti-inflammatory agents, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers in evaluating this compound's potential as a novel anti-inflammatory drug candidate.
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
Below is a table summarizing the percentage of paw edema inhibition observed with an Oroxylum indicum extract compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. For a broader comparison, data for the NSAID indomethacin and the corticosteroid dexamethasone, obtained from separate studies using the same model, are also included. It is important to note that the data for the Oroxylum indicum extract represents the effect of a complex mixture of phytochemicals and not solely this compound.
| Treatment | Animal Model | Dosage | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) | Reference |
| Oroxylum indicum Methanolic Extract | Mice | 150 mg/kg b.w. | Not Specified | 35.47 | [2] |
| Oroxylum indicum Methanolic Extract | Mice | 300 mg/kg b.w. | Not Specified | 41.28 | [2] |
| Diclofenac | Mice | 10 mg/kg b.w. | Not Specified | 49.42 | [2] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key in vivo models are provided below.
Carrageenan-Induced Paw Edema in Rodents
This model is used to assess acute inflammation.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema model for evaluating anti-inflammatory agents.
Detailed Steps:
-
Animals: Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into several groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin or dexamethasone), and one or more test groups (receiving different doses of this compound). The administration is typically done orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Signaling Pathways Modulated by this compound in Inflammation
This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory cascade. In vitro and in vivo studies have demonstrated its ability to suppress the production of pro-inflammatory mediators.
Key Anti-inflammatory Signaling Pathways Modulated by this compound
Caption: this compound inhibits inflammatory responses by targeting key signaling pathways.
This diagram illustrates that inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways culminate in the production of pro-inflammatory cytokines and enzymes responsible for mediating the inflammatory response. This compound has been shown to inhibit these key signaling pathways, thereby reducing the expression of inflammatory mediators.
Conclusion
The available in vivo data, primarily from studies on Oroxylum indicum extracts, suggest that this compound possesses significant anti-inflammatory properties. Its mechanism of action appears to involve the modulation of critical inflammatory signaling pathways. While direct comparative studies with purified this compound are necessary to definitively establish its potency relative to standard anti-inflammatory drugs, the existing evidence strongly supports its potential as a novel therapeutic agent for inflammatory conditions. Further research, including dose-response studies and investigations in chronic inflammation models, is warranted to fully elucidate the therapeutic utility of this compound.
References
A Head-to-Head Comparison of Oroxin B and Structurally Similar Flavonoids in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of Oroxin B and its structurally related flavonoids: Baicalein, Chrysin, and Oroxylin A. These compounds, all found in the medicinal plant Oroxylum indicum, have garnered significant interest for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
This compound, Baicalein, Chrysin, and Oroxylin A share a common flavonoid backbone but exhibit distinct biological effects due to variations in their chemical structures. The following tables summarize their comparative efficacy in inducing cancer cell death, halting the cell cycle, and mitigating inflammatory responses.
Table 1: Comparative Cytotoxicity of this compound and Similar Flavonoids against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | SMMC-7721 (Liver Cancer) | MTT | Not explicitly stated, but inhibits proliferation at 0-2 µM | 48 | [1] |
| Baicalein | HepG2 (Liver Cancer) | MTT | ~64.1 µg/mL (~237 µM) | Not Stated | |
| HeLa (Cervical Cancer) | MTT | 92.43 µg/mL (~342 µM) | Not Stated | [2] | |
| Chrysin | HeLa (Cervical Cancer) | MTT | 14.2 | Not Stated | |
| KYSE-510 (Esophageal Cancer) | MTT | 63 | 24 | ||
| A549, HepG2, SW480 | MTT | 40.88, 50.55, 91.60 | Not Stated | [3] | |
| Oroxylin A | HCT116 (Colon Cancer) | Proliferation Assay | Inhibits proliferation | Not Stated | [4] |
| A549, HepG2, SW480 | MTT | >100 | Not Stated | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Method | Observations | Reference |
| This compound | SMMC-7721 | Induces early apoptosis | Not specified | Upregulates PTEN; downregulates PI3K, p-AKT, COX-2, VEGF | [1] |
| Baicalein | Bladder Cancer Cells | Induces apoptosis | Gene expression analysis | Reduction of BCL2, Bcl-xL, XIAP, survivin | |
| U87-MG (Glioblastoma) | Induces apoptosis | Not specified | Highest levels of apoptosis compared to other flavonoids tested | ||
| Chrysin | U937 (Leukemia) | Induces apoptosis | Not specified | Most potent among tested flavonoids; caspase activation, Akt inactivation | |
| KYSE-510 | G2/M arrest and apoptosis | Flow cytometry, DNA fragmentation | Cytotoxicity mediated by cell cycle arrest and apoptosis | ||
| Oroxylin A | HeLa | G1/S phase arrest | Flow Cytometry | Dose-dependent cell accumulation in G1/S transition | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Cell Model | Assay | IC50 (µM) | Key Findings | Reference |
| This compound | IL-1β-induced chondrocytes | Western Blot, RT-qPCR | Not specified | Downregulates iNOS, COX-2, TNF-α, IL-6, IL-1β | [5] |
| Baicalein | RAW264.7 | NO production | Not specified | Suppressed mitogen-induced T cell activation | [6] |
| Chrysin | RAW264.7 | NO production | 18.63 ± 0.91 | Moderate inhibition of LPS-induced NO production | [3] |
| Oroxylin A | RAW264.7 | NO production | 8.2 ± 0.27 | Superior activity and lower toxicity compared to other tested compounds | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Mechanisms of Action
These flavonoids exert their biological effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation. The PI3K/Akt and NF-κB pathways are prominent targets.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. This compound and its analogs have been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound and similar compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the immune and inflammatory responses. Its chronic activation is linked to the pathogenesis of inflammatory diseases and cancer. Oroxylin A, in particular, has demonstrated potent inhibitory effects on this pathway.
Caption: NF-κB signaling pathway and the inhibitory action of Oroxylin A.
Experimental Protocols and Workflows
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: General workflow for a cytotoxicity (MTT) assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Baicalein, Chrysin, Oroxylin A) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the cells by flow cytometry. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and its structurally similar flavonoids, Baicalein, Chrysin, and Oroxylin A, demonstrate significant potential as anticancer and anti-inflammatory agents. While all four compounds exhibit biological activity, their potency varies depending on the specific endpoint and cell type. Oroxylin A appears to be a particularly potent inhibitor of the NF-κB pathway, suggesting strong anti-inflammatory potential. Chrysin has shown notable pro-apoptotic effects in various cancer cell lines. Baicalein also displays broad anticancer activities. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these promising natural compounds. This guide provides a foundational resource for researchers to navigate the existing data and design future investigations into this important class of flavonoids.
References
- 1. In vitro immuno-stimulatory and anticancer activities of Oroxylum indicum (L.) Kurz.: An evidence for substitution of aerial parts for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Baicalein exhibits anti-inflammatory effects via inhibition of NF-κB transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin B: A Comparative Analysis of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Oroxin B, a flavonoid extracted from the traditional Chinese medicinal herb Oroxylum indicum, has garnered significant attention for its potential therapeutic effects across a range of diseases.[1][2] Preclinical studies have explored its anti-inflammatory, anti-cancer, and metabolic regulatory properties. This guide provides a comparative overview of key research findings, experimental designs, and the molecular pathways influenced by this compound.
Comparative Efficacy of this compound Across Different Disease Models
The therapeutic potential of this compound has been investigated in various preclinical models, including osteoarthritis, bone loss, liver cancer, and metabolic-associated fatty liver disease. A summary of its effects on key protein and gene expression markers is presented below.
| Disease Model | Key Markers | Treatment | Observed Effect |
| Osteoarthritis (in vitro, IL-1β-induced chondrocytes) | Aggrecan, Collagen II | 160 µM this compound | Increased protein expression[3] |
| MMP3, MMP13, ADAMTS5 | 160 µM this compound | Decreased protein and mRNA expression[3] | |
| iNOS, COX-2, TNF-α, IL-6, IL-1β | 160 µM this compound | Decreased protein expression[3][4] | |
| Osteoporosis (in vitro, RANKL-induced osteoclasts) | Phosphorylated ERK, JNK, p38 | 50 µM this compound | Inhibited phosphorylation[1] |
| Phosphorylated IκB-α, p65 | 50 µM this compound | Inhibited phosphorylation[1] | |
| NFATc1, c-fos, Cathepsin K, RANK, MMP9, TRAP | Not specified | Attenuated gene expression[1] | |
| Osteoporosis (in vivo, Ovariectomized mice) | Serum CTX-I, RANKL | Not specified | Decreased levels[1] |
| Liver Cancer (in vitro, SMMC-7721 cells) | PTEN | 0-2 µM this compound | Increased expression[4][5] |
| COX-2, VEGF, p-AKT, PI3K | 0-2 µM this compound | Decreased expression[4][5] | |
| Metabolic-Associated Fatty Liver Disease (in vivo, HFD-fed rats) | Plasma LPS, IL-6, TNF-α | 200 mg/kg/day this compound | Reduced levels[4][6] |
| Hepatic inflammation and fibrosis | 200 mg/kg/day this compound | Alleviated[6] |
Experimental Methodologies
The following sections detail the experimental protocols employed in the cited studies to evaluate the efficacy of this compound.
In Vitro Osteoarthritis Model [3]
-
Cell Culture: Primary chondrocytes were isolated from the knee joints of five-day-old C57BL/6 male mice.
-
Treatment: Chondrocytes were stimulated with 5 ng/ml of Interleukin-1β (IL-1β) to induce an inflammatory response. This compound was administered at a concentration of 160 µM for 24 hours.
-
Analysis: Protein expression was quantified by Western blot analysis and immunofluorescence staining. mRNA expression was measured using RT-qPCR. Cell viability was assessed using a CCK-8 kit.
In Vitro Osteoporosis Model [1]
-
Cell Culture: Bone marrow-derived macrophages (BMMs) were used as osteoclast precursors.
-
Treatment: Osteoclast differentiation was induced by RANKL (50 ng/mL). BMMs were pretreated with this compound (50 µM) in FBS-free medium for 12 hours before RANKL stimulation for various time points (5, 15, and 45 minutes) for signaling pathway analysis.
-
Analysis: Phosphorylation of MAPK and NF-κB pathway proteins was detected by Western blot. Nuclear translocation of p65 was observed using confocal microscopy. Osteoclast formation was assessed by TRAP staining.
In Vivo Osteoporosis Model [1]
-
Animal Model: Twelve-week-old female C57/BL6 mice underwent ovariectomy (OVX) to induce bone loss.
-
Treatment: The specific dosage and administration route of this compound were not detailed in the provided search results.
-
Analysis: The number of osteoclasts per bone surface was determined by TRAP staining of bone sections. Serum levels of CTX-I, RANKL, and OPG were measured.
In Vivo Metabolic-Associated Fatty Liver Disease Model [4][6]
-
Animal Model: A high-fat diet (HFD) was used to induce MAFLD in rats.
-
Treatment: this compound was administered via oral gavage at a dose of 200 mg/kg/day.
-
Analysis: Plasma levels of lipids, LPS, IL-6, and TNF-α were measured. Liver fibrosis was assessed by analyzing collagen deposition.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by modulating several key signaling pathways implicated in inflammation, cell survival, and metabolism.
Caption: this compound inhibits pro-inflammatory and cell survival pathways while promoting autophagy.
General Experimental Workflow for In Vitro Analysis of this compound
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: A generalized workflow for evaluating the in vitro effects of this compound.
References
- 1. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxin B and Synthetic Compounds in Osteoarthritis: A Comparative Guide for Researchers
This guide provides a detailed comparison of the naturally derived flavonoid, Oroxin B, and the widely used synthetic compound, Celecoxib, in the context of osteoarthritis (OA) treatment. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and therapeutic strategies.
Introduction to Therapeutic Strategies in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. Current therapeutic approaches primarily focus on alleviating symptoms, with nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib being a cornerstone of pain and inflammation management. However, the search for disease-modifying osteoarthritis drugs (DMOADs) that can slow or reverse cartilage degradation has led to the investigation of natural compounds like this compound, which exhibit potent anti-inflammatory and chondroprotective properties.
Comparative Analysis of this compound and Celecoxib
While direct head-to-head clinical trials are not yet available, a comparative analysis based on existing preclinical and clinical data reveals distinct and overlapping mechanisms of action and therapeutic effects.
Mechanism of Action
This compound , a flavonoid extracted from Oroxylum indicum, demonstrates a multi-target approach to ameliorating osteoarthritis. Its primary mechanisms include potent anti-inflammatory effects and the inhibition of cartilage-degrading enzymes.[1][2][3] Studies have shown that this compound exerts its chondroprotective effects by inhibiting the PI3K/AKT/mTOR signaling pathway and enhancing autophagy.[1][2] Furthermore, it has been reported to suppress the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory cascade of osteoarthritis.[3][4]
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[2][5] Its primary mechanism is to block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation in OA.[6][7] Beyond its well-established anti-inflammatory and analgesic effects, research suggests that Celecoxib may also have disease-modifying properties. It has been shown to inhibit the NF-κB signaling pathway and the production of matrix metalloproteinases (MMPs), enzymes responsible for cartilage degradation.[1]
Effects on Chondrocytes and Cartilage Matrix
The health and function of chondrocytes, the sole cells in cartilage, are central to maintaining the integrity of the cartilage matrix.
This compound has been shown to protect chondrocytes from inflammatory damage. In in-vitro studies using IL-1β-stimulated mouse chondrocytes, this compound reversed the downregulation of anabolic markers such as Aggrecan and Collagen II, and suppressed the expression of catabolic enzymes including MMP3, MMP13, and ADAMTS5.[1][2] This indicates a potential to both protect cartilage from degradation and promote its repair.
Celecoxib also exhibits chondroprotective effects. In human articular cartilage explants, Celecoxib treatment has been found to significantly reduce the gene expression of MMP13, ADAMTS4, and ADAMTS5.[3][8] Some studies have also reported that Celecoxib can increase proteoglycan synthesis and decrease its release from cartilage, suggesting a role in maintaining matrix homeostasis.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies on this compound and Celecoxib, providing a comparative overview of their effects on key markers of inflammation and cartilage degradation in osteoarthritis.
Table 1: In Vitro Effects on Inflammatory and Catabolic Markers
| Marker | This compound (vs. IL-1β) | Celecoxib (vs. Control/IL-1β) |
| Inflammatory Markers | ||
| iNOS | Downregulated | - |
| COX-2 | Downregulated[1][4] | Downregulated |
| TNF-α | Downregulated[1] | Downregulated |
| IL-6 | Downregulated[1] | Downregulated |
| IL-1β | Downregulated[1] | Downregulated |
| Catabolic Markers | ||
| MMP-3 | Downregulated[1] | No significant change |
| MMP-13 | Downregulated[1][2] | Downregulated |
| ADAMTS-5 | Downregulated[1] | Downregulated |
| Anabolic Markers | ||
| Aggrecan | Upregulated[1][2] | No significant change |
| Collagen II | Upregulated[1][2] | No significant change |
Data for this compound is derived from studies on IL-1β-induced primary mouse chondrocytes. Data for Celecoxib is from studies on human OA cartilage explants.
Table 2: In Vivo Effects in Osteoarthritis Models
| Parameter | This compound (DMM Mouse Model) | Celecoxib (Rat OA Model) |
| Cartilage Degradation | Attenuated | Reduced |
| Aggrecan Expression | Reversed downregulation | - |
| Collagen II Expression | Reversed downregulation | - |
| MMP-13 Expression | Reversed upregulation | - |
| Pain Reduction | - | Significant improvement |
| Function Improvement | - | Significant improvement |
DMM: Destabilized Medial Meniscus. Data for Celecoxib on pain and function is from clinical trials.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of both this compound and Celecoxib are mediated through their modulation of key intracellular signaling pathways implicated in the pathogenesis of osteoarthritis.
Caption: this compound signaling pathway in osteoarthritis.
References
- 1. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. arthritis.ca [arthritis.ca]
- 7. news-medical.net [news-medical.net]
- 8. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Oroxin B's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oroxin B, a flavonoid extracted from the traditional medicinal herb Oroxylum indicum, has garnered significant interest for its therapeutic potential in a range of diseases, including cancer, osteoarthritis, and metabolic disorders.[1][2] Its mechanism of action is primarily attributed to the modulation of key cellular signaling pathways. This guide provides a comparative analysis of this compound's known molecular targets against other well-established inhibitors of these pathways, supported by experimental data and detailed protocols to aid in the assessment of its specificity.
Overview of this compound's Molecular Interactions
Current research indicates that this compound exerts its biological effects by influencing several critical signaling cascades, most notably the PI3K/AKT/mTOR and MAPK pathways.[3] It has also been shown to impact NF-κB signaling and induce endoplasmic reticulum (ER) stress in cancer cells.[4][5] However, a comprehensive kinase selectivity profile for this compound across the human kinome is not yet publicly available. The majority of existing studies infer its targets from downstream cellular effects, such as the reduced phosphorylation of key signaling proteins.
Comparative Analysis of Inhibitor Specificity
To contextualize the specificity of this compound, this section compares its reported effects with those of well-characterized inhibitors of the PI3K/AKT and MAPK pathways.
PI3K/AKT Pathway Inhibitors
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to anti-tumor and anti-inflammatory effects.[3] Below is a comparison with the widely used PI3K inhibitors, Wortmannin and LY294002.
| Inhibitor | Primary Target(s) | IC50 | Known Off-Target Effects |
| This compound | PI3K/AKT pathway (inferred) | Not Determined | Further screening required. |
| Wortmannin | Pan-PI3K (Class I, II, III) | ~5 nM | mTOR, DNA-PKcs, MLCK, MAPK, PLK family kinases.[6] |
| LY294002 | PI3Kα/δ/β | ~0.5-1 µM | mTOR, DNA-PK, CK2, Pim-1, BET bromodomains.[7][8][9] |
Table 1: Comparison of this compound with common PI3K/AKT pathway inhibitors.
MAPK Pathway Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 cascades, is central to cellular responses to external stimuli and is often dysregulated in disease. This compound has been observed to suppress the activation of this pathway.[5] Here, it is compared with U0126 (a MEK1/2 inhibitor) and SB203580 (a p38 inhibitor).
| Inhibitor | Primary Target(s) | IC50 | Known Off-Target Effects |
| This compound | MAPK pathway (inferred) | Not Determined | Further screening required. |
| U0126 | MEK1/MEK2 | 58-72 nM | Functions as a direct ROS scavenger, independent of MEK inhibition.[10][11][12] |
| SB203580 | p38α/β | 46.6 µM (MDA-MB-231 cells) | Can induce Raf-1 activation at higher concentrations (>20 µM).[13][14] |
Table 2: Comparison of this compound with common MAPK pathway inhibitors.
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and the comparative inhibitors within the PI3K/AKT and MAPK signaling pathways.
Figure 1: PI3K/AKT/mTOR pathway and points of inhibition.
Figure 2: MAPK signaling pathways and points of inhibition.
Experimental Protocols
To facilitate further investigation into this compound's specificity, detailed protocols for key experiments are provided below.
Western Blotting for Phospho-Protein Analysis
This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like AKT and p38.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or control vehicle for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay kit.
b. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-p38, p38) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (CCK-8)
This assay measures cell viability to determine the cytotoxic or cytostatic effects of this compound.
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[5]
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
In Vitro Kinase Assay (Radiolabeled)
This assay directly measures the inhibitory effect of this compound on the activity of a purified kinase.
a. Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA), the purified target kinase, and its specific substrate.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound or a known inhibitor (positive control) to the tubes.
b. Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]-ATP.[15]
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.
c. Detection and Quantification:
-
If using SDS-PAGE, separate the reaction products and visualize the phosphorylated substrate by autoradiography.
-
If using phosphocellulose paper, wash away the free [γ-³²P]-ATP and quantify the radioactivity on the paper using a scintillation counter or phosphorimager.[16]
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Experimental Workflow for Specificity Assessment
The following diagram outlines a logical workflow for a comprehensive assessment of this compound's molecular target specificity.
Figure 3: Proposed workflow for assessing this compound's target specificity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a modulator of the PI3K/AKT and MAPK signaling pathways. However, a critical gap in the current understanding is the absence of a comprehensive specificity profile from a broad kinase panel. Such a screen would be invaluable in identifying the direct molecular targets of this compound, quantifying its potency against them, and revealing potential off-target effects. The experimental protocols and workflow provided in this guide offer a roadmap for researchers to systematically elucidate the molecular basis of this compound's therapeutic effects and to rigorously evaluate its specificity in comparison to other kinase inhibitors. This knowledge is essential for the continued development of this compound as a potential therapeutic agent.
References
- 1. A comprehensive study of the metabolism of flavonoid this compound in vivo and in vitro by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Formation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U0126 protects cells against oxidative stress independent of its function as a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U0126 - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin B's Role in Gut Microbiota Modulation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Oroxin B's performance in modulating gut microbiota against other well-researched flavonoids: Quercetin, Genistein, and Resveratrol. The following sections provide a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Analysis of Gut Microbiota Modulation
This compound, a flavonoid derived from Oroxylum indicum, has demonstrated significant potential in reshaping the gut microbial landscape, particularly in the context of metabolic disorders.[1][2] Its effects are comparable to other prominent flavonoids, each exhibiting distinct yet overlapping mechanisms of action. This section presents a quantitative comparison of their impacts on key bacterial taxa and the production of short-chain fatty acids (SCFAs).
Impact on Gut Microbiota Composition
The modulation of gut microbiota composition is a critical factor in the therapeutic effects of flavonoids. This compound has been shown to beneficially alter the gut microbiome in preclinical models of metabolic-associated fatty liver disease (MAFLD).[1][3] The following table summarizes the quantitative changes in key bacterial phyla and genera induced by this compound and comparator flavonoids.
| Compound | Model | Key Findings | Reference |
| This compound | High-Fat Diet-Induced Rat Model of MAFLD | Increased: Lactobacillus, Staphylococcus, EubacteriumDecreased: Tomitella, Bilophila, Acetanaerobacterium, Faecalibaculum | [1][2] |
| Quercetin | High-Fat Diet-Fed Mice | Decreased: Firmicutes/Bacteroidetes ratio (by 65.6%)Increased: BacteroidesDecreased: Erysipelotrichaceae, Ruminococcaceae | [4] |
| Genistein | High-Fat Diet-Fed Mice | Increased: Akkermansia muciniphilaIncreased: Microbial diversity (Shannon index) | [5] |
| Resveratrol | High-Fat Diet-Fed Mice | Increased: Lactobacillus, BifidobacteriumDecreased: Firmicutes/Bacteroidetes ratioDecreased: Enterococcus faecalis | [6] |
Influence on Short-Chain Fatty Acid (SCFA) Production
SCFAs, the primary metabolites of dietary fiber fermentation by the gut microbiota, play a crucial role in host metabolism and immune function. Flavonoids can modulate SCFA production by altering the composition and metabolic activity of the gut microbiota. The table below compares the effects of this compound and other flavonoids on the concentration of major SCFAs.
| Compound | Model | Acetate (µmol/g) | Propionate (µmol/g) | Butyrate (µmol/g) | Reference |
| This compound | High-Fat Diet-Induced Rat Model | Data not available | Data not available | Data not available | [1][2] |
| Quercetin | Osteoarthritis Rat Model | Increased | Increased | No significant change | [7] |
| Genistein | Type 2 Diabetic Mice | Increased | Increased | Increased | [8] |
| Resveratrol | Weaning Mouse Model | Increased | Increased | Increased | [3] |
Key Signaling Pathways and Mechanisms of Action
This compound and comparator flavonoids exert their beneficial effects by modulating specific signaling pathways involved in inflammation and intestinal barrier function.
This compound: Targeting the TLR4-NF-κB Signaling Pathway
This compound has been shown to suppress the Toll-like receptor 4 (TLR4)-inhibitor of kappa B (IκB)-nuclear factor kappa-B (NF-κB) signaling pathway.[1][2] This pathway is a critical mediator of inflammation in response to gut-derived endotoxins like lipopolysaccharide (LPS). By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1] Furthermore, this compound enhances the expression of tight junction proteins, zonula occludens 1 (ZO-1) and zonula occludens 2 (ZO-2), thereby strengthening the intestinal barrier.[1]
Caption: this compound inhibits the TLR4-NF-κB pathway and enhances intestinal barrier integrity.
Comparator Flavonoids: Diverse Anti-Inflammatory Mechanisms
Quercetin, Genistein, and Resveratrol also exhibit potent anti-inflammatory properties through various signaling pathways. Resveratrol, for instance, is known to inhibit NF-κB and modulate the MAPK and SIRT1 pathways.[9][10] Genistein can also modulate NF-κB signaling. Quercetin has been shown to improve intestinal barrier function by increasing the expression of tight junction proteins.[11]
Experimental Protocols
This section provides a detailed overview of the standard methodologies employed in the cited studies for analyzing gut microbiota and SCFA production.
16S rRNA Gene Sequencing for Gut Microbiota Analysis
This technique is widely used to profile the taxonomic composition of the gut microbiome.
1. Fecal Sample Collection and DNA Extraction:
-
Fecal samples are collected and immediately stored at -80°C to preserve microbial DNA.
-
DNA is extracted from a weighed amount of fecal matter using commercial kits (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions. Bead-beating is often included to ensure lysis of Gram-positive bacteria.
2. PCR Amplification of the 16S rRNA Gene:
-
The hypervariable regions (commonly V3-V4) of the 16S rRNA gene are amplified using universal primers.
-
PCR products are purified to remove primers and dNTPs.
3. Library Preparation and Sequencing:
-
Sequencing adapters and barcodes are ligated to the purified amplicons to prepare the sequencing library.
-
The library is sequenced on a high-throughput platform, such as Illumina MiSeq.
4. Bioinformatic Analysis:
-
Raw sequencing reads are processed to remove low-quality reads and chimeras.
-
Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (typically 97%).
-
Taxonomic assignment is performed by aligning OTU sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.
Caption: Experimental workflow for 16S rRNA gene sequencing analysis of gut microbiota.
Gas Chromatography (GC) for Short-Chain Fatty Acid (SCFA) Analysis
GC is the gold standard for quantifying SCFAs in fecal samples.
1. Fecal Sample Preparation:
-
A known weight of frozen fecal sample is homogenized in a solution (e.g., acidified water or ether) containing an internal standard.
-
The homogenate is centrifuged to pellet solid debris.
2. Extraction of SCFAs:
-
The supernatant containing the SCFAs is collected.
-
A solvent extraction (e.g., with diethyl ether) is performed to isolate the SCFAs.
3. Derivatization (Optional but common):
-
SCFAs may be derivatized to increase their volatility for better GC separation.
4. GC Analysis:
-
The extracted and derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
SCFAs are separated based on their boiling points and retention times.
-
The concentration of each SCFA is quantified by comparing its peak area to that of the internal standard and a standard curve.
Conclusion
This compound demonstrates a promising profile as a modulator of the gut microbiota, with effects on par with other well-established flavonoids like Quercetin, Genistein, and Resveratrol. Its ability to specifically target the TLR4-NF-κB pathway and enhance intestinal barrier function provides a strong mechanistic basis for its therapeutic potential in metabolic and inflammatory diseases. While further research is needed to quantify its impact on SCFA production in various models, the existing data strongly supports its role as a beneficial modulator of the gut microbiome. This guide provides a foundational comparison to aid researchers in contextualizing the effects of this compound and designing future investigations into its therapeutic applications.
References
- 1. This compound improves metabolic-associated fatty liver disease by alleviating gut microbiota dysbiosis in a high-fat diet-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol Improves Growth Performance, Intestinal Morphology, and Microbiota Composition and Metabolism in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin Ameliorates Gut Microbiota Dysbiosis That Drives Hypothalamic Damage and Hepatic Lipogenesis in Monosodium Glutamate-Induced Abdominal Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein stimulates insulin sensitivity through gut microbiota reshaping and skeletal muscle AMPK activation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin modulates the gut microbiota as well as the metabolome in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol as a Promising Nutraceutical: Implications in Gut Microbiota Modulation, Inflammatory Disorders, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Quercetin positively affects gene expression profiles and metabolic pathway of antibiotic-treated mouse gut microbiota [frontiersin.org]
Oroxin B: A Comparative Analysis of Monotherapy and Combination Therapy Potential in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Oroxin B, a flavonoid extracted from the traditional medicinal herb Oroxylum indicum, has garnered significant interest in oncological research for its anti-tumor properties. This guide provides a comparative analysis of this compound as a monotherapy versus its potential in combination therapy, supported by available experimental data. It is important to note that while preclinical data on this compound monotherapy is emerging, comprehensive studies directly comparing its efficacy with combination regimens are currently limited in publicly accessible literature.
This compound as a Monotherapy
Recent studies have demonstrated that this compound exhibits anti-cancer effects across various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation. The primary mechanisms of action identified involve the modulation of key signaling pathways.
Quantitative Data from Monotherapy Studies
The following table summarizes the quantitative data from in vitro and in vivo studies on this compound monotherapy.
| Cell Line/Model | Treatment | Key Findings | Reference |
| Human Hepatoma SMMC-7721 Cells | This compound (0.34, 1.01, 1.68 µM) for 48h | Dose-dependent inhibition of cell proliferation. | [1] |
| Human Hepatoma SMMC-7721 Cells | This compound | Induced apoptosis in 21.55% ± 2.58% of cells. | [1] |
| Human B-lymphoma Raji Cells (Xenograft in mice) | This compound | Effectively inhibited lymphoma growth in vivo and significantly prolonged overall survival. | [2] |
| Hepatocellular Carcinoma (DEN-induced rats) | This compound | Exerted an anti-liver cancer effect and significantly lowered the expression of miR-221. | [3] |
Experimental Protocols for Monotherapy Studies
Cell Proliferation Assay (MTT Assay) [1]
-
Cell Line: Human hepatoma SMMC-7721 cells.
-
Treatment: Cells were treated with varying concentrations of this compound (0.34, 1.01, and 1.68 µM).
-
Incubation: 48 hours.
-
Method: The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) method was used to assess cell viability.
Apoptosis Assay (TUNEL Assay) [1]
-
Cell Line: Human hepatoma SMMC-7721 cells.
-
Method: Terminal deoxynucleotidyl transferase dUTT nick end labeling (TUNEL) assay was performed to detect apoptosis. The percentage of apoptotic cells was calculated relative to the total number of DAPI-positive cells.
In Vivo Xenograft Model [2]
-
Animal Model: Lymphoma-xenografted mice.
-
Treatment: Administration of this compound.
-
Parameters Measured: Tumor growth and overall survival.
Signaling Pathways in this compound Monotherapy
This compound has been shown to exert its anti-cancer effects by modulating several critical signaling pathways.
Caption: this compound induces apoptosis by down-regulating miR-221, leading to the activation of PTEN and subsequent inactivation of the PI3K/AKT pathway[3].
Caption: this compound selectively induces tumor-suppressive ER stress by activating the MKK3-p38/DDIT3 axis while inhibiting tumor-adaptive ER stress by down-regulating the ATF6/GRP78 pathway[2].
This compound in Combination Therapy: A Research Gap
A comprehensive search of scientific literature reveals a notable absence of studies directly comparing the efficacy of this compound in combination therapy versus its use as a monotherapy. While the principle of combination therapy in cancer treatment is well-established to enhance efficacy and overcome drug resistance, specific data for this compound in such regimens is not yet available.
One study abstract briefly mentioned that "NA-miR-128–3p combined with natural product this compound significantly affected HCC progression..., better than using NA-miR-128–3p and this compound alone," suggesting a potential synergistic effect. However, the full experimental details and quantitative data from this study are not readily accessible in the public domain, preventing a detailed comparative analysis at this time.
The lack of published data on this compound combination therapies highlights a critical area for future research. Investigating the synergistic or additive effects of this compound with standard chemotherapeutic agents, targeted therapies, or immunotherapies could unlock its full therapeutic potential.
Hypothetical Experimental Workflow for a Combination Study
To address this research gap, a typical experimental workflow to compare this compound monotherapy with a combination therapy could be designed as follows:
Caption: A proposed experimental workflow to evaluate the efficacy of this compound in combination therapy compared to monotherapy.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound holds promise as a monotherapeutic agent for cancer treatment, primarily by inducing apoptosis through the modulation of key signaling pathways like PTEN/PI3K/AKT and the ER stress response. However, the current body of research lacks the necessary data to perform a robust comparison of this compound monotherapy against its use in combination with other anti-cancer drugs.
Future research should prioritize well-designed studies to investigate the potential synergistic effects of this compound with existing cancer therapies. Such studies would be instrumental in determining the optimal therapeutic strategies for incorporating this compound into clinical practice and could potentially lead to more effective and less toxic treatment regimens for various cancers. Researchers are encouraged to explore combinations with standard chemotherapies and targeted agents to elucidate the full potential of this natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR-128-3p suppresses hepatocellular carcinoma proliferation by regulating PIK3R1 and is correlated with the prognosis of HCC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Oroxin B
The following guide provides essential safety and logistical information for the proper disposal of Oroxin B, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Assessment
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This compound is classified with several GHS hazard statements, indicating its potential risks.[1]
Summary of GHS Hazard Classifications for this compound:
| Hazard Code | Description | GHS Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
| H410 / H411 | Very toxic/Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term (Category 1 or 2)[2][3] |
This data is compiled from available Safety Data Sheets (SDS). Users must consult the specific SDS for their product and local regulations for complete and accurate classification.[1][2][3]
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Eye/Face Protection: Use safety glasses or goggles.[4]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to avoid skin contact.[1][4]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1][2][4] Under no circumstances should this compound be disposed of down the sink or in regular trash.[5]
-
Waste Collection:
-
Collect waste this compound (pure compound, contaminated materials, or solutions) in a designated, leak-proof, and chemically compatible container.[5]
-
Whenever possible, leave the chemical in its original container.[2][3] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.[2][3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Attach a completed chemical waste tag, identifying the contents and associated hazards as required by your institution.[6]
-
-
Storage:
-
Arranging Disposal:
Accidental Release and Spill Cleanup Protocol
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1] Prevent the spill from entering drains or waterways.[1][7]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorption:
-
Decontamination:
-
Disposal of Cleanup Materials:
-
Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, properly labeled hazardous waste container.
-
Dispose of the contaminated cleanup material according to the procedures outlined in Section 3.[1]
-
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. ruixibiotech.com [ruixibiotech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
